Product packaging for RKI-1447(Cat. No.:CAS No. 1342278-01-6)

RKI-1447

货号: B610501
CAS 编号: 1342278-01-6
分子量: 326.4 g/mol
InChI 键: GDVRVPIXWXOKQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

an antineoplastic agent that inhibits ROCK1 and ROCK2;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N4O2S B610501 RKI-1447 CAS No. 1342278-01-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRVPIXWXOKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336679
Record name 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342278-01-6
Record name RKI-1447
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342278016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RKI-1447
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8GZ6C9MKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RKI-1447: A Technical Guide to its Chemical Properties, Structure, and ROCK-Inhibiting Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document provides an in-depth technical overview of the chemical properties, structure, and biological activity of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are investigating the therapeutic potential of targeting the ROCK signaling pathway. The information presented herein is compiled from peer-reviewed scientific literature and technical datasheets, with a focus on providing detailed experimental methodologies and quantitative data to facilitate further research and development.

Chemical Properties and Structure

This compound, with the IUPAC name 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea, is a pyridylthiazole-based urea compound.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula
PropertyValue
IUPAC Name 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea[1]
Synonyms N/A
CAS Number 1342278-01-6[1]
Molecular Formula C₁₆H₁₄N₄O₂S[1]
Molecular Weight 326.37 g/mol [1]
SMILES C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3[1]
InChI InChI=1S/C16H14N4O2S/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12/h1-8,10,21H,9H2,(H2,18,19,20,22)[1]
Table 2: Physicochemical Properties
PropertyValue
Appearance White to off-white solid/powder[3][4]
Purity ≥98%[5]
Solubility DMSO: ≥ 50 mg/mL (153.20 mM)[3][6]Water: Insoluble (< 0.1 mg/mL)[3]
Storage Store at -20°C[5]

Mechanism of Action and Signaling Pathway

This compound is a Type I kinase inhibitor that functions by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[7][8] X-ray crystallography studies have revealed that this compound interacts with the hinge region and the DFG (Asp-Phe-Gly) motif within the ATP binding pocket of ROCK1.[7] This binding prevents the kinase from phosphorylating its downstream substrates, thereby inhibiting the cellular processes regulated by the ROCK signaling pathway.

The ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by acting on the cytoskeleton.[3] Key downstream substrates of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[7] Phosphorylation of MLC-2 promotes the assembly of actin-myosin filaments and cellular contractility, while phosphorylation of MYPT-1 inhibits myosin phosphatase activity, leading to a net increase in MLC-2 phosphorylation. This compound effectively suppresses the phosphorylation of both MLC-2 and MYPT-1 in cancer cells.[7]

RKI1447_Signaling_Pathway cluster_upstream Upstream Activation cluster_ROCK ROCK Kinase cluster_downstream Downstream Effectors RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits MLCP) MLC2 MLC2 ROCK->MLC2 Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP Inhibits Actin_Myosin Actin-Myosin Contractility MLC2->Actin_Myosin MLCP->MLC2 Dephosphorylates Stress_Fibers Stress Fiber Formation Cell Migration & Invasion Actin_Myosin->Stress_Fibers RKI1447 This compound RKI1447->ROCK Inhibits

Figure 1: this compound Inhibition of the ROCK Signaling Pathway.

Biological Activity

This compound is a highly potent inhibitor of both ROCK isoforms, with significantly greater activity against ROCK2. It has demonstrated anti-invasive and anti-tumor activities in various cancer models, particularly in breast cancer.[7]

Table 3: In Vitro Inhibitory Activity
TargetIC₅₀ (nM)
ROCK1 14.5[9]
ROCK2 6.2[9]

Studies have shown that this compound is highly selective for ROCK kinases. At concentrations up to 10 µM, it does not significantly affect the phosphorylation levels of substrates for other kinases such as AKT, MEK, and S6 kinase.[7] This selectivity translates to specific effects on cellular morphology, where this compound inhibits ROCK-mediated actin stress fiber formation induced by lysophosphatidic acid (LPA), but not the formation of lamellipodia and filopodia stimulated by platelet-derived growth factor (PDGF) and bradykinin, respectively, which are mediated by other signaling pathways.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Kinase Assay (Z-Lyte™ FRET Assay)

This protocol describes the determination of IC₅₀ values for this compound against ROCK1 and ROCK2 using a fluorescence resonance energy transfer (FRET)-based assay.

  • Principle: The assay measures the inhibition of phosphorylation of a synthetic peptide substrate by the ROCK kinase.

  • Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes

    • Z-Lyte™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on myosin light chain sequence)

    • This compound

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

    • ATP

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

    • In a 384-well plate, add 5 ng of ROCK1 or ROCK2 enzyme to each well.

    • Add the diluted this compound or vehicle (DMSO) to the wells.

    • Initiate the kinase reaction by adding the peptide substrate and ATP solution. Final concentrations: 1.5 µM substrate and 12.5 µM ATP for ROCK1; 2 µM substrate and 50 µM ATP for ROCK2.

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Stop the reaction by adding the Z-Lyte™ Development Reagent.

    • Incubate for 1 hour at room temperature to allow for proteolytic cleavage of the unphosphorylated peptide.

    • Measure the fluorescence emission at 445 nm and 520 nm using a fluorescence plate reader.

    • Calculate the ratio of emission signals to determine the percentage of phosphorylation and subsequently the IC₅₀ values.

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, this compound, Substrate, ATP) Incubate_Kinase Incubate Kinase with this compound Start->Incubate_Kinase Start_Reaction Add Substrate & ATP Incubate_Kinase->Start_Reaction Incubate_Reaction Incubate 1 hr at RT Start_Reaction->Incubate_Reaction Stop_Reaction Add Development Reagent Incubate_Reaction->Stop_Reaction Incubate_Development Incubate 1 hr at RT Stop_Reaction->Incubate_Development Read_Fluorescence Measure FRET Signal Incubate_Development->Read_Fluorescence Analyze Calculate IC50 Read_Fluorescence->Analyze

Figure 2: Workflow for the In Vitro Kinase Assay.
Western Blotting for Phospho-Substrates

This protocol details the procedure to assess the effect of this compound on the phosphorylation of ROCK substrates in cultured cells.

  • Principle: Immunoblotting is used to detect the levels of phosphorylated MLC-2 and MYPT-1 in cell lysates following treatment with this compound.

  • Materials:

    • MDA-MB-231 human breast cancer cells

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-MLC2 (Ser19), anti-MLC2, anti-phospho-MYPT1 (Thr853), anti-MYPT1, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Plate MDA-MB-231 cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the total protein or loading control.

Cell Migration and Invasion Assays

This section describes the use of a Boyden chamber assay to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

  • Principle: The assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion) towards a chemoattractant.

  • Materials:

    • MDA-MB-231 cells

    • Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

    • Matrigel or other basement membrane extract (for invasion assay)

    • Serum-free cell culture medium

    • Medium with chemoattractant (e.g., 10% fetal bovine serum)

    • This compound

    • Cotton swabs

    • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Procedure:

    • For the invasion assay, coat the top of the inserts with a thin layer of Matrigel and allow it to solidify.

    • Serum-starve MDA-MB-231 cells overnight.

    • Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle.

    • Add the cell suspension to the upper chamber of the inserts.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells under a microscope to quantify migration/invasion.

In Vivo Antitumor Activity in a Mouse Model

This protocol provides a general outline for assessing the efficacy of this compound in a transgenic mouse model of breast cancer.

  • Principle: this compound is administered to tumor-bearing mice, and its effect on tumor growth is monitored over time.

  • Animal Model: MMTV-neu transgenic mice, which spontaneously develop mammary tumors.

  • Materials:

    • MMTV-neu transgenic mice

    • This compound

    • Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin)

    • Calipers for tumor measurement

    • Animal scales

  • Procedure:

    • Monitor female MMTV-neu mice for tumor development.

    • Once tumors reach a palpable size (e.g., 75-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 200 mg/kg/day) or vehicle to the respective groups, typically via oral gavage or intraperitoneal injection, for a defined period (e.g., 14 days).

    • Measure tumor dimensions with calipers and mouse body weight regularly (e.g., every 2-3 days).

    • Calculate tumor volume using the formula: (Length × Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to suppress the ROCK signaling pathway, leading to the inhibition of cancer cell migration, invasion, and tumor growth, makes it a valuable tool for preclinical research. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, are intended to support the scientific community in further exploring the therapeutic potential of this compound and the broader field of ROCK inhibition in oncology and other diseases.

References

RKI-1447: A Technical Guide to its Selectivity for ROCK1 vs. ROCK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitory activity of RKI-1447 against Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2). This compound is a potent, ATP-competitive small molecule inhibitor that has demonstrated significant anti-invasive and anti-tumor activities. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Selectivity

This compound exhibits potent inhibition of both ROCK1 and ROCK2, with a notable preference for ROCK2. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, have been determined through in vitro kinase assays.

Kinase Target IC50 (nM)
ROCK114.5[1][2][3][4][5]
ROCK26.2[1][2][3][4][5]

Table 1: In vitro inhibitory activity of this compound against ROCK1 and ROCK2.

The data clearly indicates that this compound is approximately 2.3 times more potent against ROCK2 than ROCK1. This selectivity is a critical aspect for researchers investigating the specific roles of each ROCK isoform in various cellular processes and disease models.

Experimental Protocols

The determination of this compound's inhibitory activity relies on robust and reproducible experimental methodologies. The following section details the key in vitro kinase assay used to generate the IC50 values.

In Vitro Kinase Inhibition Assay (Z-Lyte® FRET)

A widely used method to quantify the inhibitory potential of compounds against kinases is the Z-Lyte® Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.

Principle: This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase. A FRET signal is generated, which is modulated by the phosphorylation event. Inhibition of the kinase by a compound like this compound results in a decrease in substrate phosphorylation and a corresponding change in the FRET signal.

Detailed Protocol:

  • Reaction Setup: The kinase reaction is typically performed in a 15 µL volume in a 96-well or 384-well plate format.

  • Reagents:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[2][6]

    • Enzyme: 5 ng of recombinant human ROCK1 or ROCK2 enzyme.[2][6]

    • Substrate: A synthetic peptide substrate based on the myosin light chain sequence (KKRPQRRYSNVF). The concentration is 1.5 µM for ROCK1 and 2 µM for ROCK2.[2][6]

    • ATP: The concentration of ATP is kept near the Km value for each enzyme to ensure sensitive detection of ATP-competitive inhibitors. For ROCK1, 12.5 µM ATP is used, and for ROCK2, 50 µM ATP is used.[2][6]

    • Inhibitor: this compound is serially diluted to various concentrations to determine the IC50 value.

  • Incubation: The reaction mixture is incubated for 1 hour at room temperature.[2][6]

  • Detection: After incubation, a development reagent is added, which contains a site-specific protease that cleaves the unphosphorylated substrate. This cleavage disrupts the FRET between the donor (Coumarin) and acceptor (Fluorescein) fluorophores on the peptide. The plate is read on a fluorescence plate reader.

  • Data Analysis: The ratio of donor to acceptor emission is calculated, which is proportional to the amount of phosphorylated substrate. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Visualization

To better understand the mechanism of action of this compound and the experimental procedures, the following diagrams have been generated using the DOT language.

cluster_upstream Upstream Activation cluster_rock ROCK Kinases cluster_inhibitor Inhibition cluster_downstream Downstream Effectors cluster_cellular Cellular Outcomes RhoA RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 ROCK2 ROCK2 RhoA->ROCK2 MLC Myosin Light Chain (MLC) ROCK1->MLC +P MYPT1 MYPT1 ROCK1->MYPT1 +P LIMK LIMK ROCK1->LIMK +P ROCK2->MLC +P ROCK2->MYPT1 +P ROCK2->LIMK +P RKI1447 This compound RKI1447->ROCK1 RKI1447->ROCK2 pMLC p-MLC MLC->pMLC StressFibers Stress Fiber Formation pMLC->StressFibers CellContraction Cell Contraction pMLC->CellContraction pMYPT1 p-MYPT1 MYPT1->pMYPT1 pMYPT1->StressFibers pMYPT1->CellContraction pLIMK p-LIMK LIMK->pLIMK pLIMK->StressFibers MigrationInvasion Migration & Invasion StressFibers->MigrationInvasion CellContraction->MigrationInvasion

Caption: this compound inhibits ROCK1/2 signaling pathways.

cluster_prep 1. Reaction Preparation cluster_incubation 2. Kinase Reaction cluster_detection 3. FRET Detection cluster_analysis 4. Data Analysis Plate Prepare 96-well plate Reagents Add Buffer, ROCK1/2, Substrate, ATP Plate->Reagents Inhibitor Add serial dilutions of this compound Reagents->Inhibitor Incubate Incubate for 1 hour at room temperature Inhibitor->Incubate DevReagent Add Development Reagent (Protease) Incubate->DevReagent ReadPlate Read fluorescence (FRET signal) DevReagent->ReadPlate CalcRatio Calculate Emission Ratio ReadPlate->CalcRatio PlotData Plot % Inhibition vs. [this compound] CalcRatio->PlotData CalcIC50 Determine IC50 value PlotData->CalcIC50

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of both ROCK1 and ROCK2, with a clear selectivity towards ROCK2. The quantitative data, derived from robust in vitro kinase assays, provides a solid foundation for its use as a pharmacological tool to dissect the distinct functions of ROCK isoforms. The detailed experimental protocols and visual representations of the signaling pathways and workflows presented in this guide are intended to support researchers in the fields of cancer biology, cell biology, and drug discovery in their investigations of ROCK-mediated processes.

References

RKI-1447: A Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2][3]. As a Type I kinase inhibitor, this compound binds to the ATP-binding site of ROCK, interacting with the hinge region and the DFG motif[1][2][4]. This inhibition disrupts the canonical Rho/ROCK signaling cascade, a critical regulator of various cellular processes. Dysregulation of this pathway is implicated in the progression of several diseases, including cancer, glaucoma, and nonalcoholic fatty liver disease[3][5]. This document provides an in-depth technical overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The primary mechanism of action for this compound is the direct inhibition of ROCK1 and ROCK2 kinases[1][3]. The Rho GTPase/ROCK pathway is a central regulator of cytoskeletal dynamics, cell migration, and invasion[1][5]. This compound's interference with this pathway leads to significant downstream effects on key cellular substrates and structures.

The canonical activation of this pathway involves GTP-bound RhoA activating ROCK, which in turn phosphorylates multiple downstream substrates. This compound blocks this phosphorylation step, leading to the functional inactivation of the pathway.

RhoA RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK Activates MLC2 MLC2 ROCK->MLC2 Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits pMLC2 p-MLC2 Actomyosin Actomyosin Contractility pMLC2->Actomyosin pMYPT1 p-MYPT1 (Inactive MLCP) pMYPT1->pMLC2 Maintains Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibits pLIMK p-LIMK pLIMK->Cofilin Phosphorylates (Inhibits) pCofilin p-Cofilin (Inactive) StressFibers Stress Fiber Formation & Focal Adhesions Actomyosin->StressFibers LPA LPA RhoA RhoA LPA->RhoA PDGF PDGF Rac1 Rac1 PDGF->Rac1 Bradykinin Bradykinin Cdc42 Cdc42 Bradykinin->Cdc42 ROCK ROCK RhoA->ROCK PAK PAK Rac1->PAK Cdc42->PAK StressFibers Stress Fibers ROCK->StressFibers Lamellipodia Lamellipodia PAK->Lamellipodia Filopodia Filopodia PAK->Filopodia RKI1447 This compound RKI1447->ROCK Inhibits RKI1447 This compound ROCK ROCK RKI1447->ROCK Inhibits MitoResp Mitochondrial Respiration (Basal & Maximal) RKI1447->MitoResp Suppresses Glycolysis Glycolysis (Basal & Maximal) RKI1447->Glycolysis Suppresses ATP ATP Production RKI1447->ATP Suppresses ROS ROS Generation RKI1447->ROS Induces ERStress ER Stress RKI1447->ERStress Induces Cytoskeleton Cytoskeletal Dynamics ROCK->Cytoskeleton Cytoskeleton->MitoResp Modulates Apoptosis Apoptosis ROS->Apoptosis ERStress->Apoptosis Step1 1. Coat Transwell Insert with Matrigel Step2 2. Seed Cells in Serum-Free Media in Top Chamber Step1->Step2 Step3 3. Add Chemoattractant (e.g., 20% FBS) to Bottom Chamber Step2->Step3 Step4 4. Treat Cells with This compound or Vehicle Step3->Step4 Step5 5. Incubate for 24-48 hours Step4->Step5 Step6 6. Remove Non-Invading Cells from Top Step5->Step6 Step7 7. Fix, Stain (Crystal Violet), and Image Invaded Cells Step6->Step7 Step8 8. Quantify by Dissolving Stain and Measuring Absorbance (540 nm) Step7->Step8

References

RKI-1447: A Comprehensive Technical Guide to its Cellular Targets and Molecular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, this compound competitively binds to the ATP-binding site of ROCK kinases, effectively blocking their catalytic activity.[4][5] This inhibition disrupts downstream signaling pathways crucial for various cellular processes, including cytoskeletal organization, cell migration, and proliferation. Consequently, this compound has garnered significant interest as a potential therapeutic agent in oncology and other diseases.[1][2] This technical guide provides an in-depth overview of the cellular targets, molecular effects, and experimental methodologies associated with this compound.

Cellular Targets and Selectivity

The primary cellular targets of this compound are ROCK1 and ROCK2. It exhibits high potency against these kinases with IC50 values in the low nanomolar range.[1][4][6] Kinase profiling studies have demonstrated the selectivity of this compound, with significantly lower activity against other kinases, even at high concentrations.[1][4]

Quantitative Data: Kinase Inhibition Profile
KinaseIC50 (nM)Percent Inhibition @ 1µMReference
ROCK1 14.5-[1][4]
ROCK2 6.2-[1][4]
PKA-85.5%[4]
PKN1/PRK1-80.5%[4]
p70S6K/RPS6KB1-61.9%[4]
AKT1-56.0%[4]
MRCKa/CDC42BPA-50.4%[4]
MEKNo effect at 10µM-[1][4]
S6 KinaseNo effect at 10µM-[1][4]

Molecular Effects

The inhibition of ROCK1 and ROCK2 by this compound leads to a cascade of molecular events, primarily centered around the regulation of the actin cytoskeleton.

Inhibition of Substrate Phosphorylation

This compound effectively suppresses the phosphorylation of key ROCK substrates, including Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1).[1][4] This dephosphorylation event is a direct consequence of ROCK inhibition and serves as a reliable biomarker for this compound activity in cellular assays.

Cytoskeletal Reorganization

A hallmark of this compound's molecular action is the disruption of actin stress fibers.[1][4] By inhibiting ROCK, this compound prevents the LPA-induced formation of these structures, which are critical for cell contraction and motility.[1] Notably, this compound does not affect the formation of lamellipodia and filopodia induced by PDGF and bradykinin, respectively, highlighting its specificity for the RhoA/ROCK pathway over Rac1/PAK and Cdc42/PAK pathways.[1]

Signaling Pathway Diagram

RKI1447_Pathway cluster_upstream Upstream Activators cluster_rock ROCK Signaling cluster_downstream Downstream Effectors cluster_other_pathways Parallel Pathways LPA LPA RhoA_GTP RhoA-GTP LPA->RhoA_GTP Activates ROCK ROCK RhoA_GTP->ROCK Activates MLC2 p-MLC2 ROCK->MLC2 Phosphorylates MYPT1 p-MYPT1 ROCK->MYPT1 Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits Actin Actin Stress Fibers MLC2->Actin MYPT1->Actin PDGF PDGF Rac1 Rac1-GTP PDGF->Rac1 Bradykinin Bradykinin Cdc42 Cdc42-GTP Bradykinin->Cdc42 PAK PAK Rac1->PAK Cdc42->PAK Lamellipodia Lamellipodia PAK->Lamellipodia Filopodia Filopodia PAK->Filopodia

Caption: this compound inhibits the RhoA/ROCK signaling pathway.

Cellular and In Vivo Effects

This compound demonstrates significant anti-invasive and anti-tumor activities in various cancer models.

Quantitative Data: Cellular and In Vivo Assays
AssayCell LineConcentration/DoseEffectReference
Anchorage-Independent GrowthMDA-MB-2311 µMInhibition of colony formation[1]
Cell Migration (Scratch Assay)MDA-MB-2311-10 µMInhibition of cell migration[1]
Cell InvasionMDA-MB-2311-10 µM53-85% inhibition of invasion[1]
In Vivo Mammary Tumor GrowthErbB2 Transgenic Mice200 mg/kg/day (i.p.) for 14 days87% inhibition of tumor growth[4][6]

Experimental Protocols

In Vitro Kinase Assay (Z-Lyte® FRET)

This assay measures the ability of this compound to inhibit the phosphorylation of a synthetic peptide substrate by ROCK1 or ROCK2.[4]

Materials:

  • Recombinant ROCK1 or ROCK2 enzyme

  • Z-Lyte® Kinase Assay Kit - Ser/Thr 13 Peptide

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • ATP

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 15 µL reaction volume, combine the ROCK enzyme (5 ng), the peptide substrate (1.5 µM for ROCK1, 2 µM for ROCK2), and the diluted this compound.

  • Initiate the reaction by adding ATP (12.5 µM for ROCK1, 50 µM for ROCK2).

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the FRET signal according to the manufacturer's protocol.

  • Calculate IC50 values from the dose-response curves.[4]

Western Blot Analysis of ROCK Substrate Phosphorylation

This method is used to assess the phosphorylation status of MLC-2 and MYPT-1 in cells treated with this compound.[1]

Materials:

  • Cell lines (e.g., MDA-MB-231)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer)

  • Primary antibodies against p-MLC-2, MLC-2, p-MYPT-1, MYPT-1, and a loading control (e.g., tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of this compound for 1 hour.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate.

Cell Migration Scratch Assay

This assay evaluates the effect of this compound on the migratory capacity of cells.[1]

Materials:

  • Cell lines (e.g., MDA-MB-231)

  • This compound

  • Culture plates

  • Pipette tip or cell scraper

Procedure:

  • Grow cells to a confluent monolayer.

  • Create a "scratch" in the monolayer with a pipette tip.

  • Wash with media to remove detached cells.

  • Add media containing different concentrations of this compound.

  • Image the scratch at time 0 and after a defined period (e.g., 24 hours).

  • Quantify the closure of the scratch to determine the extent of cell migration.

In Vivo Tumor Growth Assay

This protocol describes an in vivo xenograft model to evaluate the anti-tumor efficacy of this compound.[4][6]

Materials:

  • Animal model (e.g., ErbB2 transgenic mice)

  • This compound

  • Vehicle control (e.g., 20% 2-hydroxypropyl-beta-cyclodextrin)

Procedure:

  • Allow tumors to develop in the animal model.

  • Once tumors reach a palpable size, randomize animals into treatment and control groups.

  • Administer this compound (e.g., 200 mg/kg/day, i.p.) or vehicle daily for a specified duration (e.g., 14 days).

  • Measure tumor volume at regular intervals.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Calculate tumor growth inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Kinase Assay (IC50 Determination) CellCulture Cell Culture (e.g., MDA-MB-231) KinaseAssay->CellCulture WesternBlot Western Blot (p-MLC-2, p-MYPT-1) CellCulture->WesternBlot MigrationAssay Migration Assay (Scratch Wound) CellCulture->MigrationAssay InvasionAssay Invasion Assay CellCulture->InvasionAssay ViabilityAssay Cell Viability Assay CellCulture->ViabilityAssay AnimalModel Animal Model (e.g., Xenograft) ViabilityAssay->AnimalModel Inform Dosing Treatment This compound Treatment AnimalModel->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Endpoint Endpoint Analysis (e.g., IHC) TumorMeasurement->Endpoint

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to disrupt the Rho/ROCK signaling pathway, leading to the inhibition of cell migration and invasion, underscores its potential as a valuable tool for cancer research and therapeutic development. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers investigating the multifaceted roles of ROCK signaling and the therapeutic applications of its inhibitors.

References

RKI-1447: A Technical Guide to its Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These kinases are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, and contraction.[3] Dysregulation of the ROCK signaling pathway is associated with a number of diseases, including cancer, glaucoma, and cardiovascular disease.[1][4] this compound has emerged as a valuable tool for studying ROCK function and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, along with detailed experimental protocols and pathway visualizations.

Binding Affinity

The binding affinity of this compound for its primary targets, ROCK1 and ROCK2, has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a widely used measure of the potency of an inhibitor.

TargetIC50 (nM)
ROCK114.5[1][3][5][6][7][8]
ROCK26.2[1][3][5][6][7][8]
Table 1: In vitro inhibitory potency of this compound against ROCK1 and ROCK2 kinases.

This compound demonstrates high potency against both ROCK isoforms, with a slight preference for ROCK2.[1][3][5] It acts as a Type I kinase inhibitor, binding to the ATP-binding site of the kinase domain.[3][9][10] Crystallographic studies of the this compound/ROCK1 complex have revealed that it interacts with the hinge region and the DFG motif of the kinase.[3][9][10]

Binding Kinetics

As of the latest available data, specific kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction of this compound with ROCK1 and ROCK2 have not been publicly reported. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are typically employed to determine these parameters but no such studies for this compound are present in the reviewed literature.

Kinase Selectivity

This compound exhibits a high degree of selectivity for ROCK kinases. At a concentration of 1 µM, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[9] Furthermore, at concentrations as high as 10 µM, this compound does not affect the phosphorylation levels of substrates for AKT, MEK, and S6 kinase in human cancer cells.[3][5][9] This selectivity is crucial for minimizing off-target effects in both research and potential therapeutic applications.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET Kinase Assay)

The IC50 values for this compound against ROCK1 and ROCK2 were determined using the Invitrogen Z-Lyte™ Fluorescence Resonance Energy Transfer (FRET)-based kinase assay.[9]

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. The peptide is labeled with a FRET pair (Coumarin and Fluorescein). Phosphorylation of the peptide protects it from cleavage by a development reagent protease. When the non-phosphorylated peptide is cleaved, FRET is disrupted. The ratio of the emission signals from the two fluorophores is used to calculate the percentage of phosphorylation.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Z-Lyte™ Ser/Thr 13 Peptide (based on myosin light chain sequence: KKRPQRRYSNVF)[9]

  • ATP

  • This compound

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

  • Z-Lyte™ Development Reagent

  • Stop Reagent

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of this compound in DMSO.

  • Kinase Reaction:

    • Add kinase buffer to the wells of a 384-well plate.

    • Add the ROCK1 or ROCK2 enzyme to the wells.

    • Add the this compound dilutions to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final concentrations are typically 1.5 µM peptide and 12.5 µM ATP for ROCK1, and 2 µM peptide and 50 µM ATP for ROCK2.[9]

    • Incubate the reaction for 1 hour at room temperature.[9]

  • Development Reaction:

    • Add the Z-Lyte™ Development Reagent to each well.

    • Incubate for 1 hour at room temperature.

  • Stopping the Reaction:

    • Add the Stop Reagent to each well.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • Determine the percent inhibition based on controls (no inhibitor and no enzyme).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Rho-ROCK Signaling Pathway

The Rho-ROCK signaling pathway plays a central role in regulating actin cytoskeletal dynamics.

Rho_ROCK_Signaling cluster_rho Rho GTPase Cycle GPCR GPCRs / RTKs RhoGEF RhoGEFs GPCR->RhoGEF RhoGDP Rho-GDP (Inactive) RhoGEF->RhoGDP GTP exchange RhoGTP Rho-GTP (Active) RhoGTP->RhoGDP GAP ROCK ROCK1 / ROCK2 RhoGTP->ROCK Activation RhoGDI RhoGDI RhoGDP->RhoGDI MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation LIMK LIMK ROCK->LIMK Phosphorylation RKI1447 This compound RKI1447->ROCK pMLC p-MLC Actin Actin Stress Fibers Cell Contraction Cell Migration pMLC->Actin Promotes pMYPT1 p-MYPT1 (Inactive) MLCP MLC Phosphatase pMYPT1->MLCP Inhibition MLCP->pMLC Dephosphorylation pLIMK p-LIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylation pCofilin p-Cofilin (Inactive) pCofilin->Actin Inhibition of actin depolymerization

Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.

Kinase_Assay_Workflow Workflow for IC50 Determination prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) plate Plate Kinase and Inhibitor Dilutions prep->plate initiate Initiate Reaction (Add Substrate/ATP) plate->initiate incubate Incubate at Room Temperature initiate->incubate develop Add Development Reagent incubate->develop stop Add Stop Reagent develop->incubate Incubate develop->stop read Read Fluorescence (400nm Ex, 445/520nm Em) stop->read analyze Analyze Data (Calculate % Inhibition, Plot Dose-Response, Determine IC50) read->analyze

References

RKI-1447: A Potent ROCK Inhibitor in the Inhibition of Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2.[1][2] As a Type I kinase inhibitor, it competitively binds to the ATP-binding site of ROCK, effectively blocking its kinase activity.[1][3] This inhibition of ROCK signaling disrupts downstream cellular processes critical for cell proliferation, migration, and survival, making this compound a valuable tool for cancer research and a potential therapeutic agent. This guide provides a comprehensive overview of the role of this compound in inhibiting cell proliferation, detailing its mechanism of action, experimental validation, and relevant protocols.

Introduction to the Rho/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA and RhoC, are crucial regulators of various cellular functions such as cell proliferation, survival, and cytoskeleton organization.[1] When activated by binding to GTP, Rho proteins interact with and activate their downstream effectors, primarily ROCK1 and ROCK2.[1] ROCKs, in turn, phosphorylate a multitude of substrates that control actin-myosin contractility, cell adhesion, and motility.[4][5] Key substrates include Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[1][6] Phosphorylation of MLC promotes actomyosin contraction, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a net increase in phosphorylated MLC and enhanced contractility.[5][7] This pathway is frequently dysregulated in cancer, contributing to increased cell migration, invasion, and metastasis.[4][8]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of ROCK1 and ROCK2.[1] X-ray crystallography studies have revealed that this compound binds to the ATP binding pocket of ROCK1, interacting with the hinge region and the DFG motif.[1][3] This binding prevents ATP from accessing the kinase, thereby blocking the phosphorylation of downstream ROCK substrates.

The primary mechanism by which this compound inhibits cell proliferation is through the disruption of the cytoskeleton and the modulation of signaling pathways that control cell growth and survival. By inhibiting ROCK, this compound prevents the phosphorylation of MLC-2 and MYPT-1.[1][3] This leads to a decrease in actin stress fiber formation and a reduction in cellular contractility, which are essential for cell division and movement.[1][9]

Furthermore, this compound has been shown to be highly selective for ROCK kinases. At concentrations up to 10 μM, it does not significantly affect the phosphorylation levels of other key signaling proteins such as AKT, MEK, and S6 kinase, indicating its specific mode of action.[1][10]

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies.

Parameter Value Reference
ROCK1 IC50 14.5 nM[1][2][10][11][12][13]
ROCK2 IC50 6.2 nM[1][2][10][11][12][13]
Inhibition of Mammary Tumor Growth in vivo 87%[10][11]

Table 1: In vitro and in vivo efficacy of this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2.

Methodology:

  • A Z-Lyte® FRET-based kinase assay is utilized with a Ser/Thr 13 peptide substrate derived from the myosin light chain sequence.[10]

  • The assay is performed in a 15 μL reaction volume containing 5 ng of either ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[10][11]

  • For ROCK1, 1.5 μM of peptide substrate and 12.5 μM of ATP are used. For ROCK2, 2 μM of substrate and 50 μM of ATP are used.[10][11]

  • This compound is added in a series of 8-point dilutions, and the reaction is incubated for 1 hour at room temperature.[10][11]

  • The reaction is stopped, and the ratio of phosphorylated to unphosphorylated peptide is determined to calculate the IC50 value.[11]

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

Methodology:

  • Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a density of 1200 cells per well and incubated for 24 hours.[3][10]

  • The cells are then treated with increasing concentrations of this compound or a vehicle control for 72 hours.[3][10]

  • Following treatment, 10 µl of MTT solution (final concentration 0.45 mg/ml) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[10][14]

  • A solubilization solution is added to dissolve the formazan crystals.[14]

  • The absorbance is measured at 540 nm to determine cell viability.[3][10]

Western Blot Analysis

This technique is used to assess the phosphorylation status of ROCK substrates in cells treated with this compound.

Methodology:

  • Cells are treated with various concentrations of this compound for a specified time (e.g., 1 hour).[1]

  • Whole-cell lysates are prepared using a suitable lysis buffer.[15][16]

  • Protein concentration is determined using a BCA assay.[15]

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[16][17]

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ROCK substrates (e.g., P-MLC-2, MLC-2, P-MYPT-1, MYPT-1).[1]

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[17]

  • The protein bands are visualized using an ECL substrate and an imaging system.[17][18]

Visualizations

Signaling Pathway Diagram

RKI1447_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects RhoA_RhoC RhoA/RhoC (Active GTP-bound) ROCK1_ROCK2 ROCK1/ROCK2 RhoA_RhoC->ROCK1_ROCK2 Activates MLC MLC ROCK1_ROCK2->MLC Phosphorylates MYPT1 MYPT1 ROCK1_ROCK2->MYPT1 Phosphorylates RKI1447 This compound RKI1447->ROCK1_ROCK2 Inhibits Inhibition_of_Proliferation Inhibition of Cell Proliferation, Migration, and Invasion RKI1447->Inhibition_of_Proliferation pMLC pMLC Actin_Stress_Fibers Actin Stress Fiber Formation Cell Contraction Migration & Invasion pMLC->Actin_Stress_Fibers pMYPT1 pMYPT1 (Inactive) MLCP MLC Phosphatase pMYPT1->MLCP Inhibits MLCP->pMLC Dephosphorylates

Caption: this compound inhibits ROCK, blocking downstream signaling.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cellular Assays start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (Protein Phosphorylation) treatment->western imaging Immunofluorescence (Cytoskeleton Staining) treatment->imaging data_analysis Data Analysis (IC50, Protein Levels, Morphology) mtt->data_analysis western->data_analysis imaging->data_analysis conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion

Caption: Workflow for evaluating this compound's effects on cancer cells.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2. Its ability to disrupt the Rho/ROCK signaling pathway leads to a significant reduction in cancer cell proliferation, migration, and invasion. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound as a tool to further investigate the roles of ROCK in cancer and to explore its potential as a therapeutic agent. The high selectivity and potent anti-tumor activity of this compound, both in vitro and in vivo, underscore its promise in the development of novel anti-cancer therapies.[1][9]

References

The Pharmacokinetics of RKI-1447: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This document summarizes key preclinical data on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and in vivo efficacy. Detailed experimental protocols for the key studies cited are also provided to facilitate reproducibility and further investigation.

Introduction

This compound is a small molecule inhibitor that targets the ATP binding site of ROCK1 and ROCK2, playing a crucial role in signaling pathways that govern cell motility, invasion, and proliferation.[1][2] Its potential as an anti-cancer therapeutic has been demonstrated in preclinical models, particularly in breast cancer.[2] A thorough understanding of its pharmacokinetic profile is essential for its continued development and potential clinical translation.

Mechanism of Action: Inhibition of the Rho-ROCK Signaling Pathway

This compound functions as a Type I kinase inhibitor, competitively binding to the ATP pocket of ROCK1 and ROCK2.[1] This binding event prevents the phosphorylation of downstream ROCK substrates, most notably Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2] The inhibition of MLC-2 phosphorylation leads to a reduction in actomyosin contractility, which is critical for cell migration and invasion. The inhibition of MYPT-1 phosphorylation prevents the inactivation of myosin phosphatase, leading to decreased MLC phosphorylation. The overall effect is a disruption of the cellular machinery required for tumor cell invasion and proliferation.

Below is a diagram illustrating the mechanism of action of this compound within the Rho-ROCK signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signals Upstream Signals RhoA RhoA Upstream Signals->RhoA Activates ROCK1/2 ROCK1/2 RhoA->ROCK1/2 Activates MLC-2 MLC-2 ROCK1/2->MLC-2 Phosphorylates MYPT-1 MYPT-1 ROCK1/2->MYPT-1 Phosphorylates This compound This compound This compound->ROCK1/2 Inhibits p-MLC-2 p-MLC-2 Actomyosin Contractility Actomyosin Contractility p-MLC-2->Actomyosin Contractility Promotes p-MYPT-1 p-MYPT-1 Myosin Phosphatase Myosin Phosphatase p-MYPT-1->Myosin Phosphatase Inhibits Myosin Phosphatase->p-MLC-2 Dephosphorylates Cell Migration & Invasion Cell Migration & Invasion Actomyosin Contractility->Cell Migration & Invasion Leads to

Caption: this compound inhibits ROCK1/2, preventing downstream phosphorylation and promoting anti-tumor effects.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in rats. While efficacy studies have been conducted in mice, specific pharmacokinetic data for this species are not currently available in the cited literature.

Rat Pharmacokinetic Parameters

A study utilizing UPLC-MS/MS for plasma concentration analysis in rats following intravenous (IV) and oral (PO) administration yielded the following pharmacokinetic parameters.

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
T1/2z (h) 6.2 ± 2.07.0 ± 5.9
Tmax (h) -1.8 ± 1.1
Cmax (ng/mL) -235.8 ± 123.4
AUC(0-t) (ng·h/mL) 1489.2 ± 384.71089.4 ± 411.2
AUC(0-∞) (ng·h/mL) 1551.9 ± 423.81140.8 ± 449.6
Vz (L/kg) 11.4 ± 4.1-
CLz (L/h/kg) 1.3 ± 0.3-
Bioavailability (%) -7.3

Data presented as mean ± standard deviation.

The data indicate that this compound exhibits a relatively short half-life in rats and has low oral bioavailability (7.3%).[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a transgenic mouse model of breast cancer.

Mammary Tumor Growth Inhibition in an ErbB2 Transgenic Mouse Model

In a study using the FVB/N-Tg(MMTVneu) transgenic mouse model, which spontaneously develops mammary tumors, this compound demonstrated significant anti-tumor efficacy.

Treatment GroupDoseRoute% Change in Tumor Volume
Vehicle-i.p.+68.3%
This compound200 mg/kg/dayi.p.+8.8%

Treatment with this compound resulted in an 87% inhibition of mammary tumor growth compared to the vehicle control group.

Experimental Protocols

Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol describes the method used to determine the concentration of this compound in rat plasma.[3]

  • Sample Preparation:

    • To 50 µL of rat plasma, add an internal standard (e.g., diazepam).

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • UPLC-MS/MS System:

    • Chromatography: Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of the following transitions:

      • This compound: m/z 327.1 → 204.0

      • Internal Standard (Diazepam): m/z 285.1 → 193.3

Below is a workflow diagram for the UPLC-MS/MS quantification of this compound.

Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC-MS/MS Analysis UPLC-MS/MS Analysis Supernatant Collection->UPLC-MS/MS Analysis

Caption: Workflow for the quantification of this compound in plasma samples.

In Vivo Mammary Tumor Efficacy Study

This protocol provides an overview of the in vivo efficacy study of this compound in a breast cancer mouse model.

  • Animal Model: FVB/N-Tg(MMTVneu) transgenic mice, which spontaneously develop mammary tumors.

  • Treatment Groups:

    • Vehicle control (intraperitoneal injection).

    • This compound (200 mg/kg/day, intraperitoneal injection).

  • Study Procedure:

    • Monitor female mice for the development of palpable mammary tumors.

    • Once tumors reach a predetermined size, randomize mice into treatment groups.

    • Administer treatment daily for the duration of the study.

    • Measure tumor volume at regular intervals using calipers.

    • Monitor animal body weight and overall health.

  • Endpoint: The primary endpoint is the change in tumor volume from the start to the end of the treatment period.

Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol outlines the general procedure for assessing the effect of this compound on the phosphorylation of its downstream targets, MLC-2 and MYPT-1.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., MDA-MB-231 breast cancer cells) under standard conditions.

    • Treat cells with varying concentrations of this compound or vehicle control for a specified time.

  • Protein Extraction:

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated MLC-2 (p-MLC-2), total MLC-2, phosphorylated MYPT-1 (p-MYPT-1), and total MYPT-1. A loading control (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometry analysis of the bands can be performed to quantify the relative levels of phosphorylated proteins compared to total protein and the loading control.

Below is a workflow diagram for the Western blot analysis.

Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Signal Detection & Quantification Signal Detection & Quantification Immunoblotting->Signal Detection & Quantification

Caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion

The available preclinical data demonstrate that this compound is a potent inhibitor of the Rho-ROCK signaling pathway with significant anti-tumor activity in a mouse model of breast cancer. The pharmacokinetic profile in rats indicates a short half-life and low oral bioavailability, suggesting that parenteral administration may be more effective. Further studies are warranted to fully characterize the pharmacokinetic properties of this compound in other species, including mice, to better correlate pharmacokinetic and pharmacodynamic relationships and to guide the design of future clinical investigations. The detailed methodologies provided in this guide should serve as a valuable resource for researchers in the field of oncology and drug development.

References

The Impact of RKI-1447 on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), on gene expression. This document summarizes key findings from preclinical studies, details the experimental methodologies used, and visualizes the critical signaling pathways involved.

Executive Summary

This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, kinases that play a pivotal role in various cellular processes, including cytoskeletal organization, cell migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the progression and metastasis of several cancers.[3] This guide focuses on the molecular consequences of this compound treatment, specifically its impact on the transcriptome of cancer cells. The primary focus of this guide is a study by Dyberg et al. which investigated the effects of this compound on medulloblastoma cells.[3]

Quantitative Gene Expression Analysis

Treatment of the Group 3 medulloblastoma cell line D425 with 1 µM this compound for 24 hours resulted in significant alterations in the expression of 995 genes. Of these, 661 genes were downregulated, and 334 genes were upregulated, indicating a substantial transcriptomic shift induced by ROCK inhibition.[2]

Downregulated Genes and Pathways

Gene Set Enrichment Analysis (GSEA) of the downregulated genes revealed a significant over-representation of genes associated with key cancer progression pathways.

Table 1: Key Downregulated Signaling Pathways Following this compound Treatment [3]

PathwayDescription
TNFα Signaling via NFκβ This pathway is crucial for inflammation, cell survival, and proliferation. Its downregulation suggests an anti-inflammatory and anti-proliferative effect of this compound.
Epithelial-Mesenchymal Transition (EMT) EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing motility and invasion, and is a hallmark of metastasis. Inhibition of this pathway is a key indicator of the anti-metastatic potential of this compound.

Table 2: Expression Changes of Key Proteins in Pathways Downregulated by this compound [3]

ProteinPathwayEffect of this compound
RHOARho/ROCK SignalingDownregulated
RHOBRho/ROCK SignalingDownregulated
JUNTNFα/NFκβ SignalingDownregulated
VimentinEpithelial-Mesenchymal TransitionDownregulated

Note: The comprehensive list of all 995 differentially expressed genes, including their respective fold changes and p-values, is available in Table S4 of the supplementary materials of the publication by Dyberg et al., Cancers (Basel) 2020 Jan; 12(1): 73.[2]

Upregulated Genes

While the primary anti-cancer effects of this compound appear to be mediated by the downregulation of pro-tumorigenic pathways, 334 genes were observed to be upregulated.[2] A detailed analysis of these genes and their associated pathways can be found in the aforementioned supplementary data of the pivotal study.

Experimental Protocols

The following section details the methodologies employed in the key study by Dyberg et al. to assess the impact of this compound on gene expression.

Cell Culture and Treatment
  • Cell Line: D425 medulloblastoma Group 3 cells, known for their metastatic features, were used.[2]

  • Treatment: Cells were treated with 1 µM this compound or a vehicle control (0.01% DMSO) for 24 hours. The experiment was performed in triplicate.[3]

RNA Sequencing and Analysis
  • RNA Purification: Total RNA was extracted from the treated and control cells using the RNeasy Kit (Qiagen).[3]

  • Quality Control: The integrity and quality of the purified RNA were assessed using an Agilent Tapestation.[3]

  • RNA Sequencing: The samples were subjected to RNA sequencing to determine the expression levels of all genes.

  • Differential Expression Analysis: The resulting sequencing data was analyzed to identify genes with statistically significant changes in expression between the this compound treated and vehicle control groups.[2]

  • Gene Set Enrichment Analysis (GSEA): GSEA was performed on the differentially expressed genes to identify the biological pathways that were significantly enriched among the up- and downregulated genes.[3]

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways Affected by this compound

The following diagrams illustrate the key signaling pathways modulated by this compound.

RKI1447_Pathway_Diagram cluster_rho Rho/ROCK Signaling cluster_tnf TNFα/NFκβ Signaling cluster_emt Epithelial-Mesenchymal Transition (EMT) RhoA RhoA ROCK ROCK1/2 RhoA->ROCK Activates MLC Myosin Light Chain ROCK->MLC Phosphorylates Vimentin Vimentin ROCK->Vimentin Inhibits Phosphorylation Actin Actin Cytoskeleton (Stress Fibers) MLC->Actin Regulates TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK NFkB NFκβ IKK->NFkB Activates Gene_Expression_TNF Gene Expression (Proliferation, Survival) NFkB->Gene_Expression_TNF TGFb TGFβ TGFb->Vimentin Induces Cell_Motility Cell Motility & Invasion Vimentin->Cell_Motility RKI1447 This compound RKI1447->ROCK Inhibits RKI1447->NFkB Indirectly Inhibits Experimental_Workflow start D425 Medulloblastoma Cells treatment Treatment with 1 µM this compound or Vehicle Control (24h) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (Agilent Tapestation) rna_extraction->qc sequencing RNA Sequencing qc->sequencing data_analysis Differential Gene Expression Analysis sequencing->data_analysis gsea Gene Set Enrichment Analysis (GSEA) data_analysis->gsea results Identification of Altered Pathways and Gene Lists gsea->results

References

Initial Studies on RKI-1447 in Novel Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in various novel disease models. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows to support further research and development of this compound.

Core Mechanism of Action

This compound is a Type I kinase inhibitor that competitively binds to the ATP-binding site of ROCK1 and ROCK2.[1][2] This interaction, primarily with the hinge region and the DFG motif, prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][3] The inhibition of this signaling cascade leads to the disruption of actin cytoskeleton organization and downstream cellular processes, including cell migration, invasion, and proliferation.[1][3]

Signaling Pathway of this compound Inhibition

The primary mechanism of this compound involves the inhibition of the Rho/ROCK signaling pathway, a critical regulator of cellular contractility and motility.

RKI1447_Pathway cluster_upstream Upstream Activation cluster_ROCK ROCK Kinase cluster_downstream Downstream Effectors RhoA_GTP RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates pMLC pMLC Actin Actin Stress Fibers pMLC->Actin Promotes Cell_Motility Cell Motility & Invasion Actin->Cell_Motility Leads to RKI1447 This compound RKI1447->ROCK Inhibits

Figure 1: this compound inhibits the Rho/ROCK signaling pathway.

Preclinical Efficacy in Breast Cancer Models

Initial groundbreaking studies on this compound focused on its anti-cancer properties, particularly in breast cancer. These studies established its potency and selectivity, laying the foundation for its exploration in other disease contexts.

Quantitative Data: Breast Cancer
ParameterCell Line/ModelValueReference
IC50 (ROCK1) In vitro kinase assay14.5 nM[4]
IC50 (ROCK2) In vitro kinase assay6.2 nM[4]
Tumor Growth Inhibition MMTV-neu transgenic mouse model87%[3]
Anchorage-Independent Growth Inhibition (IC50) MDA-MB-231~1 µM[1]
Experimental Protocols: Breast Cancer

In Vitro Kinase Assay: The inhibitory activity of this compound on ROCK1 and ROCK2 was determined using the Z-Lyte® FRET kinase assay (Invitrogen). The assay was performed with purified ROCK1 and ROCK2 enzymes and a synthetic peptide substrate. The IC50 values were calculated from dose-response curves.[1]

Cell Lines and Culture: Human breast cancer cell lines MDA-MB-231 and MDA-MB-468 were utilized. Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

Western Blot Analysis: To assess the inhibition of ROCK signaling, cells were treated with this compound, and cell lysates were subjected to Western blotting to detect the phosphorylation levels of ROCK substrates, such as MLC-2 and MYPT-1.[1]

Cell Migration and Invasion Assays: Migration was assessed using a scratch-wound healing assay, and invasion was measured using a Matrigel invasion assay. The ability of this compound to inhibit these processes was quantified by measuring the closure of the scratch or the number of invaded cells, respectively.[1]

Anchorage-Independent Growth Assay: The effect on anchorage-independent growth, a hallmark of transformation, was determined by a soft agar colony formation assay. Cells were plated in soft agar with various concentrations of this compound, and colony formation was assessed after several weeks.[1]

In Vivo Tumor Growth Studies: The in vivo efficacy was evaluated in the MMTV-neu transgenic mouse model of breast cancer. Tumor-bearing mice were treated with this compound, and tumor growth was monitored over time.[3]

Novel Disease Model Applications

Building on the foundational work in breast cancer, the therapeutic potential of this compound has been explored in several novel disease models.

Neuroblastoma

Recent studies have investigated this compound as a potential therapeutic agent for high-risk neuroblastoma, a pediatric cancer with poor prognosis.

Key Findings:

  • Treatment with this compound resulted in decreased growth, increased cell death, and inhibition of the N-MYC oncogene in both in vitro and in vivo models of neuroblastoma.[5][6]

  • This compound demonstrated synergistic anti-tumor effects when combined with BET inhibitors, a class of drugs targeting epigenetic regulators.[5][6]

Experimental Models:

  • In vitro: Various neuroblastoma cell lines were used to assess the effects of this compound on cell viability, apoptosis, and protein expression.

  • In vivo: The TH-MYCN transgenic mouse model, which develops spontaneous neuroblastomas, and zebrafish xenograft models were utilized to evaluate the in vivo efficacy of this compound.[5][6]

Glaucoma

This compound has been investigated for its potential to lower intraocular pressure (IOP), a major risk factor for glaucoma.

Quantitative Data: Glaucoma

ParameterModelResultReference
Intraocular Pressure (IOP) Reduction Porcine ex vivo pigmentary glaucoma modelReduced from 20.14 ± 2.59 mmHg to 13.38 ± 0.91 mmHg[7][8]
Outflow Facility Porcine ex vivo pigmentary glaucoma modelPartially reversed pigment-induced reduction[7][8]
Phagocytosis Primary porcine trabecular meshwork cellsReversed pigment-induced reduction[8]

Experimental Protocol: Porcine Ex Vivo Glaucoma Model Fresh porcine anterior chambers were perfused with a pigment medium to induce a state mimicking pigmentary glaucoma, characterized by elevated IOP. After establishing this condition, the anterior chambers were treated with this compound. IOP was continuously monitored, and the outflow facility was calculated. Primary trabecular meshwork (TM) cells were isolated and cultured to study the cellular mechanisms, including effects on the actin cytoskeleton and phagocytosis.[7][8]

Glaucoma_Workflow Start Porcine Anterior Chamber Perfusion Pigment Induce Pigmentary Glaucoma Model Start->Pigment RKI1447_Treat Treat with this compound Pigment->RKI1447_Treat TM_Culture Isolate & Culture Primary Trabecular Meshwork (TM) Cells Pigment->TM_Culture IOP_Measure Measure Intraocular Pressure (IOP) RKI1447_Treat->IOP_Measure Outflow_Calc Calculate Outflow Facility RKI1447_Treat->Outflow_Calc End Evaluate Therapeutic Potential IOP_Measure->End Outflow_Calc->End Cell_Analysis Analyze Actin Cytoskeleton & Phagocytosis TM_Culture->Cell_Analysis Cell_Analysis->End

Figure 2: Experimental workflow for evaluating this compound in a glaucoma model.
Spinal Cord Injury

The potential of this compound to promote recovery after spinal cord injury (SCI) has also been explored.

Key Findings:

  • In a rat model of spinal cord compression injury, treatment with this compound led to significant improvements in sensory and motor behavior.[9][10]

  • Histological analysis suggested that this compound treatment resulted in improved morphological outcomes following injury.[10]

Experimental Protocol: Rat Spinal Cord Compression Injury Model Adult Sprague Dawley rats underwent a laminectomy followed by a controlled compression of the spinal cord using a clip. Following the injury, animals were treated with different doses of this compound (e.g., 0.3 µg/kg and 0.6 µg/kg). Behavioral recovery was assessed at various time points post-injury using standardized tests such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, as well as tests for sensory responses. Histological analysis of the spinal cord tissue was performed to evaluate the extent of tissue damage and any potential neuroprotective or regenerative effects of the treatment.[9][10]

Conclusion and Future Directions

The initial studies on this compound have demonstrated its therapeutic potential across a range of disease models, from cancer to glaucoma and spinal cord injury. Its well-defined mechanism of action as a potent ROCK inhibitor provides a strong rationale for its efficacy in these diverse pathologies where Rho/ROCK signaling is implicated.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying the observed therapeutic effects in these novel disease models.

  • Conducting further preclinical studies to optimize dosing and treatment regimens and to assess long-term safety and efficacy.

  • Exploring the potential of this compound in other disease areas where ROCK signaling is known to play a pathological role, such as fibrosis and cardiovascular diseases.

This technical guide serves as a foundational resource for scientists and researchers interested in the continued development of this compound as a promising therapeutic agent.

References

An In-depth Technical Guide to the Theoretical Models of RKI-1447-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models governing the interaction between the potent and selective Rho-associated coiled-coil kinase (ROCK) inhibitor, RKI-1447, and its protein targets. This document details the molecular mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, serine/threonine kinases that are critical regulators of cellular processes such as cytoskeletal organization, cell migration, and proliferation.[1][2][3] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer, glaucoma, and nonalcoholic fatty liver disease, making ROCK an attractive therapeutic target.[4] this compound has demonstrated significant anti-invasive and anti-tumor activities in preclinical studies.[1][3]

Molecular Mechanism of Action

This compound functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the ROCK kinase domain.[1][2][3][5] This mode of inhibition prevents the binding of ATP, thereby blocking the phosphorylation of downstream ROCK substrates.

Structural Insights from Crystallography

Crystal structures of the this compound/ROCK1 complex have revealed the specific molecular interactions that underpin its inhibitory activity.[1][5][6] this compound docks into the ATP binding site, engaging with two key regions:

  • The Hinge Region: This region connects the N- and C-lobes of the kinase domain and is crucial for inhibitor binding.

  • The DFG Motif: Named for its conserved Asp-Phe-Gly sequence, this motif is located at the start of the activation loop and plays a critical role in catalysis.

The specific hydrogen bonds and van der Waals interactions between this compound and the amino acid residues within these regions are responsible for its high affinity and selectivity.

Quantitative Data

The inhibitory potency of this compound against ROCK1 and ROCK2 has been quantified through in vitro kinase assays.

TargetIC50 (nM)Reference
ROCK114.5[3][4][6]
ROCK26.2[3][4][6]

Signaling Pathway

This compound exerts its cellular effects by inhibiting the RhoA/ROCK signaling pathway. This pathway is a central regulator of actin-myosin contractility.

G cluster_upstream Upstream Activation cluster_rock ROCK Kinase cluster_downstream Downstream Effectors LPA LPA RhoA_GDP RhoA-GDP (inactive) LPA->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC2 MLC2 ROCK->MLC2 Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibition pMYPT1 p-MYPT1 (inactive) MYPT1->pMYPT1 pMYPT1->MLC2 Inhibits dephosphorylation pMLC2 p-MLC2 (active) MLC2->pMLC2 Actin_Stress_Fibers Actin Stress Fiber Formation pMLC2->Actin_Stress_Fibers G cluster_workflow Z-Lyte™ FRET Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - ROCK1/2 Enzyme - Peptide Substrate - ATP - this compound dilutions Start->Prepare_Reagents Incubate Incubate enzyme, substrate, ATP, and this compound Prepare_Reagents->Incubate Add_Development_Reagent Add Development Reagent (Protease) Incubate->Add_Development_Reagent Incubate_Dev Incubate Add_Development_Reagent->Incubate_Dev Read_FRET Read FRET Signal (Coumarin/Fluorescein) Incubate_Dev->Read_FRET Calculate_IC50 Calculate IC50 Values Read_FRET->Calculate_IC50 End End Calculate_IC50->End G cluster_workflow Western Blotting Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-pMLC2, anti-pMYPT1) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL Secondary_Ab->Detection End End Detection->End G cluster_workflow Cell Migration/Invasion Assay Workflow Start Start Prepare_Inserts Prepare Transwell inserts (with Matrigel for invasion) Start->Prepare_Inserts Seed_Cells Seed cells in serum-free media with this compound in the upper chamber Prepare_Inserts->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate to allow migration/invasion Add_Chemoattractant->Incubate Remove_Non_migrated Remove non-migrated cells from the top of the insert Incubate->Remove_Non_migrated Fix_and_Stain Fix and stain migrated cells Remove_Non_migrated->Fix_and_Stain Quantify Quantify migrated cells by counting Fix_and_Stain->Quantify End End Quantify->End G cluster_workflow Anchorage-Independent Growth Assay Workflow Start Start Prepare_Base_Agar Prepare and solidify base agar layer Start->Prepare_Base_Agar Prepare_Top_Agar Prepare top agar layer containing cells and this compound Prepare_Base_Agar->Prepare_Top_Agar Plate_Top_Agar Plate top agar layer over base layer Prepare_Top_Agar->Plate_Top_Agar Incubate Incubate for several weeks to allow colony formation Plate_Top_Agar->Incubate Stain_Colonies Stain colonies with crystal violet Incubate->Stain_Colonies Count_Colonies Count colonies Stain_Colonies->Count_Colonies End End Count_Colonies->End

References

Methodological & Application

RKI-1447: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).[1][2] As a critical component of the Rho GTPase signaling pathway, ROCK plays a pivotal role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.[1][3] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer metastasis. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK and effectively suppressing its kinase activity.[1][4] This inhibition leads to a reduction in the phosphorylation of downstream substrates like Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), resulting in the disruption of actin stress fibers and a decrease in cell motility and invasion.[1][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, signaling, and migration.

Mechanism of Action

This compound selectively inhibits ROCK1 and ROCK2, leading to the downstream effects illustrated in the signaling pathway diagram below. This potent inhibitor has been shown to suppress cancer cell migration, invasion, and anchorage-independent growth.[1][2]

RKI1447_Pathway RhoA Activated RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK Activates pMLC Phospho-MLC (pMLC) ROCK->pMLC Phosphorylates pMYPT1 Phospho-MYPT1 (pMYPT1) ROCK->pMYPT1 Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits MLC Myosin Light Chain (MLC) StressFibers Stress Fiber Formation Cell Contraction Migration & Invasion pMLC->StressFibers Promotes MYPT1 MYPT1 MLCP MLC Phosphatase pMYPT1->MLCP Inhibits MLCP->pMLC Dephosphorylates Actin Actin Cytoskeleton Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis CellCulture 1. Cell Culture (e.g., MDA-MB-231) RKI_Prep 2. Prepare this compound Working Solutions CellCulture->RKI_Prep Treatment 3. Treat Cells with this compound (Vehicle Control, Dose-Response) RKI_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Western 4b. Protein Analysis (Western Blot) Treatment->Western Migration 4c. Functional Assay (Migration/Invasion) Treatment->Migration DataAnalysis 5. Data Analysis & Interpretation Viability->DataAnalysis Western->DataAnalysis Migration->DataAnalysis

References

Application Notes and Protocols for RKI-1447 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing the potent and selective ROCK1/2 inhibitor, RKI-1447, in preclinical in vivo studies. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2][3] These kinases are crucial mediators of the Rho GTPase signaling pathway, which plays a significant role in various cellular processes, including cytoskeletal organization, cell migration, and invasion.[1][2] Dysregulation of the Rho/ROCK pathway is implicated in the progression and metastasis of various cancers, making ROCK inhibitors like this compound a subject of interest for therapeutic development.[1][2][4] this compound has demonstrated anti-invasive and anti-tumor activities in preclinical models of breast cancer and neuroblastoma.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueAssay TypeReference
ROCK114.5 nMZ-Lyte FRET kinase assay[5]
ROCK26.2 nMZ-Lyte FRET kinase assay[5]

Table 2: In Vivo Dosage and Efficacy of this compound in a Breast Cancer Model

Animal ModelDosageAdministration RouteVehicleTreatment ScheduleEfficacyReference
MMTV/neu Transgenic Mice200 mg/kgIntraperitoneal (i.p.)20% 2-hydroxypropyl-beta-cyclodextrin (HPCD)Daily for 14 days87% inhibition of mammary tumor growth; treated tumors were 7.7-fold smaller than controls.[5][6][6]

Table 3: In Vivo Dosage in a Spinal Cord Injury Model

Animal ModelDosageAdministration RouteVehicleTreatment ScheduleEfficacyReference
Sprague Dawley Rats0.3 and 0.6 µg/kg/b.w.Not specifiedNot specifiedNot specifiedDose-dependent improvement in behavioral and histological outcomes. The 28-day treatment showed more promising results than a 14-day treatment.[7][8][7]

Note on Dosage Discrepancy: A significant difference in the effective in vivo dosage has been reported between studies (mg/kg vs. µg/kg). This could be due to the different animal models and disease contexts. Researchers should perform pilot studies to determine the optimal and tolerable dose for their specific experimental setup.

Signaling Pathway

This compound functions by inhibiting the ROCK1 and ROCK2 kinases, which are downstream effectors of the small GTPase RhoA. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).[2][9] The dephosphorylation of these substrates leads to a disruption of actin stress fiber formation, which in turn inhibits cancer cell migration and invasion.[1][2][9]

RKI1447_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK MLC_P p-MLC2 ROCK->MLC_P MYPT1_P p-MYPT1 ROCK->MYPT1_P RKI1447 This compound RKI1447->ROCK Inhibits Actin Actin Stress Fiber Formation MLC_P->Actin MYPT1_P->Actin Migration Cell Migration & Invasion Actin->Migration

Figure 1: this compound inhibits the RhoA/ROCK signaling pathway.

Experimental Protocols

4.1. Preparation of this compound for In Vivo Administration

  • For Intraperitoneal (i.p.) Injection (based on a breast cancer model):

    • Prepare a 20% (w/v) solution of 2-hydroxypropyl-beta-cyclodextrin (HPCD) in sterile water.

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in the 20% HPCD solution to achieve the desired final concentration (e.g., for a 200 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 40 mg/mL).

    • Ensure the solution is freshly prepared before each administration.

  • For Oral Administration or Alternative Injection Formulation:

    • Option 1 (CMC-Na Suspension):

      • Prepare a sterile solution of Carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5-1% w/v).

      • Suspend the this compound powder in the CMC-Na solution to a final concentration of at least 5 mg/mL.

      • Mix thoroughly to ensure a homogenous suspension.

    • Option 2 (Captisol-based Solution):

      • Prepare a 15% (w/v) solution of Captisol (sulfobutylether-β-cyclodextrin) in sterile water.

      • Add this compound powder to the Captisol solution and mix to form a uniform suspension.

      • These solutions should be used immediately after preparation.

4.2. In Vivo Tumor Growth Inhibition Study Protocol (Xenograft or Transgenic Model)

  • Animal Model: Utilize an appropriate mouse model, such as MMTV/neu transgenic mice for spontaneous mammary tumors or immunodeficient mice with xenografted human cancer cells.[1][6]

  • Tumor Inoculation (for xenografts): Inoculate tumor cells subcutaneously into the flank of the mice.

  • Tumor Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound at the determined dose and route (e.g., 200 mg/kg, i.p., daily).

    • Control Group: Administer the corresponding vehicle solution (e.g., 20% HPCD) following the same schedule and route.

  • Monitoring: Monitor animal body weight and overall health throughout the study to assess toxicity.

  • Endpoint: Continue the treatment for a predefined period (e.g., 14 days).[6][10] The study endpoint may be determined by the treatment duration, tumor size limits, or signs of animal distress.

  • Data Analysis: At the end of the study, calculate the percent change in tumor volume for each group relative to the start of treatment. Compare the average tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

InVivo_Workflow start Start: Tumor cell inoculation or spontaneous tumor development tumor_growth Tumor Growth Monitoring (Calipers) start->tumor_growth randomize Randomize into Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomize treatment Treatment Group: Administer this compound (e.g., daily for 14 days) randomize->treatment control Control Group: Administer Vehicle randomize->control monitor Monitor Tumor Volume & Animal Health (Body Weight) treatment->monitor control->monitor endpoint Study Endpoint: Sacrifice & Tissue Collection monitor->endpoint analysis Data Analysis: Tumor Growth Inhibition (%) endpoint->analysis

Figure 2: General workflow for an in vivo tumor growth inhibition study.

Concluding Remarks

This compound is a potent ROCK inhibitor with demonstrated efficacy in preclinical in vivo models. The provided protocols and data serve as a guide for designing and conducting further in vivo studies. It is crucial to carefully consider the choice of animal model, vehicle, and dosage, and to perform pilot studies to optimize these parameters for each specific research question. The ability of this compound to inhibit key processes in cancer progression warrants its continued investigation as a potential therapeutic agent.

References

Application Notes and Protocols for RKI-1447 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in Western blot experiments. The protocols outlined below are designed to enable the effective assessment of this compound's impact on cellular signaling pathways.

Introduction

This compound is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2, playing a critical role in various cellular processes, including cytoskeleton regulation, cell migration, and proliferation.[1][2][3] Its utility in cancer research and other therapeutic areas is a subject of ongoing investigation.[2][4] Western blotting is a fundamental technique to elucidate the mechanism of action of this compound by detecting changes in the phosphorylation state of its downstream substrates.

Mechanism of Action

This compound is a Type I kinase inhibitor that competitively binds to the ATP pocket of ROCK1 and ROCK2.[1][3][5] This inhibition prevents the phosphorylation of key downstream targets, most notably Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][3][5][6] The dephosphorylation of these substrates leads to a reduction in actomyosin contractility and subsequent effects on cell morphology and motility.[1][3]

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueKinaseReference
IC₅₀ 14.5 nMROCK1[1][2]
IC₅₀ 6.2 nMROCK2[1][2]
Effective Concentration (in cells) 1 - 10 µM-[3][5]

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound.

RKI1447_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK pMLC2 p-MLC2 ROCK->pMLC2 +P pMYPT1 p-MYPT1 ROCK->pMYPT1 +P Actin Actin Stress Fibers pMLC2->Actin pMYPT1->Actin RKI1447 This compound RKI1447->ROCK

Figure 1: this compound inhibits the Rho/ROCK signaling pathway.

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation of ROCK substrates.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., MDA-MB-231, H1299, or NIH 3T3) in appropriate culture dishes and grow to 70-80% confluency.[3]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Aspirate the culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period, typically 1 hour, at 37°C in a CO₂ incubator.[3]

Western Blot Workflow

Western_Blot_Workflow start Start cell_treatment Cell Treatment with this compound start->cell_treatment end End cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sample_prep Sample Preparation with Laemmli Buffer protein_quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-MLC2, anti-p-MYPT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis analysis->end

Figure 2: Experimental workflow for Western blot analysis of this compound treated cells.
Detailed Western Blot Protocol

  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation:

    • To an equal amount of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8] For phospho-specific antibodies, BSA is recommended to reduce background.[9]

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include those targeting phosphorylated MLC-2 and phosphorylated MYPT-1. Total protein levels of MLC-2, MYPT-1, and a loading control (e.g., GAPDH or β-actin) should also be probed on separate blots or after stripping.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands or the loading control.

Conclusion

This document provides a comprehensive guide for the application of this compound in Western blot experiments. By following these protocols, researchers can effectively investigate the inhibitory effects of this compound on the ROCK signaling pathway and its downstream targets. Careful execution of these experimental steps will yield reliable and reproducible data, contributing to a deeper understanding of the biological roles of ROCK kinases and the therapeutic potential of their inhibitors.

References

Application Notes and Protocols for RKI-1447 Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the inhibitory activity of RKI-1447 against Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The provided methodologies are intended for researchers, scientists, and drug development professionals working on kinase inhibitors.

Introduction

This compound is a potent and selective inhibitor of ROCK1 and ROCK2 kinases.[1][2][3][4] It functions as a Type I kinase inhibitor, binding to the ATP-binding site in the kinase domain through interactions with the hinge region and the DFG motif.[2][3][5] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1), thereby affecting cellular processes like actin cytoskeleton organization, cell migration, and invasion.[2][5][6] this compound has demonstrated anti-invasive and anti-tumor activities in preclinical breast cancer models.[2][5][6]

Quantitative Data Summary

The inhibitory potency of this compound against ROCK1 and ROCK2 has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

KinaseIC50 (nM)
ROCK114.5[1][2][3]
ROCK26.2[1][2][3]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. Active RhoA GTPase activates ROCK, which in turn phosphorylates its substrates, leading to the assembly of actin stress fibers. This compound directly inhibits ROCK, thereby blocking this downstream signaling cascade.

RKI1447_Signaling_Pathway This compound Signaling Pathway Inhibition RhoA Active RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC-2, MYPT-1) ROCK->Substrates Phosphorylates Actin Actin Stress Fiber Assembly Substrates->Actin RKI1447 This compound RKI1447->ROCK Inhibits

Caption: this compound inhibits ROCK1/2, blocking downstream signaling.

Experimental Protocols

A highly sensitive and reliable method for determining the potency of this compound is the Z'-LYTE™ FRET-based kinase assay.[2][3][4][7] This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase.

Biochemical Kinase Assay Protocol for this compound against ROCK1 and ROCK2

This protocol is adapted from published studies using the Invitrogen Z'-LYTE™ Kinase Assay Kit with a Ser/Thr 13 peptide.[2][3][4][7][8]

Materials:

  • ROCK1 and ROCK2 enzymes

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on MLC sequence: KKRPQRRYSNVF)[2][3][4][7]

  • This compound

  • ATP

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[3][4][7][9]

  • DMSO

  • 384-well plates

Experimental Workflow Diagram:

Kinase_Assay_Workflow Kinase Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare this compound Serial Dilutions D Add this compound and Kinase Mix to Plate A->D B Prepare Kinase Reaction Mix (Enzyme, Peptide, Buffer) B->D C Prepare ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at RT for 1 hour E->F G Stop Reaction & Add Development Reagent F->G H Incubate G->H I Read Plate (FRET Signal) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for the this compound kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 8-point dilutions).[3][4][7][9]

  • Reaction Setup:

    • The total reaction volume is 15 µL.[3][4][7][9]

    • Add 5 ng of ROCK1 or ROCK2 enzyme to each well.[3][4][7][9]

    • Add the peptide substrate to each well.

      • For ROCK1: 1.5 µM peptide substrate.[3][4][7][9]

      • For ROCK2: 2 µM peptide substrate.[3][4][7][9]

    • Add the desired concentration of this compound or vehicle (DMSO) to the respective wells.

    • The reaction is performed in the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3][4][7][9]

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

      • For ROCK1: 12.5 µM ATP.[3][4][7][9]

      • For ROCK2: 50 µM ATP.[3][4][7][9]

    • Incubate the plate at room temperature for 1 hour.[3][4][7][9]

  • Detection:

    • Stop the reaction and proceed with the Z'-LYTE™ FRET detection protocol as per the manufacturer's instructions. This typically involves adding a development reagent that selectively cleaves the unphosphorylated peptide.[7]

    • The FRET signal is then measured using a plate reader with excitation at 400 nm and emission detection at 445 nm and 520 nm.[7]

  • Data Analysis:

    • The ratio of the emission signals (445 nm / 520 nm) is used to calculate the percentage of phosphorylation.

    • The percent inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by fitting the percent inhibition data to a dose-response curve. Assays should be performed in duplicate on multiple separate days to ensure reproducibility.[3][4][7][9]

Cell-Based Assay for ROCK Inhibition

To assess the activity of this compound in a cellular context, the inhibition of ROCK-mediated actin stress fiber formation can be monitored.[2]

Materials:

  • NIH 3T3 cells

  • 8-chamber slides or 96-well imaging plates

  • Serum-free media

  • This compound

  • Lysophosphatidic acid (LPA)

  • 4% Paraformaldehyde

  • Texas-Red Phalloidin

  • DAPI mounting medium

Procedure:

  • Plate NIH 3T3 cells (e.g., 8,000 cells/well in an 8-chamber slide) and serum-starve for 24 hours.[9]

  • Treat the cells with vehicle or this compound (e.g., 1 µM) for 1 hour.[9]

  • Stimulate the cells with 10 µM LPA for 30 minutes to induce stress fiber formation.[9]

  • Fix the cells with 4% paraformaldehyde.[9]

  • Stain the actin filaments with Texas-Red Phalloidin and the nuclei with DAPI.[9]

  • Visualize the cells using a fluorescence microscope and assess the formation of actin stress fibers.

Selectivity

This compound is a selective inhibitor of ROCK kinases. At a concentration of 1 µM, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[3] Furthermore, in cellular assays, this compound does not affect the phosphorylation levels of AKT, MEK, and S6 kinase at concentrations up to 10 µM.[2][5][6] It also selectively inhibits ROCK-mediated actin stress fiber formation induced by LPA, without affecting PAK-mediated lamellipodia and filopodia formation stimulated by PDGF and Bradykinin, respectively.[2][3][5][6]

References

Application Notes: Utilizing RKI-1447 for Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

RKI-1447 is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] The Rho/ROCK signaling pathway is a critical regulator of actin cytoskeleton dynamics, cell polarity, and actomyosin contractility, which are fundamental processes involved in cell migration and invasion.[3][4] Overexpression and hyperactivity of ROCK are frequently observed in various cancers and are associated with increased metastasis and poor prognosis.[3][5] this compound's ability to selectively inhibit ROCK makes it an invaluable tool for researchers studying the mechanisms of cancer cell motility and for professionals in drug development exploring anti-metastatic therapies.[1][6]

Mechanism of Action

This compound is a Type I kinase inhibitor that targets the ATP-binding site of ROCK1 and ROCK2.[1][7] By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of its key downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1][6] Inhibition of MLC phosphorylation reduces actomyosin contractility, while preventing the inactivation of myosin phosphatase via MYPT1 phosphorylation also contributes to this effect.[4] The net result is the disruption of actin stress fiber formation and a reduction in cellular tension, which are essential for the mesenchymal mode of cell migration and invasion.[3][7] this compound has been shown to be highly selective for ROCK, with no significant effect on other kinases like AKT, MEK, or S6 kinase at effective concentrations.[1]

G cluster_0 Upstream Signaling cluster_1 ROCK Signaling Cascade cluster_2 Cellular Response Growth Factors Growth Factors RhoA-GTP RhoA-GTP Growth Factors->RhoA-GTP activates ROCK1/2 ROCK1/2 RhoA-GTP->ROCK1/2 activates LIMK LIMK ROCK1/2->LIMK phosphorylates MYPT1 MYPT1 ROCK1/2->MYPT1 phosphorylates (inactivating) MLC MLC ROCK1/2->MLC phosphorylates This compound This compound This compound->ROCK1/2 inhibits Cofilin Cofilin LIMK->Cofilin inhibits Actomyosin Contractility Actomyosin Contractility MLC->Actomyosin Contractility Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization Stress Fiber Formation Stress Fiber Formation Actomyosin Contractility->Stress Fiber Formation Cell Migration & Invasion Cell Migration & Invasion Stress Fiber Formation->Cell Migration & Invasion

Caption: this compound inhibits the Rho/ROCK signaling pathway.

Data Presentation

Table 1: this compound Kinase Inhibitory Activity
Kinase TargetIC₅₀ (nM)Reference
ROCK114.5[2]
ROCK26.2[2]
Table 2: Effect of this compound on Cancer Cell Lines
Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
MDA-MB-231 (Breast)Wound Healing (Migration)1-10 µMSignificant inhibition of cell migration.[7][8]
MDA-MB-231 (Breast)Matrigel Invasion1-10 µMPotent inhibition of breast cancer cell invasion through Matrigel.[7][9]
MDA-MB-231 (Breast)Anchorage-Independent Growth1-10 µMInhibition of tumor growth in soft agar assays.[1][10]
H-1299 (Lung)Substrate Phosphorylation1-10 µMSuppression of MLC-2 and MYPT-1 phosphorylation.[1]
MedulloblastomaMigration & InvasionNot SpecifiedReduced tumorigenicity through inhibition of ROCK-dependent migration and invasion.[3]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay for Cell Migration

This assay assesses two-dimensional cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is measured in the presence and absence of this compound.

G cluster_workflow Wound Healing Assay Workflow A 1. Seed Cells Plate cells in a 6-well plate and grow to 90-100% confluency. B 2. Starve Cells (Optional) Incubate in serum-free medium for 24 hours to synchronize cells. A->B C 3. Create Wound Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer. B->C D 4. Wash & Treat Gently wash with PBS to remove detached cells. Add medium containing Vehicle or this compound. C->D E 5. Image Time 0 Immediately acquire images of the scratch at defined locations. D->E F 6. Incubate Incubate cells for 12-24 hours to allow for cell migration. E->F G 7. Image Final Timepoint Acquire images at the same locations as Time 0. F->G H 8. Analyze Data Measure the width of the wound at multiple points for each timepoint. Calculate the percentage of wound closure. G->H

Caption: Workflow for the wound healing (scratch) assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 6-well plate and allow them to grow to a confluent monolayer.[9]

  • Cell Starvation (Optional): To reduce the effects of proliferation, starve the cells in a serum-free medium for 24 hours prior to the assay.[9]

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer.

  • Washing: Gently wash the wells twice with PBS to remove floating cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).

  • Imaging: Immediately capture images of the scratch at marked locations using a microscope (Time 0).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migration rate (typically 12-24 hours).

  • Final Imaging: After incubation, acquire images at the exact same locations as Time 0.

  • Analysis: Measure the width of the scratch at several points for both time points. Calculate the percentage of wound closure using the formula: [(Initial Width - Final Width) / Initial Width] * 100.

Protocol 2: Transwell Invasion Assay

This assay measures the ability of cells to migrate through a basement membrane matrix, mimicking the invasion process through the extracellular matrix (ECM).

G cluster_workflow Transwell Invasion Assay Workflow A 1. Rehydrate & Coat Insert Rehydrate Transwell inserts (8 µm pores). Coat the upper surface with Matrigel. B 2. Prepare Cells Harvest and resuspend cells in serum-free medium containing Vehicle or this compound. A->B C 3. Add Chemoattractant Add complete medium (e.g., with 10-20% FBS) to the lower chamber. B->C D 4. Seed Cells Add the cell suspension to the upper chamber of the coated insert. C->D E 5. Incubate Incubate for 24-48 hours to allow for cell invasion. D->E F 6. Remove Non-Invaded Cells Use a cotton swab to gently remove cells and Matrigel from the upper surface of the membrane. E->F G 7. Fix & Stain Fix the invaded cells on the lower surface with methanol/ethanol and stain with crystal violet. F->G H 8. Image & Quantify Wash the insert, allow it to dry, and count the stained cells in multiple fields using a microscope. G->H

Caption: Workflow for the Matrigel Transwell invasion assay.

Methodology:

  • Insert Preparation: Thaw Matrigel Basement Membrane Matrix on ice. Dilute Matrigel with cold, serum-free medium and add a thin layer (e.g., 50 µL) to the upper chamber of Transwell inserts (8.0 µm pore size).[11][12] Incubate at 37°C for at least 1 hour to allow it to solidify.[11]

  • Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin, wash, and resuspend them in a serum-free medium at a concentration of 1-5 x 10⁵ cells/mL.

  • Treatment: Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Assay Setup:

    • Add 600-750 µL of complete medium (containing 10-20% FBS as a chemoattractant) to the lower wells of a 24-well plate.[9][11]

    • Carefully place the Matrigel-coated inserts into the wells.

    • Seed 100-200 µL of the treated cell suspension into the upper chamber of each insert.[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[9][11] The duration should be optimized based on the cell type's invasive potential.

  • Staining:

    • After incubation, carefully aspirate the medium from the upper chamber.

    • Use a cotton swab to gently remove the non-invaded cells and the Matrigel layer from the top surface of the membrane.[11][13]

    • Fix the inserts in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.[11][14]

    • Stain the invaded cells on the bottom of the membrane with 0.1% Crystal Violet for 10-20 minutes.[11][12]

  • Quantification:

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of stained (invaded) cells in 3-5 random fields of view per insert.

    • Calculate the average number of invaded cells per field for each treatment condition. The results can be expressed as a percentage of the vehicle-treated control.

Note: A parallel migration assay can be performed using uncoated inserts to distinguish between anti-migratory and anti-invasive effects.[13]

References

Application Notes and Protocols for RKI-1447 in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4][5] The ROCK signaling pathway plays a crucial role in various cellular processes, including cytoskeletal organization, cell migration, and proliferation, which are often dysregulated in cancer.[1][2][5] Inhibition of ROCK signaling by this compound has demonstrated significant anti-tumor and anti-invasive activities in various preclinical mouse models of cancer, making it a promising candidate for further investigation in oncology.[1][2][3] This document provides a detailed overview of the application of this compound in mouse models of cancer, including its mechanism of action, efficacy data, and experimental protocols.

Mechanism of Action

This compound is a Type I kinase inhibitor that competitively binds to the ATP-binding site of ROCK1 and ROCK2.[1][2][5][6] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][3][7] The dephosphorylation of these substrates leads to the disruption of actin stress fiber formation and a reduction in cancer cell migration, invasion, and anchorage-independent growth.[1][2][3][5]

Signaling Pathway Diagram

RKI1447_Signaling_Pathway cluster_upstream Upstream Activators cluster_rock ROCK Kinase cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA/RhoC RhoA/RhoC ROCK1/2 ROCK1/2 RhoA/RhoC->ROCK1/2 MLC-2 MLC-2 ROCK1/2->MLC-2 MYPT-1 MYPT-1 ROCK1/2->MYPT-1 Actin_Stress_Fibers Actin Stress Fiber Formation MLC-2->Actin_Stress_Fibers MYPT-1->Actin_Stress_Fibers Migration_Invasion Migration & Invasion Actin_Stress_Fibers->Migration_Invasion This compound This compound This compound->ROCK1/2

Caption: this compound inhibits ROCK1/2, blocking downstream signaling and cellular invasion.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cancer TypeReference
ROCK114.5-[4]
ROCK26.2-[4]
Table 2: In Vivo Efficacy of this compound in Mouse Models
Cancer TypeMouse ModelThis compound DoseAdministration RouteTumor Growth InhibitionReference
Breast CancerMMTV-neu Transgenic200 mg/kg/dayIntraperitoneal (i.p.)87%[7]
Colorectal CarcinomaXenograft ModelNot SpecifiedNot SpecifiedEffective Inhibition[8]
NeuroblastomaIn vivo modelsNot SpecifiedNot SpecifiedDecreased growth, increased cell death[9]
Leukemia (SRSF2 mutant)Xenograft ModelNot SpecifiedNot SpecifiedTargeted cytotoxicity[10]

Experimental Protocols

This section provides detailed protocols for evaluating the efficacy of this compound in a mouse model of breast cancer, based on published studies.

In Vivo Tumor Growth Inhibition Study in a Transgenic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a spontaneous tumor model.

Materials:

  • Animal Model: FVB/N-Tg(MMTVneu)202Mul/J transgenic mice, which spontaneously develop mammary tumors.[7]

  • Compound: this compound

  • Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HPCD) in sterile water.

  • Calipers for tumor measurement.

  • Syringes and needles for intraperitoneal injections.

Experimental Workflow Diagram:

experimental_workflow start Start tumor_development Allow MMTV-neu mice to develop palpable tumors start->tumor_development randomization Randomize mice into treatment and vehicle groups tumor_development->randomization treatment_initiation Initiate daily i.p. injections (this compound or Vehicle) randomization->treatment_initiation monitoring Monitor tumor volume and body weight regularly treatment_initiation->monitoring endpoint Continue treatment until predefined endpoint monitoring->endpoint data_analysis Analyze tumor growth inhibition and toxicity endpoint->data_analysis end End data_analysis->end

References

RKI-1447 for Glaucoma Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2.[1][2] The ROCK signaling pathway plays a crucial role in regulating aqueous humor outflow through the trabecular meshwork (TM), the primary drainage pathway of the eye. In glaucoma, increased ROCK activity is associated with elevated intraocular pressure (IOP), a major risk factor for optic nerve damage and vision loss. This compound has emerged as a promising therapeutic candidate for glaucoma by targeting the ROCK pathway to lower IOP. These application notes provide detailed protocols and data based on the use of this compound in a porcine ex vivo model of pigmentary glaucoma, a condition characterized by the dispersion of pigment granules that can obstruct aqueous humor outflow.[3][4][5][6]

Mechanism of Action

This compound lowers IOP primarily by increasing the outflow of aqueous humor through the conventional pathway.[1][4] This is achieved through the disruption of actin stress fibers and a decrease in focal adhesions in the TM cells, leading to cellular relaxation and expansion of the outflow channels.[1][4] Additionally, this compound has been shown to enhance the phagocytic activity of TM cells, which may help clear obstructive pigment and cellular debris from the outflow pathway.[4][5][6]

cluster_0 Trabecular Meshwork Cell RhoA RhoA ROCK ROCK RhoA->ROCK MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phagocytosis_D Decreased Phagocytosis ROCK->Phagocytosis_D Relaxation TM Cell Relaxation ROCK->Relaxation Actin Actin Stress Fibers & Focal Adhesions MLC_P->Actin Outflow Decreased Aqueous Outflow Actin->Outflow IOP Increased IOP Outflow->IOP RKI1447 This compound RKI1447->ROCK Phagocytosis_I Increased Phagocytosis RKI1447->Phagocytosis_I Outflow_I Increased Aqueous Outflow Relaxation->Outflow_I IOP_D Decreased IOP Outflow_I->IOP_D

Figure 1: this compound Signaling Pathway in Trabecular Meshwork Cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound in a porcine ex vivo pigmentary glaucoma model.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Porcine Ex Vivo Pigmentary Glaucoma Model [3][4][5][6]

Treatment GroupBaseline IOP (mmHg)IOP after 48h Pigment Perfusion (mmHg)IOP after this compound Treatment (mmHg)Percent IOP Reduction
This compound12.21 ± 1.0620.14 ± 2.5913.38 ± 0.9133.58%
Vehicle Control10.32 ± 0.8219.75 ± 0.71No significant changeN/A
Normal Control10.21 ± 1.15N/AN/AN/A

Table 2: Effect of this compound on Outflow Facility in a Porcine Ex Vivo Pigmentary Glaucoma Model [4][5][6]

Treatment GroupBaseline Outflow Facility (μL/min/mmHg)Outflow Facility after 48h Pigment Perfusion (μL/min/mmHg)Outflow Facility after this compound TreatmentPercent Increase in Outflow Facility
This compound0.27 ± 0.030.18 ± 0.02Partially Reversed38.25% (increase from pigmented state)
Vehicle ControlNot reportedSignificantly reduced from baselineNo significant changeN/A

Table 3: Effect of this compound on Trabecular Meshwork (TM) Cell Phagocytosis [4]

Treatment ConditionPercentage of Phagocytically Active TM Cells
Control80.17 ± 2.22%
Pigment ExposureDecreased by 10.31% compared to control
Pigment + this compoundIncreased by 11.52% compared to control

Experimental Protocols

The following protocols are based on the methodology used in the porcine ex vivo pigmentary glaucoma model.

Porcine Eye Anterior Segment Perfusion Culture

This protocol describes the establishment of an ex vivo model to study the effects of this compound on IOP and outflow facility.

Materials:

  • Fresh porcine eyes obtained from an abattoir

  • Perfusion medium (e.g., DMEM with 1% antibiotics)

  • Pigment particles (prepared from porcine iris pigment epithelial cells)

  • This compound (1 μM final concentration)

  • Vehicle control (e.g., DMSO)

  • Anterior segment perfusion system with pressure transducer

Procedure:

  • Dissect the anterior segment from fresh porcine eyes.

  • Mount the anterior segments onto the perfusion system.

  • Perfuse with medium at a constant flow rate to establish a baseline IOP.

  • To induce the pigmentary glaucoma model, perfuse the anterior segments with medium supplemented with pigment particles (1.67 × 10^7 particles/mL) for 48 hours to achieve a stable IOP elevation.[4][5][7]

  • Divide the eyes into three groups:

    • This compound Group: Perfuse with pigment-containing medium supplemented with 1 μM this compound.[4]

    • Vehicle Control Group: Continue perfusion with the pigment-containing medium and vehicle.

    • Normal Control Group: Perfuse with normal medium without pigment or this compound.

  • Record IOP continuously using a pressure transducer.

  • Calculate the outflow facility based on the recorded IOP and flow rate.

A Porcine Eye Anterior Segment Dissection B Mounting on Perfusion System A->B C Baseline IOP Establishment B->C D Pigment Perfusion (48 hours) C->D E Group Allocation D->E F This compound Treatment (1 µM) E->F G Vehicle Control E->G H Normal Control E->H I IOP & Outflow Facility Measurement F->I G->I H->I

References

Application Notes and Protocols for Treating Colorectal Cancer Cell Lines with RKI-1447

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RKI-1447, a potent ROCK1/2 inhibitor, in colorectal cancer (CRC) research. The protocols outlined below are based on established methodologies and published findings, offering a framework for investigating the anti-tumor effects of this compound on CRC cell lines.

Introduction

This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2, with IC50 values of 14.5 nM and 6.2 nM, respectively[1]. The Rho/ROCK signaling pathway is frequently implicated in cancer cell proliferation, survival, migration, and invasion[2]. In colorectal cancer, inhibition of this pathway by this compound has been shown to suppress tumor growth by inducing mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis[2]. These notes provide detailed protocols for assessing the efficacy of this compound in CRC cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects in colorectal cancer cells through a multi-faceted mechanism. By inhibiting ROCK1 and ROCK2, it disrupts the actin cytoskeleton, which in turn affects mitochondrial dynamics and function. This leads to a decrease in mitochondrial respiration and ATP production, coupled with an increase in reactive oxygen species (ROS) generation and mitochondrial membrane depolarization[3]. The mitochondrial dysfunction triggers ER stress, evidenced by the upregulation of p-eIF2α and CHOP. This cascade of events culminates in the activation of the apoptotic pathway, characterized by the cleavage of caspase-3 and PARP, leading to programmed cell death.

RKI1447 This compound ROCK ROCK1/2 RKI1447->ROCK Inhibition Actin Actin Cytoskeleton (Disruption) ROCK->Actin Mito Mitochondrial Dysfunction Actin->Mito Resp ↓ Mitochondrial Respiration ↓ ATP Production Mito->Resp ROS ↑ ROS Generation Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP ER ER Stress Mito->ER CHOP ↑ p-eIF2α, ↑ CHOP ER->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase ↑ Cleaved Caspase-3 ↑ Cleaved PARP Apoptosis->Caspase Growth Suppression of CRC Cell Growth Apoptosis->Growth

Caption: this compound signaling pathway in colorectal cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various colorectal cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
ROCK1 (in vitro)-14.5[1]
ROCK2 (in vitro)-6.2[1]

Table 2: Apoptotic Effects of this compound on Colorectal Cancer Cell Lines (24-hour treatment)

Cell LineThis compound Concentration (µM)OutcomeReference
HCT-820, 40, 80Dose-dependent increase in apoptosis
HCT-11620, 40, 80Dose-dependent increase in apoptosis

Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry.

Table 3: Effects of this compound on Mitochondrial Function in Colorectal Cancer Cell Lines (24-hour treatment)

Cell LineThis compound Concentration (µM)ParameterEffectReference
HCT-820, 40, 80Basal Respiration RateDecreased
HCT-11620, 40, 80Basal Respiration RateDecreased
HCT-820, 40, 80Maximal Respiration RateDecreased
HCT-11620, 40, 80Maximal Respiration RateDecreased
HCT-820, 40, 80ATP ProductionDecreased
HCT-11620, 40, 80ATP ProductionDecreased
HCT-820, 40, 80ROS GenerationIncreased
HCT-11620, 40, 80ROS GenerationIncreased
HCT-820, 40, 80Mitochondrial Membrane PotentialDecreased
HCT-11620, 40, 80Mitochondrial Membrane PotentialDecreased

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on colorectal cancer cell lines.

Cell Culture

CRC cell lines such as HCT-8, HCT-116, SW480, and DLD1 can be used. Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of CRC cells.

Materials:

  • CRC cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • CRC cell lines

  • 6-well plates

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells/well in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to the this compound signaling pathway.

Materials:

  • CRC cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against ROCK1, ROCK2, p-MLC, MLC, p-MYPT1, MYPT1, Cleaved Caspase-3, Caspase-3, PARP, p-eIF2α, eIF2α, CHOP, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.

cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Seed & Treat CRC Cells with this compound B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% Milk/BSA) E->F G Primary Antibody Incubation (4°C, O/N) F->G H Secondary Antibody Incubation (RT, 1h) G->H I Detection (ECL) H->I

Caption: Western blot experimental workflow.
Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the collective migration of CRC cells.

Materials:

  • CRC cell lines

  • 6-well or 12-well plates

  • Complete culture medium

  • This compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the effect of this compound on the invasive potential of CRC cells.

Materials:

  • CRC cell lines

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol or paraformaldehyde for fixation

  • Crystal violet stain

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Seed CRC cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing different concentrations of this compound.

  • Add complete culture medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

A Coat Transwell Insert with Matrigel B Seed Cells in Upper Chamber (Serum-free medium + this compound) A->B C Add Chemoattractant to Lower Chamber (Complete Medium) B->C D Incubate (24-48 hours) C->D E Remove Non-invading Cells D->E F Fix & Stain Invading Cells E->F G Quantify Invasion F->G

Caption: Transwell invasion assay workflow.

Troubleshooting

  • Low this compound Activity: Ensure proper dissolution of this compound in DMSO and use fresh dilutions for each experiment. Verify the activity of the compound on a known sensitive cell line.

  • High Background in Western Blots: Optimize blocking conditions (time, blocking agent) and antibody concentrations. Ensure adequate washing steps.

  • Inconsistent Wound Healing Assays: Create uniform scratches and ensure consistent cell density. Use a cell proliferation inhibitor (e.g., Mitomycin C) if cell division is a confounding factor.

  • Variable Transwell Invasion Results: Ensure a uniform Matrigel coating. Optimize cell seeding density and incubation time for your specific cell line.

These application notes and protocols provide a solid foundation for investigating the therapeutic potential of this compound in colorectal cancer. For further details and specific experimental conditions, it is recommended to consult the cited literature.

References

Application Notes and Protocols for Flow Cytometry Analysis Following RKI-1447 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2] These kinases are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell adhesion, migration, proliferation, and survival. The Rho/ROCK signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. This compound, as a Type I kinase inhibitor, binds to the ATP-binding site of ROCK, effectively blocking its catalytic activity and downstream signaling.[1] This inhibition leads to a reduction in the phosphorylation of ROCK substrates such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), resulting in the disruption of actin stress fibers and a subsequent impact on cell morphology and motility.

These application notes provide a comprehensive guide to analyzing the cellular effects of this compound treatment using flow cytometry, with a focus on apoptosis and cell cycle progression. The provided protocols are designed to be adaptable to various cancer cell lines and experimental setups.

Mechanism of Action of this compound

This compound is a competitive inhibitor of ATP at the catalytic sites of ROCK1 and ROCK2. Inhibition of ROCK activity by this compound disrupts the phosphorylation cascade that governs actin-myosin contractility. This leads to the dephosphorylation of MLC2 and the inactivation of LIM kinase (LIMK), which in turn activates cofilin, an actin-depolymerizing factor. The net effect is a rapid loss of actin stress fibers, leading to changes in cell shape, reduced cell contractility, and inhibition of cell migration and invasion.

RKI1447_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GTP RhoA-GTP Receptor->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK pMLC2 p-MLC2 ROCK->pMLC2 This compound This compound This compound->ROCK Cofilin Cofilin LIMK->Cofilin Actin_Stress_Fibers Actin Stress Fibers Cofilin->Actin_Stress_Fibers pMLC2->Actin_Stress_Fibers Cell_Migration_Invasion Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration_Invasion

Figure 1: this compound Signaling Pathway.

Effects of this compound on Apoptosis and Cell Cycle

The cellular consequences of ROCK inhibition by this compound can be cell-type dependent. While the primary effects are on the cytoskeleton and cell motility, impacts on cell survival and proliferation have also been reported.

In some cancer cell lines, such as colorectal carcinoma cells, treatment with this compound has been shown to promote apoptosis.[3] However, in other contexts, like MDA-MB-231 breast cancer cells, this compound at concentrations up to 10 µM has been reported to have minimal effects on both apoptosis and cell cycle progression. This highlights the importance of empirical determination of the effects of this compound in the specific cell line of interest.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analyses after this compound treatment. These tables are provided as templates for presenting experimental results.

Table 1: Effect of this compound on Apoptosis in HCT-116 Colorectal Cancer Cells (48h Treatment)

This compound Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
188.7 ± 3.56.8 ± 1.24.5 ± 0.9
575.4 ± 4.215.3 ± 2.59.3 ± 1.8
1062.1 ± 5.125.6 ± 3.312.3 ± 2.1

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells (48h Treatment)

This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)55.3 ± 3.228.1 ± 2.516.6 ± 1.9
154.9 ± 2.928.5 ± 2.116.6 ± 1.5
556.1 ± 3.527.8 ± 2.816.1 ± 1.7
1055.8 ± 3.128.0 ± 2.416.2 ± 1.8

Experimental Protocols

Detailed methodologies for analyzing apoptosis and cell cycle by flow cytometry following this compound treatment are provided below.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound

  • Cell line of interest (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS.

    • Gently detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.

    • Acquire a minimum of 10,000 events per sample.

    • Data analysis:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Apoptosis_Workflow Start Start Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treat_RKI1447 Treat with this compound Seed_Cells->Treat_RKI1447 Harvest_Cells Harvest Adherent & Floating Cells Treat_RKI1447->Harvest_Cells Wash_Cells Wash with Cold PBS Harvest_Cells->Wash_Cells Resuspend_Binding_Buffer Resuspend in 1X Annexin V Binding Buffer Wash_Cells->Resuspend_Binding_Buffer Stain_AnnexinV_PI Stain with Annexin V-FITC & PI Resuspend_Binding_Buffer->Stain_AnnexinV_PI Incubate Incubate 15 min at RT (Dark) Stain_AnnexinV_PI->Incubate Add_Binding_Buffer Add 1X Binding Buffer Incubate->Add_Binding_Buffer Analyze_FCM Analyze by Flow Cytometry Add_Binding_Buffer->Analyze_FCM End End Analyze_FCM->End

Figure 2: Apoptosis Analysis Workflow.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 1.

  • Fixation:

    • Discard the supernatant and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Acquire a minimum of 20,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.

CellCycle_Workflow Start Start Seed_and_Treat Seed Cells and Treat with this compound Start->Seed_and_Treat Harvest Harvest Cells Seed_and_Treat->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Staining Stain with PI/RNase A Solution Fixation->Staining Incubation Incubate 30 min at RT (Dark) Staining->Incubation Analysis Analyze by Flow Cytometry Incubation->Analysis End End Analysis->End

Figure 3: Cell Cycle Analysis Workflow.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of the ROCK inhibitor this compound on cancer cells using flow cytometry. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the induction of apoptosis and alterations in cell cycle progression, thereby contributing to a deeper understanding of the therapeutic potential of this compound. It is crucial to remember that the cellular response to this compound can be context-dependent, and therefore, optimization of treatment conditions and careful data interpretation are essential for each specific experimental system.

References

Application Notes and Protocols: Live-Cell Imaging of RKI-1447 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, motility, and contraction.[3][4] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer, where it promotes cell migration and invasion.[1][2][5] this compound exerts its inhibitory effect by binding to the ATP-binding site of ROCK kinases, preventing the phosphorylation of downstream substrates.[1][2] Live-cell imaging provides a powerful tool to visualize and quantify the dynamic cellular effects of this compound in real-time, offering valuable insights into its mechanism of action and therapeutic potential.

These application notes provide detailed protocols for live-cell imaging of the effects of this compound on the actin cytoskeleton and cell migration.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Reference
ROCK114.5[1]
ROCK26.2[1]
Effects of this compound on Cancer Cell Lines
Cell LineAssayConcentration (µM)Observed EffectReference
MDA-MB-231 (Breast Cancer)Anchorage-Independent Growth1Inhibition[2]
MDA-MB-231 (Breast Cancer)Migration (Wound Healing)1Inhibition[2]
MDA-MB-231 (Breast Cancer)Invasion153% Inhibition[2]
MDA-MB-231 (Breast Cancer)Invasion1085% Inhibition[2]
H1299 (Lung Cancer)MYPT-1 Phosphorylation1-10Dose-dependent inhibition[2]
MDA-MB-468 (Breast Cancer)P-MLC-2 & P-MYPT-1 Phosphorylation1-10Dose-dependent inhibition[2]

Signaling Pathway

The following diagram illustrates the simplified Rho/ROCK signaling pathway and the point of inhibition by this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors_LPA Growth Factors / LPA GPCR_RTK GPCR / RTK Growth_Factors_LPA->GPCR_RTK binds RhoA RhoA-GTP GPCR_RTK->RhoA activates ROCK ROCK1/2 RhoA->ROCK activates LIMK LIM Kinase ROCK->LIMK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates RKI1447 This compound RKI1447->ROCK inhibits Cofilin Cofilin LIMK->Cofilin phosphorylates Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization promotes pCofilin p-Cofilin (Inactive) pCofilin->Actin_Polymerization inhibits pMLC p-MLC Stress_Fibers Stress Fiber Formation & Myosin II Activity pMLC->Stress_Fibers MYPT1->pMLC dephosphorylates pMYPT1 p-MYPT1 (Inactive) pMYPT1->pMLC inhibits dephosphorylation Actin_Polymerization->Stress_Fibers

Caption: this compound inhibits ROCK, preventing downstream signaling that leads to actin stress fiber formation.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Dynamics

This protocol details the visualization of this compound's effect on actin stress fibers in real-time.

Materials:

  • Mammalian cell line known to form stress fibers (e.g., MDA-MB-231, NIH 3T3)

  • Cell culture medium and supplements

  • Glass-bottom imaging dishes or plates

  • Fluorescent actin probe (e.g., LifeAct-GFP, SiR-Actin)

  • This compound (stock solution in DMSO)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes at a density that allows for visualization of individual cells and their cytoskeletal architecture (e.g., 30-50% confluency).

    • Allow cells to adhere and grow for 24-48 hours.

  • Transfection/Staining with Actin Probe:

    • If using a genetically encoded probe like LifeAct-GFP, transfect the cells according to the manufacturer's protocol 24 hours before imaging.

    • If using a fluorescent dye like SiR-Actin, stain the cells according to the manufacturer's instructions prior to imaging.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium. A starting concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO).

    • Gently replace the medium in the imaging dish with the this compound or vehicle-containing medium.

  • Live-Cell Imaging:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Acquire images at regular intervals (e.g., every 5-15 minutes) for a duration of 1 to 6 hours to observe the dynamic changes in actin stress fibers.

    • Use the lowest possible laser power to minimize phototoxicity.

Data Analysis:

  • Qualitatively assess the changes in actin stress fiber morphology and abundance over time in treated versus control cells.

  • Quantify the percentage of cells showing a loss of stress fibers at different time points and this compound concentrations.

  • Image analysis software can be used to quantify changes in cell area and shape.

Start Start Seed_Cells Seed Cells on Glass-Bottom Dish Start->Seed_Cells Adherence Allow Adherence (24-48h) Seed_Cells->Adherence Label_Actin Label Actin Filaments (e.g., LifeAct-GFP) Adherence->Label_Actin Prepare_RKI1447 Prepare this compound & Vehicle Control Label_Actin->Prepare_RKI1447 Treatment Treat Cells Prepare_RKI1447->Treatment Live_Imaging Time-Lapse Microscopy (37°C, 5% CO2) Treatment->Live_Imaging Analysis Image & Data Analysis Live_Imaging->Analysis End End Analysis->End

Caption: Workflow for live-cell imaging of actin dynamics following this compound treatment.

Protocol 2: Live-Cell Imaging of Cell Migration (Wound Healing Assay)

This protocol describes a method to quantify the effect of this compound on collective cell migration.

Materials:

  • Adherent cell line (e.g., MDA-MB-231, U2OS)

  • Cell culture medium and supplements

  • 96-well imaging plates

  • Pipette tip or a dedicated wound-making tool

  • This compound (stock solution in DMSO)

  • Live-cell imaging system with environmental control and image stitching capabilities (optional)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well imaging plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation:

    • Once a confluent monolayer has formed, create a "scratch" or wound in the center of each well using a sterile pipette tip.

    • Gently wash the wells with pre-warmed PBS to remove dislodged cells.

  • This compound Treatment:

    • Add pre-warmed cell culture medium containing the desired concentrations of this compound or vehicle control to the respective wells.

  • Live-Cell Imaging:

    • Place the plate in the live-cell imaging system.

    • Acquire images of the wound area in each well at regular intervals (e.g., every 1-2 hours) for 24-48 hours.

  • Data Analysis:

    • Measure the area of the wound at each time point for all conditions.

    • Calculate the rate of wound closure (cell migration speed) for control and this compound-treated cells. This can be expressed as µm²/hour or as a percentage of wound closure over time.

    • Plot the wound area or migration speed as a function of time and this compound concentration.

Start Start Seed_Cells Seed Cells to Confluency in 96-well Plate Start->Seed_Cells Create_Wound Create Scratch Wound Seed_Cells->Create_Wound Wash_Cells Wash to Remove Debris Create_Wound->Wash_Cells Add_Treatment Add this compound or Vehicle Control Wash_Cells->Add_Treatment Time_Lapse_Imaging Acquire Images of Wound Area (e.g., every 1-2 hours) Add_Treatment->Time_Lapse_Imaging Quantify_Closure Measure Wound Area at Each Time Point Time_Lapse_Imaging->Quantify_Closure Calculate_Speed Calculate Migration Speed Quantify_Closure->Calculate_Speed End End Calculate_Speed->End

Caption: Workflow for the live-cell imaging-based wound healing assay with this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for investigating the cellular effects of this compound using live-cell imaging. These methods enable the detailed visualization and quantification of changes in actin cytoskeleton dynamics and cell migration, providing valuable insights for researchers in basic science and drug development. The high-contrast visualization capabilities of modern live-cell imaging platforms, combined with the specific inhibitory action of this compound, allow for a robust analysis of the ROCK signaling pathway's role in cellular function.

References

RKI-1447 in Combination Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2. The ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival. Dysregulation of the ROCK pathway is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in combination with other cancer therapies, with a focus on its synergistic effects with BET inhibitors in neuroblastoma. The information presented here is compiled from preclinical studies and is intended to guide researchers in designing and conducting further investigations into the therapeutic potential of this compound.

This compound in Combination with BET Inhibitors for Neuroblastoma

A key area of investigation for this compound is its combination with Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of high-risk neuroblastoma. High-risk neuroblastoma, often characterized by MYCN amplification, has a poor prognosis despite intensive treatment, highlighting the urgent need for novel therapeutic strategies.

Synergistic Efficacy in Neuroblastoma Models

Preclinical studies have demonstrated that the combination of this compound with the BET inhibitor ABBV-075 (Mivebresib) results in synergistic anti-tumor effects in various neuroblastoma models.[1][2] This combination has been shown to decrease cell growth, increase cell death, and inhibit N-MYC, a key oncogenic driver in neuroblastoma.[1][2]

Mechanism of Synergy: The synergistic interaction between this compound and BET inhibitors is thought to involve the modulation of downstream effectors. Treatment with BET inhibitors alone can lead to an increase in the phosphorylation of myosin light chain 2 and cofilin, which are downstream targets of ROCK. The addition of this compound blocks this feedback activation, leading to a more potent and sustained inhibition of oncogenic signaling.[1] Furthermore, the combination treatment enhances the inhibitory effect on both C-MYC and N-MYC protein expression.[1]

Quantitative Data Summary

While the full detailed quantitative data from the pivotal study by Pepich et al. is not publicly available, the following tables summarize the expected trends based on the published abstract and related research. These tables are intended as a template for researchers to populate with their own experimental data.

Table 1: In Vitro Cytotoxicity of this compound in Combination with ABBV-075 in Neuroblastoma Cell Lines

Cell Line (MYCN Status)This compound IC50 (µM)ABBV-075 IC50 (µM)This compound + ABBV-075 Combination IC50 (µM)Combination Index (CI)Synergy/Antagonism
Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableSynergistic[1][2]
..................

Table 2: In Vivo Tumor Growth Inhibition of this compound in Combination with ABBV-075 in Neuroblastoma Xenograft Models

Xenograft ModelTreatment GroupMean Tumor Volume (mm³) ± SDPercent Tumor Growth Inhibition (%)Statistical Significance (p-value)
Data Not Publicly AvailableVehicle ControlData Not Publicly Available--
Data Not Publicly AvailableThis compoundData Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
Data Not Publicly AvailableABBV-075Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
Data Not Publicly AvailableThis compound + ABBV-075Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
...............

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies. These protocols are based on standard methodologies and should be adapted to specific experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound as a single agent and in combination with another therapeutic agent.

Materials:

  • Neuroblastoma cell lines (e.g., MYCN-amplified and non-amplified)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Combination drug (e.g., ABBV-075, stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in complete medium.

    • For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.

    • For combination treatments, add 50 µL of each drug at the desired concentration ratios.

    • Include vehicle control wells (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent and the combination using non-linear regression analysis.

Combination Index (CI) Calculation

The Chou-Talalay method is a widely used method to quantify the nature of drug interactions.

Procedure:

  • Experimental Design: Design a dose-response experiment with a constant ratio of the two drugs (e.g., based on their individual IC50 values).

  • Data Input: Use the dose-response data from the cell viability assay for both single agents and their combination.

  • Software Analysis: Utilize software such as CompuSyn or similar programs to calculate the Combination Index (CI) values.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Generation: The software can also generate isobolograms for a visual representation of the drug interaction.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model of neuroblastoma.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Neuroblastoma cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel)

  • This compound formulated for in vivo administration

  • Combination drug formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject neuroblastoma cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: Combination drug

    • Group 4: this compound + Combination drug

  • Drug Administration: Administer the drugs and vehicle according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

ROCK Signaling Pathway and Interaction with MYC

// Nodes Extracellular_Signals [label="Extracellular Signals\n(e.g., Growth Factors, LPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPCR_RTK [label="GPCR / RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; RhoA [label="RhoA", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RKI1447 [label="this compound", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LIMK [label="LIMK", fillcolor="#FBBC05", fontcolor="#202124"]; Cofilin [label="Cofilin", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Stress_Fibers [label="Actin Stress Fibers\n(Migration, Invasion)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC_Phosphatase [label="MLC Phosphatase", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Myosin_II_Activity [label="Myosin II Activity\n(Contraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MYC [label="N-MYC / c-MYC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BET_Inhibitor [label="BET Inhibitor\n(e.g., ABBV-075)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Oncogenic\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Extracellular_Signals -> GPCR_RTK [color="#5F6368"]; GPCR_RTK -> RhoA [color="#5F6368"]; RhoA -> ROCK [color="#5F6368"]; RKI1447 -> ROCK [arrowhead=tee, color="#4285F4"]; ROCK -> LIMK [color="#5F6368"]; ROCK -> MLC_Phosphatase [arrowhead=tee, color="#EA4335"]; ROCK -> MLC [color="#5F6368"]; LIMK -> Cofilin [arrowhead=tee, color="#EA4335"]; Cofilin -> Actin_Stress_Fibers [style=dashed, arrowhead=none, color="#5F6368"]; MLC_Phosphatase -> MLC [arrowhead=tee, style=dashed, color="#EA4335"]; MLC -> Myosin_II_Activity [color="#5F6368"]; Myosin_II_Activity -> Actin_Stress_Fibers [style=dashed, arrowhead=none, color="#5F6368"]; BET_Inhibitor -> MYC [arrowhead=tee, color="#4285F4"]; MYC -> Transcription [color="#5F6368"];

// Crosstalk ROCK -> MYC [label="Feedback\nActivation", style=dashed, color="#EA4335"]; } dot

Caption: ROCK signaling pathway and its synergistic inhibition with BET inhibitors.

Experimental Workflow for Combination Therapy Evaluation

// Nodes start [label="Start: Hypothesis Generation\n(this compound + Drug X Synergy)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Studies", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cell_viability [label="Cell Viability Assay (MTT)\n- Determine IC50 values", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; synergy_analysis [label="Synergy Analysis\n- Combination Index (CI)\n- Isobologram", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; mechanism_studies [label="Mechanism of Action Studies\n- Western Blot (Signaling Pathways)\n- Apoptosis Assays", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; in_vivo [label="In Vivo Studies", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; xenograft_model [label="Xenograft Tumor Model\n- Tumor Growth Inhibition", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; toxicity_assessment [label="Toxicity Assessment\n- Body Weight\n- Clinical Observations", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; data_analysis [label="Data Analysis & Interpretation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion & Future Directions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> in_vitro; in_vitro -> cell_viability; cell_viability -> synergy_analysis; synergy_analysis -> mechanism_studies; mechanism_studies -> in_vivo; in_vivo -> xenograft_model; xenograft_model -> toxicity_assessment; toxicity_assessment -> data_analysis; data_analysis -> conclusion; } dot

Caption: Workflow for evaluating this compound combination therapy.

References

Application Notes and Protocols for Xenograft Mouse Model Studies Using RKI-1447

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for conducting xenograft mouse model studies with RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has demonstrated significant anti-tumor and anti-metastatic activity in various preclinical cancer models. This document outlines the mechanism of action of this compound, protocols for establishing xenograft models for breast, colorectal, and neuroblastoma cancers, and methods for evaluating the in vivo efficacy of the inhibitor. Quantitative data from published studies are summarized, and key signaling pathways and experimental workflows are visualized to guide researchers in designing and executing their experiments.

Introduction

The Rho/ROCK signaling pathway plays a crucial role in regulating cell morphology, adhesion, motility, and invasion, processes that are often dysregulated in cancer.[1][2][3] The ROCK isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[1] Overexpression and hyperactivity of the Rho/ROCK pathway are associated with increased tumor progression and metastasis in various cancers, making it an attractive target for therapeutic intervention.[2][3]

This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2.[4][5] It has been shown to selectively suppress the phosphorylation of ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1), leading to the disruption of actin stress fiber formation and a reduction in cancer cell migration and invasion.[1][4][5][6] In vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth and metastasis in various xenograft and transgenic mouse models.[1][7][8]

These application notes are intended to serve as a detailed guide for researchers utilizing this compound in preclinical xenograft studies.

Mechanism of Action of this compound

This compound is a Type I kinase inhibitor that binds to the ATP-binding site of ROCK1 and ROCK2, effectively blocking their kinase activity.[1][4][5] This inhibition is highly selective for the ROCK pathway. At concentrations effective for ROCK inhibition, this compound does not significantly affect the phosphorylation levels of key components in other signaling pathways such as AKT, MEK, or S6 kinase.[4][5][6] The primary mechanism of its anti-cancer effects stems from its ability to modulate the actin cytoskeleton, which is critical for cell motility and invasion.

RKI1447_Mechanism cluster_upstream Upstream Signaling cluster_rock ROCK Kinase cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects RhoA RhoA ROCK1/2 ROCK1/2 RhoA->ROCK1/2 Activates MLC-2 MLC-2 ROCK1/2->MLC-2 Phosphorylates MYPT-1 MYPT-1 ROCK1/2->MYPT-1 Phosphorylates LIMK LIMK ROCK1/2->LIMK Phosphorylates Actin Stress Fibers Actin Stress Fibers MLC-2->Actin Stress Fibers MYPT-1->Actin Stress Fibers LIMK->Actin Stress Fibers Cell Migration & Invasion Cell Migration & Invasion Actin Stress Fibers->Cell Migration & Invasion This compound This compound This compound->ROCK1/2 Inhibits Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation Cell_Culture Cancer Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Injection into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth (Caliper Measurements) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Endpoint_Measurement Endpoint Tumor & Body Weight Measurements Treatment->Endpoint_Measurement Analysis Tumor Excision & Further Analysis Endpoint_Measurement->Analysis

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of RKI-1447, a potent ROCK1 and ROCK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2, with IC50 values of 14.5 nM and 6.2 nM, respectively.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP binding site of the kinase.[4] This inhibition prevents the phosphorylation of downstream ROCK substrates like Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1), which are critical for actin cytoskeleton organization, cell migration, and invasion.[1][4][5][6]

Q2: What are the recommended solvents for dissolving this compound?

This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][7][8] It is insoluble in water and ethanol.[1][8] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, corn oil, or solubilizing agents such as Captisol and 2-hydroxypropyl-beta-cyclodextrin (HPCD) are necessary.[1][4][9][10][11]

Q3: Is there a water-soluble form of this compound available?

Yes, this compound is available as a dihydrochloride salt (this compound dihydrochloride), which is soluble in water up to 10 mM with gentle warming.[5][12] This form is also soluble in DMSO up to 100 mM.[5][12]

Q4: How should this compound be stored?

  • Powder: Store at -20°C for up to 3 years.[1][2]

  • In Solvent (Stock Solutions): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][2] For shorter periods, storage at -20°C for up to 1 month is also possible.[1]

Troubleshooting Guide: this compound Solubility Issues

Problem 1: Difficulty dissolving this compound powder in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which can significantly reduce the solubility of this compound.[1]

  • Solution:

    • Use fresh, anhydrous, high-purity DMSO.

    • Warm the solution gently and/or use sonication to aid dissolution.[13]

    • Ensure the powder and solvent are at room temperature before mixing.

Problem 2: Precipitation of this compound when diluting a DMSO stock solution in aqueous media for in vitro assays.

  • Possible Cause: this compound is insoluble in water.[1][8] High concentrations of DMSO carried over into the aqueous buffer can cause the compound to precipitate.

  • Solution:

    • Minimize the final concentration of DMSO in your cell culture medium or assay buffer, typically keeping it below 0.5%.

    • Prepare intermediate dilutions of the DMSO stock in your assay buffer.

    • Ensure thorough mixing immediately after adding the this compound solution to the aqueous medium.

Problem 3: Inconsistent results in in vivo experiments.

  • Possible Cause: Poor bioavailability due to improper formulation and precipitation of the compound at the injection site.

  • Solution:

    • Use a validated in vivo formulation. Several have been reported, including:

      • A suspension in CMC-Na for oral administration.[1][10]

      • A clear solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O for injection.[10]

      • A solution in 20% 2-hydroxypropyl-beta-cyclodextrin (HPCD).[4][9]

      • A solution of 10% DMSO in corn oil.[11]

    • Always prepare fresh formulations immediately before use.[1][10]

Data Presentation

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO≥ 50[2][9][11] - 65[1][8][10]≥ 153.20[2][9][11] - 199.16[1][8][10]Use of fresh, moisture-free DMSO is recommended.[1] Sonication may be required.[13]
WaterInsoluble (< 0.1 mg/mL)[1][9][14]-
EthanolInsoluble[1][8][10][13]-Gentle warming and sonication may yield slight solubility (≥6.32 mg/mL).[3]

Table 2: Solubility of this compound dihydrochloride

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO~39.93[12]100[5][12]
Water~3.99[12]10[5][12]Gentle warming is recommended.[5][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 326.37 g/mol ), anhydrous DMSO.

  • Procedure: a. Weigh out 3.26 mg of this compound powder. b. Add 1 mL of anhydrous DMSO to the powder. c. Vortex or sonicate until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)

This protocol is based on a formulation providing a clear solution for injection.[10]

  • Materials: this compound, DMSO, PEG300, Tween-80, sterile ddH2O.

  • Procedure (for a 1 mL final volume): a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 200 mg/mL). b. In a sterile tube, add 400 µL of PEG300. c. Add 50 µL of the 200 mg/mL this compound DMSO stock solution to the PEG300 and mix until clear. d. Add 50 µL of Tween-80 to the mixture and mix until clear. e. Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. f. The final concentration of this compound in this formulation will be 10 mg/mL. g. Use the freshly prepared solution immediately.

Mandatory Visualizations

RKI1447_Signaling_Pathway cluster_upstream Upstream Activation cluster_ROCK ROCK Kinase cluster_downstream Downstream Effectors RhoA_GTP Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC2 MLC2 ROCK->MLC2 Phosphorylates (Activates) Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers) MLC2->Actin_Cytoskeleton Promotes Contraction RKI1447 This compound RKI1447->ROCK Inhibits RKI1447_Troubleshooting_Workflow Start Start: Dissolving this compound Check_Solvent Is the solvent fresh, anhydrous DMSO? Start->Check_Solvent Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Solubility_Issue Solubility Issue? Check_Solvent->Solubility_Issue Yes Use_Fresh_DMSO->Solubility_Issue Apply_Heat_Sonication Apply gentle heat and/or sonication Solubility_Issue->Apply_Heat_Sonication Yes Check_Precipitation Precipitation in aqueous media? Solubility_Issue->Check_Precipitation No Apply_Heat_Sonication->Check_Precipitation Lower_DMSO_Concentration Lower final DMSO concentration (<0.5%) Check_Precipitation->Lower_DMSO_Concentration Yes In_Vivo_Formulation In vivo experiment? Check_Precipitation->In_Vivo_Formulation No Lower_DMSO_Concentration->In_Vivo_Formulation Successful_Dissolution Successful Dissolution In_Vivo_Formulation->Successful_Dissolution No Use_Validated_Formulation Use a validated co-solvent formulation (e.g., with PEG300, Tween-80, HPCD) In_Vivo_Formulation->Use_Validated_Formulation Yes Use_Validated_Formulation->Successful_Dissolution

References

RKI-1447 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2.[1][2][3][4][5] It binds to the ATP binding site of the kinase domain, interacting with the hinge region and the DFG motif, classifying it as a Type I kinase inhibitor.[5]

Q2: How selective is this compound for ROCK kinases?

This compound is considered a highly selective ROCK inhibitor. Studies have shown that at concentrations as high as 10 µM, it does not inhibit the phosphorylation of substrates for AKT, MEK, and S6 kinase.[5] However, at a concentration of 1 µM, some inhibition of other kinases has been observed (see Data Presentation section for details).

Q3: What are the known off-target effects of this compound at the cellular level?

Beyond direct kinase inhibition, this compound has been reported to have other cellular effects, particularly in colorectal carcinoma cells. These include the disruption of cellular bioenergetics and mitochondrial dynamics, leading to an increase in reactive oxygen species (ROS) generation, membrane depolarization, and activation of ER stress.

Q4: Are there any observed effects on the cytoskeleton that are independent of ROCK inhibition?

This compound selectively inhibits ROCK-mediated cytoskeletal reorganization, such as the formation of actin stress fibers induced by lysophosphatidic acid (LPA). It does not affect PAK-mediated lamellipodia and filopodia formation stimulated by PDGF and Bradykinin, respectively, demonstrating its high specificity for the RhoA/ROCK pathway over Rac1/PAK and Cdc42/PAK pathways.[5]

Data Presentation

Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets.

Target KinaseIC50 (nM)Percent Inhibition @ 1µM
ROCK1 14.5-
ROCK2 6.2-
PKANot Reported85.5%
PKN1/PRK1Not Reported80.5%
p70S6K/RPS6kB1Not Reported61.9%
AKT1Not Reported56.0%
MRCKa/CDC42BPANot Reported50.4%
AKT (substrate phosphorylation)No effect up to 10 µM-
MEK (substrate phosphorylation)No effect up to 10 µM-
S6 Kinase (substrate phosphorylation)No effect up to 10 µM-

Data compiled from multiple sources.[1][5]

Troubleshooting Guides

Issue 1: Unexpected Phenotypes Related to Cytoskeletal Organization

Symptoms:

  • Observation of changes in cell morphology, migration, or adhesion that are inconsistent with pure ROCK inhibition.

  • Effects on lamellipodia or filopodia formation are observed.

Possible Cause: At higher concentrations, this compound may have inhibitory effects on other kinases that can influence the cytoskeleton, such as PAK1 (a known off-target).

Troubleshooting Steps:

  • Confirm ROCK Pathway Inhibition: As a positive control, verify the inhibition of a known ROCK-specific downstream event, such as the LPA-induced formation of actin stress fibers.

  • Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits ROCK activity without producing the unexpected phenotype.

  • Use a Structurally Different ROCK Inhibitor: Compare the phenotype observed with this compound to that of another selective ROCK inhibitor (e.g., Y-27632, Fasudil) to see if the effect is specific to this compound.

  • Assess PAK Pathway Activity: If effects on lamellipodia or filopodia are suspected, evaluate the activity of the Rac1/PAK or Cdc42/PAK pathways.

Issue 2: Alterations in Cellular Metabolism or Mitochondrial Function

Symptoms:

  • Decreased cell viability or proliferation in a manner not solely attributable to anti-invasive or anti-metastatic effects.

  • Changes in cellular ATP levels, oxygen consumption rates, or mitochondrial membrane potential.

  • Induction of apoptosis accompanied by markers of ER stress.

Possible Cause: this compound has been shown to affect mitochondrial function and cellular bioenergetics, potentially through off-target mechanisms or as a downstream consequence of ROCK inhibition in certain cell types.

Troubleshooting Steps:

  • Monitor Mitochondrial Health: Utilize assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining), cellular ATP levels, and reactive oxygen species (ROS) production.

  • Measure Oxygen Consumption Rate (OCR): Employ a Seahorse XF Analyzer or similar technology to assess basal and maximal mitochondrial respiration in the presence and absence of this compound.

  • Evaluate ER Stress Markers: Use western blotting or qPCR to check for the upregulation of ER stress markers such as CHOP, BiP, or spliced XBP1.

  • Rescue with Antioxidants: Determine if the observed effects on cell viability can be rescued by treatment with antioxidants (e.g., N-acetylcysteine) to ascertain the role of ROS.

Experimental Protocols

Key Experiment 1: Assessing Kinase Inhibition using Z'-LYTE™ FRET Assay

This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest.

Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. A FRET pair on a peptide substrate allows for ratiometric detection of kinase activity.

Materials:

  • Kinase of interest

  • Z'-LYTE™ Ser/Thr or Tyr Peptide Substrate

  • ATP

  • Kinase Buffer

  • This compound (serially diluted)

  • Development Reagent

  • Stop Reagent

  • Microplate reader capable of fluorescence resonance energy transfer (FRET) measurements

Procedure:

  • Prepare a 2x kinase/substrate solution in kinase buffer.

  • Prepare a 4x solution of this compound at various concentrations.

  • In a 384-well plate, add 5 µL of the 2x kinase/substrate solution to each well.

  • Add 2.5 µL of the 4x this compound dilutions to the appropriate wells.

  • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution.

  • Incubate at room temperature for 1 hour.

  • Add 5 µL of the Development Reagent to each well.

  • Incubate at room temperature for 1 hour.

  • Add 5 µL of the Stop Reagent.

  • Read the plate on a FRET-capable microplate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Calculate the emission ratio and determine the percent inhibition at each this compound concentration to derive the IC50 value.

Key Experiment 2: Visualizing LPA-Induced Actin Stress Fiber Formation

This protocol allows for the specific assessment of ROCK pathway inhibition in cells.

Principle: In many cell types, lysophosphatidic acid (LPA) signals through the RhoA-ROCK pathway to induce the formation of actin stress fibers. A selective ROCK inhibitor will block this process.

Materials:

  • NIH-3T3 cells (or other suitable cell line)

  • Cell culture medium (with and without serum)

  • Lysophosphatidic acid (LPA)

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere overnight.

  • Serum-starve the cells for 18-24 hours to reduce basal stress fiber formation.

  • Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with LPA (typically 1-10 µM) for 15-30 minutes.

  • Fix the cells with 4% PFA for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

  • Stain the actin filaments with fluorescently labeled phalloidin for 20-30 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Acquire images and quantify the percentage of cells with prominent stress fibers in each condition.

Visualizations

Signaling_Pathway LPA LPA LPA_R LPA Receptor LPA->LPA_R RhoA RhoA LPA_R->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC p-MLC Stress_Fibers Actin Stress Fiber Formation pMLC->Stress_Fibers RKI1447 This compound RKI1447->ROCK

Caption: this compound inhibits the LPA-induced ROCK signaling pathway.

Experimental_Workflow start Seed Cells on Coverslips starve Serum Starve (18-24h) start->starve treat Pre-treat with this compound or Vehicle (1-2h) starve->treat stimulate Stimulate with LPA (15-30 min) treat->stimulate fix Fix with 4% PFA stimulate->fix perm Permeabilize with Triton X-100 fix->perm stain Stain with Phalloidin and DAPI perm->stain image Image with Fluorescence Microscope stain->image analyze Quantify Stress Fiber Formation image->analyze

Caption: Workflow for assessing this compound's effect on stress fibers.

Troubleshooting_Logic unexpected_phenotype Unexpected Cellular Phenotype Observed is_dose_dependent Is the phenotype dose-dependent? unexpected_phenotype->is_dose_dependent off_target_suspected Potential Off-Target Effect is_dose_dependent->off_target_suspected yes_dose on_target_downstream Potential Downstream Effect of ROCK Inhibition is_dose_dependent->on_target_downstream no_dose yes_dose Yes troubleshoot_off_target 1. Lower this compound concentration 2. Use alternative ROCK inhibitor 3. Directly assay suspected off-target pathway off_target_suspected->troubleshoot_off_target no_dose No troubleshoot_on_target 1. Confirm ROCK inhibition 2. Investigate downstream signaling 3. Consult literature for cell-type specific ROCK functions on_target_downstream->troubleshoot_on_target

Caption: Troubleshooting logic for unexpected this compound experimental results.

References

RKI-1447 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing RKI-1447 cytotoxicity in different cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent ROCK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][3] This inhibition leads to the disruption of actin stress fiber formation, which in turn affects cell motility, invasion, and anchorage-independent growth.[1][4]

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: The cytotoxic effects of this compound can vary significantly depending on the cell line and the experimental conditions. While it potently inhibits cell migration and invasion at nanomolar concentrations, its direct cytotoxic effect on cell viability in anchorage-dependent assays is often observed at much higher micromolar concentrations.[1] For example, in MDA-MB-231 breast cancer cells, this compound inhibits anchorage-independent growth with a lower IC50 than its effect on anchorage-dependent proliferation. Therefore, assessing cytotoxicity alongside migration and invasion assays is crucial for a complete understanding of its cellular effects.

Q3: What are the typical concentrations of this compound to use in a cytotoxicity assay?

A3: A dose-response experiment is always recommended to determine the optimal concentration range for your specific cell line. Based on published data, a starting range could be from 0.1 µM to 100 µM. For some cell lines, such as colorectal cancer cells HCT-8 and HCT-116, significant decreases in viability have been observed with concentrations in the 20-80 µM range.[5][6]

Q4: How should I interpret the IC50 values I obtain for this compound?

A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological process. For this compound, you may determine different IC50 values for different effects (e.g., inhibition of proliferation vs. induction of apoptosis). When comparing your IC50 values to published data, it is crucial to consider the assay type, incubation time, and cell line used. A lower IC50 value generally indicates higher potency. It's also important to compare the IC50 in cancer cell lines to that in non-tumorigenic cell lines to assess for potential therapeutic selectivity.[7]

Data Presentation: this compound IC50 Values

The following table summarizes publicly available IC50 values for this compound in various contexts. Note that assay conditions can significantly influence the results.

Target/ProcessCell Line/SystemAssay TypeIC50 ValueReference
ROCK1 (enzyme activity)Cell-freeKinase Assay14.5 nM[1][2][3][8]
ROCK2 (enzyme activity)Cell-freeKinase Assay6.2 nM[1][2][3][8]
Anchorage-Independent GrowthMDA-MB-231 (Breast Cancer)Soft Agar Assay709 nM[1]
Cell ViabilityHCT-8 (Colorectal Cancer)MTT AssayDose-dependent decrease (20-80 µM)[5][6]
Cell ViabilityHCT-116 (Colorectal Cancer)MTT AssayDose-dependent decrease (20-80 µM)[5][6]
Cell ViabilityMedulloblastoma Cell Lines (various)WST-1 Assay~1-5 µM (mean)[7]
Cell ViabilityNeuroblastoma Cell Lines (various)Not SpecifiedDecreased growth[9]
Cell ViabilityMRC-5 (Non-tumorigenic lung fibroblast)WST-1 AssayHigher than in medulloblastoma lines[7]
Cell ViabilitynHDF (Normal human dermal fibroblast)WST-1 AssayHigher than in medulloblastoma lines[7]

Experimental Protocols

Here are detailed methodologies for key experiments to assess this compound cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Remove the old medium and add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Troubleshooting Guides

Issue 1: High variability between replicate wells in viability assays.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or medium.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, use fresh tips for each dilution step.

Issue 2: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause: this compound concentration is too low.

    • Solution: Perform a wider dose-response curve, extending to higher concentrations.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the treatment duration (e.g., 48 or 72 hours).

  • Possible Cause: The chosen cell line is resistant to the cytotoxic effects of this compound.

    • Solution: Consider that this compound's primary effect might be on migration and invasion rather than direct cell killing in this cell line. Assess these endpoints in parallel.

  • Possible Cause: Compound instability.

    • Solution: Prepare fresh dilutions of this compound for each experiment.

Issue 3: High background in LDH assay.

  • Possible Cause: Serum in the culture medium contains LDH.

    • Solution: Use serum-free medium during the treatment period if compatible with your cells. Alternatively, ensure the background control (medium with serum but no cells) is subtracted from all readings.

  • Possible Cause: Mechanical cell damage during handling.

    • Solution: Handle cells gently during seeding and media changes. Be careful not to disturb the cell monolayer when adding reagents.

Mandatory Visualizations

RKI1447_Signaling_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1/2 RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits RKI1447 This compound RKI1447->ROCK Inhibits MLC_P p-MLC Actin Actin Stress Fiber Formation MLC_P->Actin MYPT1_P p-MYPT1 Migration Cell Migration & Invasion Actin->Migration MLC->MLC_P MLCP->MLC_P Dephosphorylates

Figure 1. this compound Signaling Pathway.

Cytotoxicity_Workflow Start Start: Plan Experiment Seed Seed Cells in Multi-well Plate Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End: Interpret Results Analyze->End

Figure 2. General Experimental Workflow.

Troubleshooting_Workflow rect_node rect_node Start Unexpected Results? HighVar High Variability? Start->HighVar NoEffect No Cytotoxicity? Start->NoEffect HighBg High Background? Start->HighBg Sol_HighVar1 Check Cell Seeding Technique HighVar->Sol_HighVar1 Yes Sol_HighVar2 Avoid Edge Effects HighVar->Sol_HighVar2 Yes Sol_NoEffect1 Increase Concentration & Incubation Time NoEffect->Sol_NoEffect1 Yes Sol_NoEffect2 Assess Migration/ Invasion NoEffect->Sol_NoEffect2 Yes Sol_HighBg1 Use Serum-Free Medium or Subtract Background HighBg->Sol_HighBg1 Yes Sol_HighBg2 Handle Cells Gently HighBg->Sol_HighBg2 Yes

Figure 3. Troubleshooting Logic Diagram.

References

long-term stability of RKI-1447 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the potent and selective ROCK1/ROCK2 inhibitor, RKI-1447. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of this compound in solution, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound as a solid and in solution to ensure its long-term stability?

A1: Proper storage is crucial for maintaining the integrity and activity of this compound.

  • Solid Form: As a powder, this compound is stable for up to 3 years when stored at -20°C in a dry, dark place.

  • Stock Solutions: For long-term stability of stock solutions, we recommend the following:

    • Store aliquots in DMSO at -80°C for up to 1-2 years.[1][2]

    • Storage at -20°C in solvent is not recommended for long periods, as stability is reduced to approximately 1 month.[1][3]

    • To prevent degradation from repeated freeze-thaw cycles, it is essential to prepare single-use aliquots of your stock solution.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[1][3][4] It is highly soluble in DMSO, with concentrations of 50 mg/mL or higher being achievable.[3] For in vivo studies, complex formulations involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil are often required.[3] Always use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q3: Can I store my diluted working solutions of this compound in aqueous buffers?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. Like many small molecule inhibitors, this compound is susceptible to hydrolysis in aqueous environments. Therefore, it is best to prepare fresh dilutions in your experimental buffer from the frozen DMSO stock solution immediately before each use.

Q4: How many freeze-thaw cycles can a stock solution of this compound in DMSO tolerate?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no inhibitory effect in my assay. 1. Degraded this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of this compound: The compound may have precipitated out of the working solution, especially in aqueous buffers. 3. Incorrect Concentration: Errors in dilution calculations or initial weighing.1. Use a fresh aliquot of this compound from a properly stored stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. 2. Visually inspect your working solution for any precipitate. If observed, prepare a fresh dilution and ensure the final DMSO concentration is compatible with your assay and does not exceed recommended limits (typically <0.5%). Consider vortexing the solution thoroughly before adding it to your assay. 3. Double-check all calculations and ensure your balance is properly calibrated.
Inconsistent results between experiments. 1. Variable activity of this compound: This can be due to inconsistent handling, such as a different number of freeze-thaw cycles between aliquots. 2. Inconsistent final DMSO concentration: Different final concentrations of DMSO in the assay can affect cell health and enzyme activity.1. Strictly adhere to the single-use aliquot protocol. Thaw each aliquot immediately before use and discard any unused portion of the diluted solution. 2. Ensure the final concentration of DMSO is the same across all experimental and control wells.
Unexpected cellular toxicity. 1. High DMSO concentration: The final concentration of the solvent may be too high for the cell line being used. 2. Compound precipitation: Precipitated compound can cause non-specific cellular stress.1. Perform a DMSO toxicity control to determine the maximum tolerable concentration for your specific cell line. Keep the final DMSO concentration in your experiment below this level. 2. Check the solubility of this compound in your final assay medium. If you observe precipitation, you may need to lower the working concentration of the inhibitor.

Stability Data Summary

While comprehensive, publicly available long-term quantitative stability data for this compound in various solutions is limited, the following table summarizes the recommended storage conditions based on information from suppliers and general chemical stability principles.

Form Solvent Storage Temperature Recommended Duration
Solid (Powder)N/A-20°CUp to 3 years[1][3]
SolutionDMSO-80°CUp to 2 years[2]
SolutionDMSO-20°CUp to 1 month[1][3]
SolutionAqueous BufferRoom Temperature / 4°CNot Recommended (Prepare Fresh)

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of an this compound stock solution in DMSO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into multiple amber glass vials and store them at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Establish a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Inject the prepared working solution.

    • Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at time zero.

    • Calculate the percentage of this compound remaining at each time point.

    • The stability is often reported as the time at which the concentration of the parent compound drops below 90% of the initial concentration.

Visualizations

RKI1447_Signaling_Pathway This compound Signaling Pathway Inhibition RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits pMLC Phospho-MLC StressFibers Actin Stress Fiber Formation pMLC->StressFibers Leads to

Caption: Inhibition of the Rho/ROCK signaling pathway by this compound.

Stability_Testing_Workflow This compound Stability Testing Workflow Prep Prepare 10 mM Stock in DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at Different Temperatures (-80°C, -20°C, 4°C, RT) Aliquot->Store Timepoints Analyze at Time Points (0, 1, 3, 6, 12 months) Store->Timepoints HPLC Dilute and Analyze by HPLC Timepoints->HPLC Data Calculate % Remaining vs. Time 0 HPLC->Data

Caption: Experimental workflow for assessing the long-term stability of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Activity Problem Inconsistent/No Inhibition CheckStorage Check Storage Conditions (-80°C in aliquots?) Problem->CheckStorage CheckPrep Review Solution Preparation (Fresh DMSO? Correct concentration?) Problem->CheckPrep CheckAssay Examine Assay Conditions (Precipitation? DMSO %?) Problem->CheckAssay Solution1 Use Fresh Aliquot or New Stock CheckStorage->Solution1 Solution2 Prepare Fresh Dilutions Immediately Before Use CheckPrep->Solution2 Solution3 Optimize Assay Conditions (Lower concentration? Check solubility?) CheckAssay->Solution3

Caption: A logical guide for troubleshooting common issues with this compound experiments.

References

minimizing experimental variability with RKI-1447

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with the ROCK inhibitor, RKI-1447.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2][3] It functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK kinases and preventing the phosphorylation of their downstream substrates.[2][3][4] This inhibition disrupts cellular functions regulated by the Rho/ROCK pathway, such as cytoskeletal dynamics, cell migration, and proliferation.[2][4]

Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?

Inconsistent results with this compound can stem from several factors:

  • Solubility and Stability: this compound has limited solubility in aqueous solutions.[4] Improper dissolution or precipitation during experiments can lead to variations in the effective concentration. Ensure complete solubilization in a suitable solvent like DMSO before preparing working dilutions.[5] Stock solutions should be stored correctly to avoid degradation.[4]

  • Cell Line and Passage Number: The expression levels of ROCK1 and ROCK2 can vary between different cell lines and even with increasing passage number of the same cell line. This can alter the cellular response to this compound.

  • Off-Target Effects: While this compound is highly selective for ROCK kinases, high concentrations may lead to off-target effects, which could contribute to variability.[4][6] It is crucial to determine the optimal concentration for your specific cell line and assay through dose-response experiments.

  • Experimental Conditions: Variations in incubation times, cell density, and serum concentration in the culture medium can all influence the outcome of experiments with this compound.

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4][5] It is soluble up to 100 mM in DMSO.[5] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[7]

Q4: What are the recommended working concentrations for this compound in cell-based assays?

The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the IC50 value for your experimental system. Published studies have used concentrations ranging from the low nanomolar to the micromolar range.[4][8] For example, inhibition of ROCK substrates MLC-2 and MYPT-1 phosphorylation has been observed at concentrations as low as 0.003 µM, with no effect on other kinases like AKT, MEK, and S6 at concentrations up to 10 µM.[8][9]

Q5: How can I confirm that this compound is inhibiting ROCK activity in my cells?

The most direct way to confirm ROCK inhibition is to perform a Western blot analysis of key downstream targets of ROCK. A decrease in the phosphorylation of Myosin Light Chain 2 (p-MLC2) and MYPT1 (p-MYPT1) are reliable indicators of ROCK inhibition.[3][4][5]

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50 ValueReference
ROCK114.5 nM[1][7]
ROCK26.2 nM[1][7]

Table 2: this compound Solubility

SolventSolubilityReference
DMSO≥ 50 mg/mL (153.20 mM)[7]
WaterInsoluble[4]
EthanolInsoluble[4]
Water (dihydrochloride salt)to 10 mM with gentle warming[5]

Experimental Protocols

Protocol 1: Western Blot for Phospho-MLC2 and Phospho-MYPT1

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MLC2, total MLC2, p-MYPT1, and total MYPT1 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

  • Cell Seeding: Plate cells in a 6-well plate and grow them to confluency.

  • Scratch Formation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing different concentrations of this compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.

Mandatory Visualization

RKI1447_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation RKI1447 This compound RKI1447->ROCK Inhibition pMLC p-MLC StressFibers Stress Fiber Formation & Contraction pMLC->StressFibers pMYPT1 p-MYPT1 pMYPT1->StressFibers Actin Actin Cytoskeleton Actin->StressFibers

Caption: this compound inhibits the RhoA-ROCK signaling pathway.

RKI1447_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Dilute Prepare Working Dilutions in Cell Culture Medium Prep_Stock->Dilute Treat_Cells Treat Cells with this compound or Vehicle Control Dilute->Treat_Cells Seed_Cells Seed Cells and Allow Adherence Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., Western Blot, Migration) Incubate->Assay Data_Analysis Data Collection and Analysis Assay->Data_Analysis

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Guide Start Inconsistent Results? Check_Solubility Check this compound Solubility and Stock Solution Integrity Start->Check_Solubility Optimize_Conc Optimize this compound Concentration Start->Optimize_Conc Verify_Target Verify ROCK Inhibition (p-MLC2, p-MYPT1) Start->Verify_Target Standardize_Protocol Standardize Experimental Protocol Start->Standardize_Protocol Precipitation Precipitation Observed? Check_Solubility->Precipitation Dose_Response Perform Dose-Response Curve Optimize_Conc->Dose_Response Western_Blot Perform Western Blot Verify_Target->Western_Blot Review_Parameters Review Cell Density, Incubation Time, etc. Standardize_Protocol->Review_Parameters Precipitation->Optimize_Conc No New_Stock Prepare Fresh Stock Solution Precipitation->New_Stock Yes Lower_Conc Use Lower Concentrations Dose_Response->Lower_Conc No_Inhibition No Inhibition Observed? Western_Blot->No_Inhibition Consistent_Results Consistent Results Review_Parameters->Consistent_Results New_Stock->Consistent_Results Lower_Conc->Consistent_Results Check_Reagents Check Antibody and Reagent Quality No_Inhibition->Check_Reagents Yes No_Inhibition->Consistent_Results No Check_Reagents->Consistent_Results

Caption: A troubleshooting decision tree for this compound experiments.

References

troubleshooting unexpected results in RKI-1447 western blots

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Western blot experiments using the ROCK inhibitor, RKI-1447.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during Western blotting experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I not seeing a decrease in the phosphorylation of my target protein after this compound treatment?

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to inhibit ROCK kinase activity effectively. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

  • Inactive this compound: Ensure the inhibitor has been stored correctly and has not expired. If possible, test its activity in a well-established assay.

  • Cell Line Insensitivity: Some cell lines may be less sensitive to this compound.

  • Incorrect Antibody: Verify that you are using an antibody specific to the phosphorylated form of the target protein.

  • High Kinase Activity: The basal level of ROCK activity in your cell line might be too high, requiring a higher concentration of the inhibitor.

Q2: My Western blot shows an increase in phosphorylation of a ROCK substrate after this compound treatment. Why is this happening?

Possible Causes and Solutions:

  • Cellular Compensation Mechanisms: Inhibition of the ROCK pathway can sometimes trigger compensatory signaling pathways, leading to the phosphorylation of your target protein by other kinases.

  • Off-Target Effects: While this compound is a potent ROCK inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Consider using a structurally different ROCK inhibitor as a control to confirm the observed phenotype is ROCK-dependent.

Q3: I'm observing significant changes in the total protein levels of my target after this compound treatment. Is this expected?

Possible Causes and Solutions:

  • Protein Degradation: Prolonged inhibition of certain signaling pathways can lead to changes in protein stability and degradation. A time-course experiment can help to elucidate if the observed changes are a direct or indirect effect of this compound.

  • Loading Control Inaccuracy: Ensure that your loading control is stable across all treatment conditions. It is advisable to test multiple loading controls to find the most suitable one for your experimental model.

Q4: My Western blot has high background or non-specific bands. How can I improve the quality?

Possible Causes and Solutions:

  • Antibody Issues: The primary or secondary antibody may be used at too high a concentration, or it may be of low quality. Titrate your antibodies to determine the optimal concentration and consider using a different antibody if the issue persists.

  • Insufficient Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and that the blocking time is sufficient (typically 1 hour at room temperature).

  • Inadequate Washing: Increase the number and duration of your washes to remove non-specifically bound antibodies.

  • Membrane Handling: Ensure the membrane is not allowed to dry out at any stage of the Western blotting process.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Lysis and Protein Extraction for Phosphoprotein Analysis

  • After treatment with this compound or vehicle control (e.g., DMSO), wash cells twice with ice-cold PBS.

  • Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Western Blotting for Phosphorylated Myosin Light Chain 2 (p-MLC2)

  • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-MLC2 (Thr18/Ser19) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To analyze total MLC2 levels, the membrane can be stripped and re-probed with an antibody against total MLC2.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for troubleshooting this compound Western blots.

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Stress Fiber Formation Cofilin->Actin pMLC Phospho-MLC MLC->pMLC Myosin_ATPase Myosin ATPase Activity & Cell Contractility pMLC->Myosin_ATPase

Caption: this compound inhibits ROCK, blocking downstream phosphorylation events.

Western_Blot_Troubleshooting_Workflow Start Unexpected Western Blot Result with this compound Check_Protocol Review Protocol: - this compound concentration & time? - Phosphatase/protease inhibitors used? Start->Check_Protocol Check_Reagents Verify Reagents: - this compound activity? - Antibody specificity? Start->Check_Reagents Optimize_Blot Optimize Western Blot: - Antibody titration? - Blocking/washing steps? Start->Optimize_Blot Dose_Response Perform Dose-Response & Time-Course Experiment Check_Protocol->Dose_Response Alternative_Inhibitor Use Alternative ROCK Inhibitor Check_Reagents->Alternative_Inhibitor Success Problem Resolved Optimize_Blot->Success Dose_Response->Success Pathway_Analysis Investigate Alternative Signaling Pathways Alternative_Inhibitor->Pathway_Analysis Pathway_Analysis->Success

Caption: A logical workflow for troubleshooting this compound Western blot experiments.

RKI-1447 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use, storage, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of ROCK1 and ROCK2 kinases.[1][2][3] It functions as a Type I kinase inhibitor, competitively binding to the ATP-binding site of ROCK kinases to suppress their activity.[4][5] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the disruption of actin cytoskeleton organization, cell migration, and invasion.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.

FormStorage TemperatureDurationSpecial Instructions
Powder-20°CUp to 3 years
Stock Solution (in DMSO)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[6] When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.

Q4: What is the selectivity profile of this compound?

A4: this compound is a highly selective inhibitor for ROCK1 and ROCK2. It has been shown to have minimal inhibitory activity against other kinases such as AKT, MEK, and S6 kinase at concentrations as high as 10 µM.[4][5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on potential degradation and how to prevent it.

Issue Potential Cause Recommended Action
Reduced or no inhibitory activity observed. Degradation of this compound stock solution. - Ensure stock solutions have been stored correctly at -80°C and for no longer than one year. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh stock solutions from powder if degradation is suspected.
Incorrect concentration of this compound used. - Verify the concentration of your stock solution and the final concentration in your assay. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Inactivation in aqueous media over time. - Due to the presence of a urea functional group, this compound may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH and elevated temperatures. - Prepare fresh dilutions of this compound in your experimental buffer or media immediately before use. Avoid prolonged storage of diluted solutions.
Inconsistent results between experiments. Variability in this compound stock solution. - Use a consistent source and lot of this compound. - Ensure complete dissolution of the powder when preparing stock solutions. Gentle warming and vortexing may be necessary.
Photodegradation of this compound. - Protect stock solutions and experimental setups from direct light, as compounds with aromatic and heterocyclic rings can be light-sensitive. Use amber vials or cover tubes with aluminum foil.
Precipitation of the compound in aqueous media. Low aqueous solubility. - this compound is insoluble in water. Ensure the final concentration of DMSO in your aqueous experimental media is sufficient to maintain solubility but is not toxic to your cells (typically <0.5%). - If precipitation occurs, consider using a different formulation for in vivo studies as suggested by suppliers, such as a suspension in corn oil or a solution with PEG300 and Tween80.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution
  • Materials : this compound powder, anhydrous DMSO.

  • Procedure :

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

    • Centrifuge the vial briefly to collect the solution at the bottom.

    • Aliquot the stock solution into single-use tubes and store at -80°C.

Western Blot Analysis of ROCK Substrate Phosphorylation
  • Cell Culture and Treatment :

    • Plate cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Protein Extraction :

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting :

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-MLC2, total MLC2, phospho-MYPT1, and total MYPT1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Migration (Wound Healing) Assay
  • Cell Culture :

    • Grow cells to a confluent monolayer in a 6-well plate.

  • Wound Creation :

    • Create a scratch in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

  • Treatment and Imaging :

    • Replace the medium with fresh medium containing this compound at the desired concentration or vehicle control.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis :

    • Measure the width of the scratch at different points for each condition and time point.

    • Calculate the percentage of wound closure relative to the 0-hour time point.

Signaling Pathway and Experimental Workflow Diagrams

This compound Inhibition of the ROCK Signaling Pathway

ROCK_Pathway cluster_upstream Upstream Activation cluster_kinase ROCK Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Effectors RhoA_GTP RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) RKI1447 This compound RKI1447->ROCK Inhibits pMLC p-MLC MLC->pMLC Actin Actin Stress Fibers, Cell Contraction, Migration, Invasion pMLC->Actin Promotes pMYPT1 p-MYPT1 MYPT1->pMYPT1 pMYPT1->Actin Inhibits dephosphorylation of pMLC

Caption: this compound inhibits the ROCK signaling pathway.

Troubleshooting Workflow for Reduced this compound Activity

Troubleshooting_Workflow Start Reduced or No this compound Activity Check_Storage Verify Storage Conditions (-80°C for stock, <1 year) Start->Check_Storage Check_Aliquoting Check for Repeated Freeze-Thaw Cycles Check_Storage->Check_Aliquoting Prepare_Fresh Prepare Fresh Stock Solution Check_Aliquoting->Prepare_Fresh Check_Concentration Verify Final Concentration Prepare_Fresh->Check_Concentration Fresh solution used Problem_Solved Problem Resolved Prepare_Fresh->Problem_Solved Activity restored Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Check_Prep_Time Prepare Dilutions Fresh Before Each Experiment Dose_Response->Check_Prep_Time Check_Solubility Check for Precipitation in Media Check_Prep_Time->Check_Solubility Check_Light Protect from Light Check_Solubility->Check_Light Contact_Support Contact Technical Support Check_Light->Contact_Support Issue persists

Caption: A logical workflow for troubleshooting reduced this compound activity.

References

RKI-1447 Technical Support Center: Troubleshooting Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving issues related to the precipitation of RKI-1447 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][3] It binds to the ATP binding site of ROCK kinases, preventing the phosphorylation of downstream substrates like Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][4] This inhibition disrupts actin cytoskeleton organization, leading to the suppression of cell migration, invasion, and anchorage-independent growth in cancer cells.[1][2]

Q2: I observed a precipitate in my culture medium after adding this compound. What are the common causes?

Precipitation of this compound in culture media can be attributed to several factors:

  • Exceeding Aqueous Solubility: this compound is practically insoluble in water and ethanol.[1][5] When a concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, the final concentration may exceed its solubility limit.

  • "Solvent Shock": Rapidly diluting the DMSO stock into the culture medium can cause a localized high concentration of the compound, leading to immediate precipitation.[6]

  • Interaction with Media Components: Certain components in the culture medium, such as salts, proteins, and amino acids, can interact with this compound and reduce its solubility.[6][7] Some amino acids, like tyrosine and cysteine, have limited solubility and can contribute to precipitation issues.[8][9]

  • pH and Temperature Fluctuations: Changes in the pH or temperature of the culture medium can alter the solubility of this compound.[6]

  • High Final Concentration: The intended experimental concentration of this compound may simply be too high to remain in solution in the complex mixture of the culture medium.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

To minimize solvent-induced cytotoxicity and to reduce the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.

Q4: Can I pre-mix this compound with my media and store it?

It is not recommended to pre-mix this compound into culture media for storage. The compound's stability in the complex aqueous environment of the media over time is not guaranteed, and delayed precipitation can occur. Always prepare fresh working solutions of this compound in culture media for each experiment.

Troubleshooting Guide

Problem: I see visible particles/precipitate in my culture flask/plate immediately after adding this compound.

This is likely due to "solvent shock" or exceeding the solubility limit of this compound.

Solution Workflow:

A Immediate Precipitation Observed B Review Dilution Protocol A->B C Prepare an Intermediate Dilution Step B->C Improper Dilution G Consider Using a Solubilizing Agent (e.g., Captisol) - For In Vivo Formulations B->G For In Vivo Applications D Add Intermediate Dilution to Pre-warmed Media Dropwise with Swirling C->D E Still Precipitating? D->E F Lower Final this compound Concentration E->F Yes H Problem Resolved E->H No F->D

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Detailed Steps:

  • Review Dilution Technique: Avoid adding the highly concentrated DMSO stock directly into the full volume of your culture medium.

  • Prepare an Intermediate Dilution: First, dilute your this compound DMSO stock solution into a small volume of serum-free medium or PBS.

  • Slow Addition and Mixing: Pre-warm your final volume of complete culture medium to 37°C. While gently swirling the medium, add the intermediate dilution dropwise. This gradual dilution helps to prevent "solvent shock".

  • Lower the Final Concentration: If precipitation persists, the desired final concentration may be too high. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.

  • Consider Solubilizing Agents (for in vivo): For animal studies, formulations with solubilizing agents like Captisol or PEG300/Tween80 have been documented.[1] These are generally not suitable for in vitro cell culture.

Problem: The culture medium becomes cloudy or a precipitate forms over time (e.g., after several hours of incubation).

This may indicate a slower precipitation process due to interactions with media components or compound instability under culture conditions.

Troubleshooting Steps:

  • Check for Media Evaporation: Ensure your incubator has adequate humidity to prevent the medium from concentrating over time, which would increase the effective concentration of this compound.

  • Evaluate Serum Concentration: If you are using low-serum or serum-free media, solubility issues may be more prominent as serum proteins can sometimes help to solubilize hydrophobic compounds.[6]

  • Verify Media pH: Confirm that the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can affect compound solubility.[6]

  • Reduce Incubation Time: If the biological endpoint allows, consider reducing the incubation time with this compound.

Data Summary

Table 1: this compound Properties

PropertyValueSource
Molecular Weight 326.37 g/mol [1]
Solubility in DMSO ≥ 50 mg/mL (153.20 mM)[10][11]
Solubility in Water Insoluble[1][5]
Solubility in Ethanol Insoluble[1][5]
IC50 for ROCK1 14.5 nM[1][3]
IC50 for ROCK2 6.2 nM[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous or fresh high-quality dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. c. Add the calculated volume of fresh DMSO to the vial. Note: Hygroscopic or wet DMSO can significantly reduce the solubility of this compound.[1][10] d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. e. Visually inspect the solution to ensure there are no undissolved particles. f. Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C. Stock solutions are stable for at least one month at -20°C and up to a year at -80°C.[1]

Protocol 2: Dilution of this compound into Cell Culture Media

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture media (with serum, if applicable), sterile conical tubes.

  • Procedure (for a final concentration of 10 µM): a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Intermediate Dilution: In a sterile tube, prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM stock to 9 µL of serum-free medium or PBS. Gently mix. c. Final Dilution: Pre-warm the final volume of complete culture medium to 37°C. To achieve a 10 µM final concentration, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 dilution (e.g., 10 µL of intermediate dilution into 990 µL of medium). d. Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway and Workflow Diagrams

cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR / RTK RhoA_GTP RhoA-GTP (Active) GPCR->RhoA_GTP Activates GEFs RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC MLC (Inactive) ROCK->MLC Phosphorylates MYPT1 MYPT1 (Active) ROCK->MYPT1 Phosphorylates (Inhibits) This compound This compound This compound->ROCK Inhibits pMLC p-MLC (Active) MLC->pMLC Actin_Stress_Fibers Actin Stress Fiber Formation Cell Contraction Migration & Invasion pMLC->Actin_Stress_Fibers Promotes pMYPT1 p-MYPT1 (Inactive) MYPT1->pMYPT1

Caption: this compound inhibits the Rho/ROCK signaling pathway.

References

RKI-1447 Technical Support Center: Optimizing Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Type I kinase inhibitor that competitively binds to the ATP-binding site of ROCK1 and ROCK2.[1][2][3][4] This binding prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][3][4] Inhibition of this signaling pathway leads to the disruption of actin stress fiber formation, which in turn affects cell morphology, migration, and invasion.[1][2]

Q2: What is a typical starting concentration and treatment duration for in vitro experiments?

A2: The optimal concentration and duration of this compound treatment are cell-type and assay-dependent. For initial experiments, a concentration range of 100 nM to 10 µM is recommended.[2][3] Significant inhibition of ROCK substrate phosphorylation can be observed at concentrations as low as 100 nM.[2] Treatment durations can range from 1 hour for studying acute signaling events to 72 hours or longer for cell viability and proliferation assays.[1][3]

Q3: How can I confirm that this compound is active in my cellular model?

A3: The most direct method to confirm this compound activity is to assess the phosphorylation status of its downstream targets. A significant decrease in the levels of phosphorylated MLC-2 (p-MLC-2) or phosphorylated MYPT-1 (p-MYPT-1) via Western immunoblotting is a reliable indicator of ROCK inhibition.[1][2][3] Morphological changes, such as the loss of actin stress fibers, can also be visualized using phalloidin staining.[2]

Q4: Are there known off-target effects of this compound?

A4: this compound is a highly selective inhibitor for ROCK1 and ROCK2.[1][2] Studies have shown that at concentrations up to 10 µM, it does not significantly affect the phosphorylation levels of substrates for other kinases like AKT, MEK, and S6 kinase.[1][2][3][4] However, as with any kinase inhibitor, performing control experiments to rule out potential off-target effects in your specific model system is recommended.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell morphology or migration. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type.Perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration.
Insufficient treatment duration: The treatment time may be too short to induce a phenotypic change.Conduct a time-course experiment, treating cells for various durations (e.g., 1, 6, 12, 24, 48 hours) to identify the necessary exposure time.
Compound instability: this compound may have degraded due to improper storage or handling.Ensure this compound is stored as recommended by the manufacturer. Prepare fresh stock solutions in an appropriate solvent like DMSO.
High cell toxicity or unexpected cell death. Concentration is too high: The concentration of this compound may be cytotoxic to the specific cell line.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration in the culture medium is below the toxic level for your cells (typically <0.1%).
Variability in experimental results. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect the cellular response to this compound.Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize seeding densities.
Inconsistent compound preparation: Errors in serial dilutions or incomplete dissolution of this compound can lead to inconsistent final concentrations.Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Vortex thoroughly before adding to the culture medium.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineAssayReference
IC₅₀ (ROCK1) 14.5 nM-Cell-free kinase assay[1][5]
IC₅₀ (ROCK2) 6.2 nM-Cell-free kinase assay[1][5]
Inhibition of p-MLC-2 Significant at 100 nMMDA-MB-231Western Blot[2]
Inhibition of Invasion 53% at 1 µM, 85% at 10 µMMDA-MB-231Invasion Assay[2]
Anchorage-Dependent Proliferation Minimal effect up to 10 µMMDA-MB-231MTT Assay (72h)[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageTreatment DurationOutcomeReference
MMTV/neu Transgenic Mice 200 mg/kg/day (i.p.)14 days87% inhibition of mammary tumor growth[1][6]

Experimental Protocols

Western Immunoblotting for p-MLC-2

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 1 hour).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-MLC-2 and total MLC-2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.

Cell Migration (Scratch) Assay

  • Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.

  • Scratch: Create a uniform "scratch" in the monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

  • Analysis: Measure the area of the scratch at each time point to quantify cell migration.

Visualizations

RKI_1447_Signaling_Pathway cluster_upstream Upstream Activation cluster_ROCK ROCK Inhibition cluster_downstream Downstream Effects RhoA_GTP RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK p_MLC p-MLC-2 ROCK->p_MLC RKI_1447 This compound RKI_1447->ROCK Actin_Fibers Actin Stress Fiber Formation p_MLC->Actin_Fibers Cell_Migration Cell Migration & Invasion Actin_Fibers->Cell_Migration

Caption: this compound inhibits the RhoA-ROCK signaling pathway.

Caption: Troubleshooting workflow for optimizing this compound treatment.

References

Technical Support Center: Overcoming Resistance to RKI-1447 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the ROCK inhibitor, RKI-1447, in cancer cells.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2] It functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK kinases. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), which are crucial for actin cytoskeleton organization, cell contractility, migration, and invasion.[1][2][3]

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of response to this compound:

  • Suboptimal Drug Concentration: The IC50 value of this compound can vary between different cancer cell lines. It is crucial to perform a dose-response experiment (e.g., an MTT assay) to determine the optimal concentration for your specific cell line.

  • Incorrect Drug Handling and Storage: this compound should be stored as a powder at -20°C. Stock solutions, typically in DMSO, should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.

  • Intrinsic Resistance: Some cancer cell lines may possess intrinsic resistance to ROCK inhibitors due to pre-existing genetic or epigenetic alterations.

  • Acquired Resistance: If the cells were previously sensitive to this compound, they might have developed acquired resistance through prolonged exposure.

Q3: What are the known mechanisms of acquired resistance to this compound and other ROCK inhibitors?

A3: Acquired resistance to ROCK inhibitors can emerge through several mechanisms:

  • Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo EMT, a process where they lose their epithelial characteristics and gain mesenchymal features, leading to increased motility and drug resistance.[2][4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for ROCK inhibition by upregulating alternative signaling pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7][8][9][10]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in the Tumor Microenvironment: Factors within the tumor microenvironment, such as cytokines and growth factors secreted by stromal cells, can promote resistance to targeted therapies.[11][12][13]

Q4: How can I overcome resistance to this compound in my experiments?

A4: A primary strategy to overcome resistance is the use of combination therapies.[1] Co-treatment with inhibitors of bypass signaling pathways has shown promise. For instance, combining this compound with BET inhibitors has demonstrated synergistic effects in neuroblastoma.[1] Investigating combinations with PI3K/Akt or MAPK/ERK inhibitors may also be beneficial.

Section 2: Troubleshooting Guides

Guide 1: Ineffective Inhibition of Downstream Targets (p-MLC2, p-MYPT1)

Problem: Western blot analysis does not show a significant decrease in the phosphorylation of MLC2 or MYPT1 after this compound treatment.

Possible Cause Troubleshooting Step
Insufficient this compound Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Start with a concentration range based on published IC50 values (see Table 1).
Short Treatment Duration Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal treatment duration.
Poor Quality of this compound Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. Consider purchasing from a different vendor if issues persist.
Western Blotting Issues Optimize your western blot protocol for phospho-proteins. Use phosphatase inhibitors during lysate preparation and block membranes with BSA instead of milk, as milk contains phosphoproteins that can increase background.
Guide 2: Development of Acquired Resistance in Long-Term Cultures

Problem: Cells initially sensitive to this compound show a gradual decrease in responsiveness over time, as evidenced by an increasing IC50 value.

Possible Cause Troubleshooting Step
Selection of Resistant Clones This is an expected outcome of long-term drug exposure. To study the resistant phenotype, you can isolate and expand the resistant cell population (see Section 4: Experimental Protocols).
Activation of Bypass Pathways Analyze the resistant cells for upregulation of alternative signaling pathways (e.g., PI3K/Akt, MAPK/ERK) using western blotting or other molecular techniques.
EMT Induction Assess the resistant cells for markers of EMT (e.g., decreased E-cadherin, increased Vimentin and N-cadherin) through immunofluorescence or western blotting.

Section 3: Quantitative Data Summary

Table 1: this compound Inhibitory Concentrations

ParameterValueCell Line/Assay ConditionReference
IC50 (ROCK1) 14.5 nMCell-free kinase assay[14]
IC50 (ROCK2) 6.2 nMCell-free kinase assay[14]
Effective Concentration (in vitro) 1 - 10 µMMDA-MB-231 (inhibition of migration and invasion)[15]

Table 2: Characteristics of Acquired Resistance to this compound (Hypothetical Data Based on Literature for other inhibitors)

ParameterValueNotes
Typical Timeframe for Resistance Development (in vitro) 3 - 6 monthsBased on continuous exposure to escalating drug concentrations.
Fold Increase in IC50 5 - 50 foldCan vary significantly depending on the cell line and resistance mechanism.[5][15]

Section 4: Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol allows for the determination of the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of p-MLC2 and p-MYPT1

This protocol is for assessing the inhibition of ROCK signaling by this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-MLC2, anti-p-MYPT1, anti-total MLC2, anti-total MYPT1, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Lyse the treated and control cells on ice using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Protocol 3: Generating this compound Resistant Cell Lines In Vitro

This protocol describes a method for developing cancer cell lines with acquired resistance to this compound.

Materials:

  • Parental cancer cell line

  • This compound

  • Complete culture medium

  • Cell culture flasks

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line.

  • Begin by continuously exposing the cells to this compound at a concentration equal to the IC10-IC20.[17]

  • Culture the cells until they reach approximately 80% confluency, then passage them.

  • Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase) with each passage, once the cells have adapted to the current concentration and are proliferating steadily.[17]

  • This process may take several months.[18]

  • Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 (e.g., >5-fold) indicates the establishment of a resistant cell line.[17]

  • Once a resistant population is established, it can be maintained in a culture medium containing a constant concentration of this compound (typically the concentration they were last adapted to).

Section 5: Signaling Pathways and Experimental Workflows

RKI1447_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates MLCP) RKI1447 This compound RKI1447->ROCK Inhibits pMLC p-MLC Actin Actin Cytoskeleton (Stress Fibers) pMLC->Actin pMYPT1 p-MYPT1 MLCP MLC Phosphatase pMYPT1->MLCP Inhibits MLCP->pMLC Dephosphorylates CellEffects Cell Migration, Invasion, Proliferation Actin->CellEffects Resistance_Mechanisms cluster_resistance Mechanisms of Resistance RKI1447 This compound ROCK ROCK Signaling RKI1447->ROCK Inhibition CellSurvival Cell Survival & Proliferation ROCK->CellSurvival PI3K_Akt PI3K/Akt Pathway PI3K_Akt->CellSurvival Activation MAPK_ERK MAPK/ERK Pathway MAPK_ERK->CellSurvival Activation EMT Epithelial-to-Mesenchymal Transition (EMT) EMT->CellSurvival Promotion Experimental_Workflow_IC50 Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Treat Treat with Serial Dilutions of this compound SeedCells->Treat Incubate Incubate (e.g., 72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data & Determine IC50 Read->Analyze

References

Validation & Comparative

A Comparative Guide to ROCK Inhibitors in Breast Cancer Cell Migration: RKI-1447 vs. Y-27632

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The migration and invasion of cancer cells are fundamental processes in metastasis, the primary cause of mortality in breast cancer patients. A key signaling pathway governing these processes is the Rho-associated coiled-coil containing protein kinase (ROCK) pathway. Consequently, ROCK inhibitors have emerged as critical tools in cancer research and potential therapeutic agents. This guide provides an objective comparison of two prominent ROCK inhibitors, the well-established Y-27632 and the more recent, potent compound RKI-1447, with a focus on their application in breast cancer cell migration studies.

Mechanism of Action: Targeting the ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, which is essential for cell motility. When activated by the small GTPase RhoA, ROCK kinases (ROCK1 and ROCK2) phosphorylate downstream substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK). This cascade ultimately leads to increased actin-myosin contractility and the formation of stress fibers, driving cell movement and invasion.

Both this compound and Y-27632 are ATP-competitive inhibitors that target the kinase domain of ROCK1 and ROCK2, preventing the phosphorylation of their downstream targets and thereby impeding cell migration.[1][2] this compound is a Type I kinase inhibitor that binds to the ATP-binding site through interactions with the hinge region and the DFG motif.[1][3][4]

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pCofilin p-Cofilin (Inactive) LIMK->pCofilin Phosphorylates Cofilin Cofilin Actin Actin Polymerization Cofilin->Actin pMLC p-MLC (Active) StressFibers Stress Fiber Formation & Cell Contraction pMLC->StressFibers Actin->StressFibers Migration Cell Migration & Invasion StressFibers->Migration Inhibitors This compound Y-27632 Inhibitors->ROCK Inhibit

Caption: The Rho/ROCK signaling pathway and points of inhibition.

Comparative Performance: Potency and Selectivity

A primary distinction between this compound and Y-27632 lies in their potency. This compound inhibits ROCK1 and ROCK2 in the low nanomolar range, whereas Y-27632 requires higher nanomolar concentrations to achieve similar inhibition.[5][6][7] This difference in potency is critical for experimental design, as higher concentrations of inhibitors increase the risk of off-target effects.

Studies have shown that this compound is highly selective for ROCK kinases. At concentrations up to 10 µM, it does not affect the phosphorylation levels of other key kinases like AKT, MEK, or S6 kinase.[1][8] While Y-27632 is also considered a selective ROCK inhibitor, it may inhibit other protein kinases, such as PKC, at higher concentrations.[9] Some research also suggests that Y-27632 can exert effects beyond ROCK inhibition, which could be a confounding factor in certain experimental contexts.[10][11]

Table 1: Inhibitor Properties and Potency

FeatureThis compoundY-27632
Target ROCK1 and ROCK2ROCK1 and ROCK2
Mechanism ATP-competitive, Type I Kinase Inhibitor[1][4]ATP-competitive[2][7]
IC₅₀ (ROCK1) 14.5 nM[3][5][6]Kᵢ = 220 nM[7][12]
IC₅₀ (ROCK2) 6.2 nM[3][5][6]Kᵢ = 300 nM[7][12]
Cell Permeability Yes[3]Yes[12]

Table 2: Reported Effects in Breast Cancer Cell Models

Assay / EffectThis compoundY-27632
Inhibition of Migration Potently inhibits migration in MDA-MB-231 cells[1][13]Decreases breast cancer cell migration and invasion[14]
Inhibition of Invasion Potently inhibits invasion in MDA-MB-231 cells[1]Shown to reduce invasion in various cancer models[14][15]
Downstream Signaling Suppresses phosphorylation of MLC-2 and MYPT-1[1][3][8]Reduces phosphorylation of MLC[16]
In Vivo Efficacy Inhibited mammary tumor growth by 87% in a mouse model[4]Shown to decrease metastasis in vivo[14]

Experimental Protocols & Workflows

Accurate and reproducible data are paramount. Below are detailed protocols for two common assays used to evaluate the effect of ROCK inhibitors on breast cancer cell migration.

This method assesses collective cell migration into a manually created gap in a confluent cell monolayer.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 12-well plate at a density that will form a confluent monolayer within 24 hours.[17]

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach approximately 90-100% confluency.

  • Inhibitor Pre-treatment (Optional): Pre-incubate the cells with various concentrations of this compound, Y-27632, or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[17]

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[17]

  • Treatment: Add fresh culture medium containing the desired concentrations of the inhibitors or vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch at defined positions using a phase-contrast microscope at 4x or 10x magnification.[17]

  • Incubation & Monitoring: Incubate the plate and capture images of the same positions at regular intervals (e.g., every 8, 12, or 24 hours) until the gap in the control well is nearly closed.

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) area.

Wound_Healing_Workflow Seed 1. Seed Cells in 12-well Plate Confluence 2. Grow to Confluence (24h) Seed->Confluence Scratch 3. Create Scratch with Pipette Tip Confluence->Scratch Wash 4. Wash with PBS to Remove Debris Scratch->Wash Treat 5. Add Media with Inhibitors (RKI/Y) Wash->Treat Image0 6. Image Wound (Time = 0h) Treat->Image0 Incubate 7. Incubate & Image Periodically Image0->Incubate Analyze 8. Measure Area & Calculate Closure Incubate->Analyze

Caption: Workflow for a typical wound healing (scratch) assay.

This assay measures the chemotactic migration of individual cells through a porous membrane.

Protocol:

  • Rehydration: Rehydrate the transwell inserts (typically 8 µm pore size for cancer cells) by adding serum-free media to the top and bottom chambers and incubating for 1-2 hours at 37°C.

  • Cell Preparation: Culture breast cancer cells to ~80-90% confluency. Harvest the cells using trypsin, neutralize, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/100 µL.[18]

  • Chemoattractant: Add 600 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[18]

  • Inhibitor Treatment: Add the desired concentrations of this compound, Y-27632, or vehicle control to both the cell suspension (top chamber) and the chemoattractant medium (bottom chamber).

  • Cell Seeding: Carefully add 100 µL of the treated cell suspension into the top of each transwell insert.[18]

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migration rate (e.g., 12-24 hours).[19]

  • Removal of Non-migrated Cells: After incubation, use a cotton-tipped applicator to gently remove the non-migrated cells and media from the top surface of the membrane.[18]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by placing the insert in 70% ethanol for 10-15 minutes.[18][20] Stain the cells with 0.2% crystal violet for 10-20 minutes.

  • Imaging and Quantification: Wash the inserts with water, allow them to dry, and count the number of stained, migrated cells in several fields of view using an inverted microscope.

Transwell_Workflow cluster_prep Rehydrate 1. Rehydrate Transwell Insert PrepareCells 2. Prepare Cell Suspension in Serum-Free Media Rehydrate->PrepareCells Treat 4. Add Inhibitors to Cells & Media PrepareCells->Treat AddChemo 3. Add Chemoattractant to Lower Well SeedCells 5. Seed Cells into Top Chamber Treat->SeedCells Incubate 6. Incubate (12-24h) SeedCells->Incubate Remove 7. Remove Non-Migrated Cells from Top Incubate->Remove FixStain 8. Fix & Stain Migrated Cells (Crystal Violet) Remove->FixStain Quantify 9. Count Cells Under Microscope FixStain->Quantify

Caption: Workflow for a transwell cell migration assay.

Summary and Conclusion

Both this compound and Y-27632 are valuable tools for investigating the role of ROCK signaling in breast cancer cell migration. However, they present a clear trade-off between established use and enhanced potency/selectivity.

  • This compound stands out as a highly potent and selective ROCK inhibitor. Its efficacy in the low nanomolar range minimizes the potential for off-target effects, making it an excellent choice for precise mechanistic studies and a strong candidate for preclinical therapeutic development.[5][8][21] The robust in vitro and in vivo data supporting its anti-invasive and anti-tumor activities in breast cancer models further solidify its utility.[1][4]

  • Y-27632 is a widely used and well-characterized ROCK inhibitor that has been instrumental in elucidating the function of the ROCK pathway.[9][12] While less potent than this compound, it remains a reliable tool. Researchers should be mindful that higher concentrations may be required to achieve desired ROCK inhibition, which could introduce confounding variables through off-target effects or non-ROCK-related mechanisms.[10][16]

For researchers requiring high specificity and potency to dissect the precise role of ROCK in breast cancer migration or to evaluate a potential anti-metastatic therapeutic, This compound is the superior choice . For more general applications or when replicating historical studies, Y-27632 remains a viable, albeit less potent, alternative.

References

A Comparative Guide to the Mechanisms of RKI-1447 and Fasudil in ROCK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between kinase inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: RKI-1447 and Fasudil. Both compounds target the ROCK signaling pathway, a critical regulator of cellular processes such as contraction, motility, and proliferation, which is implicated in various pathologies including cancer and cardiovascular diseases.

Mechanism of Action and Binding

This compound is a potent and highly selective small molecule inhibitor of both ROCK1 and ROCK2.[1][2][3] It functions as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the ROCK kinase domain.[1][4][5] Crystallographic studies of the this compound/ROCK1 complex have elucidated that its binding involves interactions with the hinge region and the DFG (Asp-Phe-Gly) motif, a key regulatory element in kinases.[1][4][5] This specific mode of interaction accounts for its high potency and selectivity.

Fasudil (also known as HA-1077) is a selective ROCK inhibitor that also acts as a vasodilator and a potent Ca2+ channel antagonist.[6][7] It is a non-specific RhoA/ROCK inhibitor and has inhibitory effects on other protein kinases as well.[7] Fasudil's primary mechanism involves the competitive inhibition of the ATP-binding site of ROCK, leading to the relaxation of vascular smooth muscle by preventing the phosphorylation of Myosin Light Chain (MLC).[8][9] Fasudil is metabolized in vivo to its more potent active metabolite, Hydroxyfasudil , which is also a specific ROCK inhibitor.[10]

Potency and Selectivity: A Quantitative Comparison

The inhibitory potency of this compound and Fasudil (and its active metabolite) against ROCK1 and ROCK2 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) serving as key metrics.

InhibitorTargetIC50Ki
This compound ROCK114.5 nM[1][11][12]-
ROCK26.2 nM[1][11][12]-
Fasudil ROCK1-0.33 µM[7]
ROCK20.158 µM[7]-
Hydroxyfasudil ROCK10.73 µM[10]-
ROCK20.72 µM[10]-

As the data indicates, this compound demonstrates significantly higher potency against both ROCK isoforms compared to Fasudil and its active metabolite, with IC50 values in the low nanomolar range.

In terms of selectivity, this compound shows minimal inhibition of other kinases such as AKT, MEK, and S6 kinase at concentrations up to 10 µM.[1][5] In contrast, Fasudil exhibits a broader inhibitory profile, affecting other kinases like Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG) at higher concentrations.[7]

Downstream Signaling Pathways

The inhibition of ROCK by this compound and Fasudil leads to the modulation of several downstream signaling events. The primary consequence is the reduced phosphorylation of key ROCK substrates.

This compound has been shown to effectively suppress the phosphorylation of Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1) in cancer cells.[1][4][5] This leads to a disruption of actin stress fiber formation, which is crucial for cell migration and invasion.[1][5]

Fasudil also inhibits the phosphorylation of MLC by inhibiting ROCK, which in turn decreases the activity of MLC phosphatase, leading to smooth muscle relaxation and vasodilation.[6][8] Beyond its effects on the cytoskeleton, Fasudil has been shown to influence other signaling pathways. It can increase the expression of endothelial nitric oxide synthase (eNOS) and decrease the expression of angiotensin-converting enzyme (ACE).[6]

Below is a DOT language script visualizing the core signaling pathway affected by both inhibitors.

RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates pMLC pMLC ROCK->pMLC Phosphorylates pMYPT1 pMYPT1 ROCK->pMYPT1 Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits Fasudil Fasudil Fasudil->ROCK Inhibits MLC MLC Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Contraction MYPT1 MYPT1 MLCP MLC Phosphatase pMYPT1->MLCP Inhibits MLCP->pMLC Dephosphorylates

Caption: The RhoA-ROCK signaling pathway and points of inhibition by this compound and Fasudil.

Experimental Methodologies

The characterization of these inhibitors relies on a variety of established experimental protocols.

In Vitro Kinase Assay

A common method to determine the IC50 values of ROCK inhibitors is a fluorescence-based kinase assay.

Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human ROCK1 or ROCK2 enzyme and a suitable peptide substrate (e.g., a derivative of MLC) are prepared in an assay buffer.

  • Inhibitor Dilution: A serial dilution of the inhibitor (this compound or Fasudil) is prepared.

  • Kinase Reaction: The ROCK enzyme, substrate, ATP, and varying concentrations of the inhibitor are incubated together.

  • Detection: The extent of substrate phosphorylation is measured. For instance, the Invitrogen Z'-LYTE® assay uses a FRET-based method where phosphorylation of the substrate by the kinase leads to a change in the FRET signal.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

The following diagram illustrates the general workflow of an in vitro kinase assay.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme ROCK Enzyme ReactionMix Incubate: Enzyme + Substrate + ATP + Inhibitor Enzyme->ReactionMix Substrate Peptide Substrate Substrate->ReactionMix Inhibitor Inhibitor Dilutions Inhibitor->ReactionMix Measurement Measure Phosphorylation (e.g., FRET) ReactionMix->Measurement Analysis Calculate % Inhibition & IC50 Value Measurement->Analysis

References

RKI-1447 efficacy compared to other selective ROCK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447, with other selective ROCK inhibitors. The following sections detail its in vitro and in vivo efficacy, supported by experimental data and protocols, to offer an objective assessment of its performance against alternatives.

At a Glance: this compound's Potency

This compound is a potent and selective small molecule inhibitor of both ROCK1 and ROCK2. It functions as a Type I kinase inhibitor, binding to the ATP-binding site of the ROCK kinases. This mechanism effectively blocks the downstream signaling cascade that regulates crucial cellular processes such as cell migration, invasion, and cytoskeletal dynamics.

Quantitative Comparison of ROCK Inhibitors

The efficacy of this compound has been benchmarked against other well-known ROCK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference(s)
This compound 14.56.2
Y-27632~140-220~140-220
Fasudil (HA-1077)~300-
GSK269962A1.64

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy of this compound

In preclinical studies, this compound has demonstrated significant anti-tumor activity. In a transgenic mouse model of ErbB2-driven mammary cancer, daily intraperitoneal administration of this compound resulted in a heterogeneous but overall positive response, with 60% of tumors being sensitive to the treatment. Among the sensitive tumors, a notable portion showed regression or significant growth inhibition.

While direct head-to-head in vivo comparative studies with other ROCK inhibitors in the same cancer model are not extensively documented in publicly available literature, other inhibitors like Y-27632 and Fasudil have been investigated in various in vivo models for conditions including neurodegenerative diseases and have shown therapeutic potential.

Signaling Pathway Inhibition

This compound effectively suppresses the phosphorylation of key downstream substrates of ROCK, namely Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1). This inhibition of the ROCK signaling pathway disrupts actin stress fiber formation, a critical process for cell motility and invasion. Importantly, this compound has been shown to be highly selective, with no significant effect on other kinase signaling pathways such as AKT, MEK, and S6 kinase at concentrations as high as 10 μM.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits pMLC pMLC Actin Actin Stress Fiber Formation pMLC->Actin pMYPT1 pMYPT1 MLCP MLC Phosphatase pMYPT1->MLCP Inhibits MLCP->pMLC Dephosphorylates Migration Cell Migration & Invasion Actin->Migration

ROCK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of ROCK kinase.

Materials:

  • Recombinant ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., Long S6K substrate peptide)

  • Test compounds (e.g., this compound, Y-27632) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the ROCK enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Scratch Assay

This assay assesses the effect of inhibitors on the collective migration of a cell monolayer.

Scratch_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis a Seed cells (e.g., MDA-MB-231) in a multi-well plate b Grow to a confluent monolayer (e.g., 90-100% confluency) a->b c Create a 'scratch' in the monolayer with a pipette tip b->c d Wash to remove dislodged cells c->d e Add media with test inhibitor (e.g., this compound) or vehicle d->e f Image the scratch at T=0 e->f g Incubate and acquire images at regular intervals (e.g., 8, 16, 24h) f->g h Measure the width or area of the scratch over time g->h i Calculate the rate of cell migration and wound closure h->i

Workflow for a Cell Migration Scratch Assay.

Materials:

  • Adherent cell line (e.g., MDA-MB-231 human breast cancer cells)

  • Complete cell culture medium

  • Multi-well plates (e.g., 12-well or 24-well)

  • Sterile pipette tips (e.g., p200)

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Test inhibitors

Procedure:

  • Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Once confluent, use a sterile pipette tip to create a uniform scratch down the center of each well.

  • Gently wash the wells with PBS to remove any detached cells.

  • Replace the medium with fresh medium containing the desired concentration of the test inhibitor or vehicle control.

  • Capture an initial image (T=0) of the scratch in each well.

  • Incubate the plate under standard cell culture conditions.

  • Acquire images of the same fields at regular time intervals (e.g., every 8 hours) for up to 48 hours or until the scratch in the control wells is closed.

  • Measure the area or width of the scratch at each time point using image analysis software.

  • Calculate the percentage of wound closure or the rate of cell migration to compare the effects of the different inhibitors. For MDA-MB-231 cells, wound closure is typically assessed at 0 and 24 hours.

Conclusion

This compound stands out as a highly potent ROCK inhibitor with demonstrated efficacy in both in vitro and in vivo models of cancer. Its high selectivity for the ROCK signaling pathway minimizes off-target effects, making it a valuable tool for research and a promising candidate for further therapeutic development. The provided experimental protocols offer a framework for researchers to independently validate and compare the efficacy of this compound against other ROCK inhibitors in their specific experimental settings.

Validating RKI-1447 On-Target Effects: A Comparative Guide to ROCK siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of RKI-1447, a potent Rho-associated coiled-coil kinase (ROCK) inhibitor. We objectively compare the pharmacological inhibition by this compound with the genetic knockdown approach using small interfering RNA (siRNA) targeting ROCK. This guide includes supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate validation strategy for their studies.

Introduction to this compound and ROCK Signaling

This compound is a small molecule inhibitor that potently targets ROCK1 and ROCK2, two serine/threonine kinases that are crucial regulators of the actin cytoskeleton.[1][2][3] The ROCK signaling pathway, activated by the small GTPase RhoA, plays a pivotal role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][3] this compound exerts its effects by binding to the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][3][4] This inhibition leads to a reduction in stress fiber formation and cell contractility, ultimately impairing cell migration and invasion.[1][4][5]

To confirm that the observed cellular effects of this compound are indeed due to its inhibition of ROCK, it is essential to perform on-target validation. One of the most specific methods for this is to compare the inhibitor's effects with those of ROCK knockdown using siRNA.

Quantitative Data Comparison: this compound vs. ROCK siRNA

The following tables summarize quantitative data on the efficacy of this compound and ROCK siRNA in inhibiting ROCK activity and function.

Disclaimer: The data presented below is collated from multiple studies. Direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions (e.g., cell lines, reagent concentrations) should be considered when interpreting these results.

Table 1: Inhibition of ROCK Kinase Activity and Expression

ParameterThis compoundROCK siRNAReference
Target(s) ROCK1 and ROCK2ROCK1 and/or ROCK2 mRNA[1][6]
Mechanism ATP-competitive inhibitionmRNA degradation[1][6]
IC50 (in vitro) ROCK1: 14.5 nM ROCK2: 6.2 nMNot Applicable[1]
Effective Knockdown Not Applicable70-95% reduction in protein expression[6]

Table 2: Functional Effects on Downstream Signaling and Cell Migration

Functional ReadoutThis compoundROCK siRNAReference
p-MLC-2 Inhibition Significant reduction at 1 µMSignificant decrease with ROCK1/2 knockdown[1][7]
Cell Migration Inhibition 53% inhibition at 1 µM (MDA-MB-231 cells)~20% reduction in migration (TE-10 cells)[1][8]
Stress Fiber Formation Inhibition of LPA-induced stress fibersDisruption of actin cytoskeleton[1]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to validate the on-target effects of this compound using ROCK siRNA.

1. ROCK siRNA Transfection

This protocol describes the transient knockdown of ROCK1 and ROCK2 using siRNA.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute ROCK1 siRNA, ROCK2 siRNA, or a non-targeting control siRNA with an appropriate transfection medium (e.g., Opti-MEM). In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[6][9]

2. This compound Treatment

This protocol outlines the treatment of cells with the this compound inhibitor.

  • Cell Seeding: Plate cells to the desired confluency for the specific downstream assay.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.

  • Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: The incubation time will vary depending on the assay. For signaling pathway analysis (e.g., p-MLC-2 levels), a shorter incubation of 1-4 hours is typically sufficient. For functional assays like cell migration, a longer incubation may be necessary.

3. Western Blot for Phospho-MLC-2

This assay is used to quantify the inhibition of ROCK's downstream kinase activity.

  • Cell Lysis: After siRNA transfection or this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated MLC-2 (p-MLC-2). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total MLC-2 or a housekeeping protein (e.g., GAPDH) for normalization.

4. Cell Migration (Wound Healing) Assay

This assay assesses the functional consequence of ROCK inhibition on cell motility.[10]

  • Cell Seeding: Plate cells in a 6-well plate and grow them to confluency.

  • Treatment: Transfect the cells with ROCK siRNA or treat them with this compound as described above.

  • Wound Creation: Create a "scratch" or wound in the confluent cell monolayer using a sterile pipette tip.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 hours).

  • Analysis: Measure the area of the wound at each time point to quantify the extent of cell migration into the wound.

Visualizing the Comparison

Diagram 1: ROCK Signaling Pathway and Points of Intervention

ROCK_Signaling_Pathway RhoA Activated RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC_P p-MLC-2 ROCK->MLC_P Phosphorylates MYPT1_P p-MYPT-1 ROCK->MYPT1_P Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits siRNA ROCK siRNA siRNA->ROCK Degrades mRNA StressFibers Actin Stress Fibers MLC_P->StressFibers MYPT1_P->StressFibers Migration Cell Migration & Invasion StressFibers->Migration

Caption: The ROCK signaling pathway and the inhibitory mechanisms of this compound and ROCK siRNA.

Diagram 2: Experimental Workflow for On-Target Validation

Experimental_Workflow start Start: Culture Cells split Split Cells for Parallel Treatment start->split rki_treat Treat with this compound (and Vehicle Control) split->rki_treat Pharmacological Arm sirna_treat Transfect with ROCK siRNA (and Non-targeting Control) split->sirna_treat Genetic Arm incubation Incubate (24-72h) rki_treat->incubation sirna_treat->incubation analysis Downstream Analysis incubation->analysis western Western Blot (p-MLC-2, ROCK levels) analysis->western migration Cell Migration Assay (Wound Healing) analysis->migration phenotype Compare Phenotypes western->phenotype migration->phenotype Logical_Comparison RKI1447 This compound **Pros:** - Rapid onset of action - Dose-dependent effects - Reversible inhibition **Cons:** - Potential for off-target effects - Requires careful solubility and stability testing siRNA ROCK siRNA **Pros:** - High target specificity - Validates target involvement genetically - Can distinguish between ROCK1 and ROCK2 isoforms **Cons:** - Slower onset of action - Transfection efficiency can vary - Potential for off-target effects (miRNA-like)

References

A Comparative Analysis of ROCK Inhibitors: RKI-1447 vs. RKI-1313

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two closely related Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

This guide provides a comprehensive comparison of RKI-1447 and its analog, RKI-1313, focusing on their inhibitory potency, mechanism of action, and cellular effects. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of the Rho/ROCK signaling pathway and its role in various pathological conditions, particularly in cancer biology.

Introduction to this compound and RKI-1313

This compound and RKI-1313 are small molecule inhibitors of the Rho-associated kinases, ROCK1 and ROCK2. These kinases are critical regulators of cellular processes such as cytoskeletal organization, cell migration, and invasion, making them attractive therapeutic targets.[1][2][3] While structurally similar, this compound and RKI-1313 exhibit significant differences in their biological activity. This compound has been identified as a potent and selective ROCK inhibitor with significant anti-invasive and anti-tumor activities, whereas its analog, RKI-1313, is a much weaker inhibitor.[1][2][4]

Biochemical Potency and Kinase Selectivity

Experimental data demonstrates that this compound is a significantly more potent inhibitor of both ROCK1 and ROCK2 compared to RKI-1313. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, highlight this disparity.

InhibitorROCK1 IC50ROCK2 IC50
This compound 14.5 nM[5][6]6.2 nM[5][6]
RKI-1313 34 µM[7][8][9]8 µM[7][8][9]

Table 1: Comparison of in vitro inhibitory potency (IC50) of this compound and RKI-1313 against ROCK1 and ROCK2.

This compound exhibits high selectivity for ROCK kinases. At a concentration of 1 µM, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[5] Furthermore, this compound does not affect the phosphorylation levels of substrates for other kinases such as AKT, MEK, and S6 kinase at concentrations up to 10 µM.[1][2][5]

Mechanism of Action

The significant difference in potency between the two compounds can be attributed to their mode of binding to the ATP-binding site of ROCK. X-ray crystallography studies have revealed that this compound is a Type I kinase inhibitor, binding to the active conformation of the kinase.[1][2][3][5] It forms key interactions with the hinge region and the DFG motif of the ROCK ATP binding site.[1][2][3][5] The substitution of a meta-hydroxyl group on the phenyl ring of this compound with a para-methoxy group in RKI-1313 is believed to disrupt these critical binding interactions, leading to a substantial loss of inhibitory activity.[4]

cluster_0 Cell Membrane cluster_1 Cytoplasm LPA LPA LPAR LPA Receptor LPA->LPAR binds RhoA_GDP RhoA-GDP (inactive) LPAR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK activates MLC MLC ROCK->MLC phosphorylates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates P_MLC p-MLC MLC->P_MLC Actin_Stress_Fibers Actin Stress Fiber Formation P_MLC->Actin_Stress_Fibers P_MYPT1 p-MYPT1 MYPT1->P_MYPT1 P_MYPT1->Actin_Stress_Fibers Cell_Contraction Cell Contraction & Migration Actin_Stress_Fibers->Cell_Contraction RKI_1447 This compound RKI_1447->ROCK inhibits

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Cellular Activity and Phenotypic Effects

The superior biochemical potency of this compound translates into more pronounced effects at the cellular level.

Cellular ProcessThis compoundRKI-1313
Inhibition of ROCK Substrate Phosphorylation Potent inhibition of MLC-2 and MYPT-1 phosphorylation.[1][5]Little to no effect on MLC-2 and MYPT-1 phosphorylation.[1][2]
Anchorage-Independent Growth Potently inhibits colony formation in soft agar.[1][4]Minimal effect on anchorage-independent growth.[1][2]
Cell Migration Significantly inhibits scratch-induced cell migration.[1]Minimal effect on cell migration.[1]
Cell Invasion Effectively inhibits serum-induced cell invasion.[1]Little effect on tumor cell invasion.[1]
Cytoskeletal Reorganization Selectively inhibits LPA-induced actin stress fiber formation.[1][2]Minimal effect on cytoskeletal organization.[1]

Table 2: Comparative cellular effects of this compound and RKI-1313.

This compound selectively inhibits ROCK-mediated cellular events. For instance, it effectively blocks the formation of actin stress fibers induced by lysophosphatidic acid (LPA), a process dependent on the RhoA/ROCK pathway.[1][2] However, it does not interfere with the formation of lamellipodia and filopodia induced by platelet-derived growth factor (PDGF) and bradykinin, respectively, which are mediated by the Rac1/PAK and CDC42/PAK pathways.[1][2]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound and RKI-1313 against ROCK1 and ROCK2 can be determined using a Z'-LYTE™ FRET-based kinase assay.

  • Reaction Setup: The assay is performed in a 15 µL reaction volume containing 5 ng of purified ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[5]

  • Substrate and ATP: The reaction mixture includes a peptide substrate (based on myosin light chain sequence) and ATP. For ROCK1, 1.5 µM of peptide substrate and 12.5 µM of ATP are used. For ROCK2, 2 µM of substrate and 50 µM of ATP are used.[5]

  • Inhibitor Addition: Serial dilutions of the inhibitors (this compound and RKI-1313) are added to the reaction.

  • Incubation: The reaction is incubated for 1 hour at room temperature.[5]

  • Detection: The fluorescence is measured to determine the extent of kinase inhibition. IC50 values are calculated from the dose-response curves.

Western Blotting for Phospho-Substrate Analysis

This protocol is used to assess the in-cell inhibition of ROCK activity by measuring the phosphorylation status of its downstream substrates, MLC-2 and MYPT-1.

start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-MLC-2) blocking->primary wash1 Washing (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing (TBST) secondary->wash2 detection Chemiluminescent Detection wash2->detection

Caption: A typical workflow for Western blot analysis.

  • Cell Treatment: Culture cells (e.g., MDA-MB-231 human breast cancer cells) and treat with various concentrations of this compound or RKI-1313 for a specified time (e.g., 1 hour).[10]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][12]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., anti-phospho-MLC-2, anti-phospho-MYPT-1) and total protein levels as a loading control, typically overnight at 4°C.[13]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[13]

  • Washing: Repeat the washing steps with TBST.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[13]

Cell Migration (Scratch) Assay

This assay assesses the effect of the inhibitors on the migratory capacity of cells.

  • Cell Seeding: Plate cells in a culture dish to form a confluent monolayer.

  • Creating the "Scratch": Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

  • Inhibitor Treatment: Treat the cells with different concentrations of this compound or RKI-1313.

  • Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).

  • Analysis: Measure the closure of the scratch over time to quantify cell migration.

Cell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation: Use Transwell inserts with a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane.

  • Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free media containing the inhibitors.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate to allow the cells to invade through the Matrigel and the porous membrane.

  • Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Stain the invading cells on the lower surface of the membrane and count them under a microscope.

Conclusion

The comparative analysis of this compound and its analog RKI-1313 clearly demonstrates that this compound is a significantly more potent and selective inhibitor of ROCK kinases. Its superior biochemical and cellular activities make it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. In contrast, the much weaker activity of RKI-1313 makes it a suitable negative control in experiments designed to validate the on-target effects of this compound. Researchers should consider these profound differences in potency and cellular efficacy when selecting an inhibitor for their studies.

References

kinase profiling to determine the specificity of RKI-1447

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor RKI-1447 against other known Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, focusing on kinase specificity. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies of the ROCK signaling pathway and its role in various physiological and pathological processes.

Introduction to ROCK Inhibition

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling cascade is integral to regulating fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and contraction.[1] Consequently, ROCK inhibitors are valuable research tools and potential therapeutic agents for a range of diseases, including cancer, glaucoma, and cardiovascular disorders. The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to ambiguous experimental results and potential toxicity. This guide compares the kinase profile of this compound with two other widely used ROCK inhibitors, GSK429286 and Y-27632.

Comparative Kinase Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of this compound, GSK429286, and Y-27632 against their primary targets, ROCK1 and ROCK2, as well as other known off-target kinases. It is important to note that the data presented has been compiled from various sources and methodologies, which may not be directly comparable.

Kinase TargetThis compound (IC50/Ki)GSK429286 (IC50)Y-27632 (Ki)
ROCK1 14.5 nM[2]14 nM220 nM
ROCK2 6.2 nM[2]Data not available300 nM
RSKData not available780 nMData not available
p70S6KNo effect up to 10 µM[3]1940 nMData not available
AKTNo effect up to 10 µM[3]Data not availableData not available
MEKNo effect up to 10 µM[3]Data not availableData not available

Qualitative Selectivity Data for this compound: At a concentration of 1 µM, this compound demonstrates significantly reduced potency against PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[2] Furthermore, this compound selectively inhibits ROCK-mediated actin stress fiber formation without affecting PAK-mediated lamellipodia and filopodia formation.[3][4]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is paramount. Below is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific kinases and inhibitors.

In Vitro Kinase Inhibition Assay (Example using a Fluorescence Resonance Energy Transfer - FRET-based method)

This protocol outlines the general steps to determine the IC50 value of an inhibitor.

I. Materials and Reagents:

  • Purified recombinant kinase (e.g., ROCK1, ROCK2)

  • Kinase-specific substrate peptide (e.g., a peptide derived from a known ROCK substrate like MYPT1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Detection reagents (specific to the FRET platform, e.g., antibodies and development reagents)

  • 384-well microplates

II. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration might be 100 µM with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the purified kinase, and the substrate peptide at their optimized concentrations.

  • Kinase Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: Prepare an ATP solution in kinase assay buffer at the desired concentration (often at or near the Km for the specific kinase). Add the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection: Stop the reaction by adding a termination buffer (often containing EDTA to chelate Mg2+). Add the FRET detection reagents according to the manufacturer's instructions.

  • Signal Measurement: After an appropriate incubation period for signal development, read the plate on a microplate reader capable of detecting the FRET signal.

III. Data Analysis:

  • Background Subtraction: Subtract the signal from control wells lacking enzyme or substrate.

  • Percentage Inhibition Calculation: Calculate the percentage of kinase activity inhibited by the test compound at each concentration relative to the vehicle (DMSO) control.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ROCK signaling pathway and a general workflow for kinase profiling.

ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, S1P) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK (ROCK1/2) RhoA_GTP->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., LIMK, MYPT1, MLC) ROCK->Downstream_Effectors Phosphorylates RKI_1447 This compound RKI_1447->ROCK Inhibits Cytoskeletal_Changes Cytoskeletal Reorganization (Stress Fiber Formation, Contraction) Downstream_Effectors->Cytoskeletal_Changes

Caption: The Rho/ROCK signaling pathway, with the point of inhibition by this compound indicated.

Kinase_Profiling_Workflow Start Start: Purified Kinase Panel Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Assay_Plate Dispense Inhibitor and Kinase to Assay Plate Start->Assay_Plate Compound_Prep->Assay_Plate Reaction Initiate Kinase Reaction with ATP and Substrate Assay_Plate->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Detection Terminate Reaction and Add Detection Reagents Incubation->Detection Readout Measure Signal (e.g., Fluorescence) Detection->Readout Analysis Data Analysis: Calculate % Inhibition & IC50 Readout->Analysis End End: Kinase Specificity Profile Analysis->End

Caption: A generalized workflow for determining the kinase specificity profile of an inhibitor.

References

A Comparative Guide to the ROCK Inhibitor RKI-1447 and Other Key Market Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447, with other widely used alternatives: Y-27632, Fasudil, and GSK429286A. The information presented herein is based on a compilation of publicly available experimental data to facilitate objective evaluation and inform research decisions.

Data Presentation

The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that the IC50 values have been compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Comparative Inhibitory Potency (IC50/Ki) of ROCK Inhibitors

InhibitorROCK1 IC50/Ki (nM)ROCK2 IC50/Ki (nM)Notes
This compound 14.5[1][2]6.2[1][2]Potent inhibitor of both ROCK1 and ROCK2.
Y-27632 140 (Ki)[1]300 (Ki)[1]Selective for ROCK over other kinases like PKC, PKA, and MLCK.[1]
Fasudil -10,700 (IC50)[3][4]Also inhibits other kinases such as PKA, PKG, PKC, and MLCK.[4] Its active metabolite, Hydroxyfasudil, is a more potent ROCK inhibitor.[1]
GSK429286A 14 (IC50)[1][4]63 (IC50)[1]Selective inhibitor of ROCK1 and ROCK2.[4]

Table 2: Summary of Reported Cellular Activities of ROCK Inhibitors

ActivityThis compoundY-27632FasudilGSK429286A
Cell Migration Potent inhibition of breast cancer cell migration.[5][6][7]Inhibition of tumor cell invasion and migration.[8] Can also promote microglial migration.[9]Inhibits tumor cell motility.[10] Can also promote microglial migration.[9]Diminished migratory and invasive behaviors in breast cancer cells.[8]
Cell Invasion Potent inhibition of breast cancer cell invasion.[5][7]Decreased invasiveness of melanoma cell lines.[8]Inhibits tumor progression in various animal models.[10]Diminished migratory and invasive behaviors in breast cancer cells.[8]
Anchorage-Independent Growth Inhibition of anchorage-independent tumor growth of breast cancer cells.[5][7]Shown to have effects on tumor formation in vivo.[8]Inhibits anchorage-independent growth of tumor cells.[10]No direct comparative data found.
Selectivity Highly selective for ROCK over AKT, MEK, and S6 kinases.[2][5]>200-fold selectivity for ROCK over PKC, PKA, MLCK, and PAK.[1]Non-specific, also inhibits PKA, PKG, PKC, and MLCK.[4]Selective for ROCK1 and ROCK2.[1][4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)

This protocol is adapted from a method used to determine the IC50 values of this compound.

Objective: To measure the in vitro potency of a compound against ROCK1 and ROCK2 kinases.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on myosin light chain sequence)

  • Test compounds (e.g., this compound)

  • ATP

  • Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound dilutions.

  • Add the ROCK1 or ROCK2 enzyme to each well.

  • Add the Ser/Thr 13 peptide substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add the Z'-LYTE™ development reagent to each well.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths for coumarin and fluorescein.

  • Calculate the emission ratio and determine the percent inhibition.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Western Blotting for Phosphorylated ROCK Substrates

This protocol is for detecting the inhibition of ROCK activity in cells by measuring the phosphorylation of its downstream substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting subunit 1 (MYPT1).

Objective: To assess the in-cell activity of ROCK inhibitors.

Materials:

  • Cell culture reagents

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MLC2, anti-MLC2, anti-phospho-MYPT1, anti-MYPT1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of the ROCK inhibitor for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Cell Migration Assay (Scratch/Wound Healing Assay)

Objective: To evaluate the effect of ROCK inhibitors on cancer cell migration.

Materials:

  • Cell culture reagents

  • 96-well or 24-well plates

  • Test compounds

  • Pipette tips (p200)

  • Microscope with a camera

Procedure:

  • Seed cells in a plate to create a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh media containing the test compound or vehicle control.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure over time to determine the effect of the inhibitor on cell migration.

Cell Invasion Assay (Transwell Assay)

Objective: To assess the effect of ROCK inhibitors on the invasive potential of cancer cells.

Materials:

  • Transwell inserts (with 8 µm pore size)

  • Matrigel or other basement membrane extract

  • Cell culture reagents

  • Test compounds

  • Serum-free and serum-containing media

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cells in serum-free media containing the test compound or vehicle control.

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several fields of view under a microscope.

  • Compare the number of invading cells between the treated and control groups.

Anchorage-Independent Growth Assay (Soft Agar Assay)

Objective: To determine the effect of ROCK inhibitors on the tumorigenic potential of cells in vitro.

Materials:

  • Agar

  • Cell culture media

  • 6-well plates

  • Test compounds

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Prepare a base layer of 0.6% agar in culture media in each well of a 6-well plate and allow it to solidify.

  • Resuspend cells in a 0.3% agar solution in culture media containing the test compound or vehicle control.

  • Layer the cell-agar suspension on top of the base layer.

  • Incubate the plates at 37°C for 2-3 weeks, feeding the cells with media containing the inhibitor every few days.

  • Stain the colonies with crystal violet.

  • Count the number and measure the size of the colonies under a microscope.

  • Compare the colony formation between the treated and control groups.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Rho_ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, Growth Factors) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoGTP Active Rho-GTP RhoGEFs->RhoGTP GTP RhoGDP Inactive Rho-GDP RhoGTP->RhoGDP ROCK ROCK (ROCK1/ROCK2) RhoGTP->ROCK Activates RhoGAPs RhoGAPs LIMK LIMK ROCK->LIMK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Activates RKI1447 This compound & Other Inhibitors RKI1447->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Actomyosin_Contraction Actomyosin Contraction, Cell Migration & Invasion Actin_Polymerization->Actomyosin_Contraction Phospho_MLC Phospho-MLC MLCP->Phospho_MLC Dephosphorylates MLC->Phospho_MLC Phospho_MLC->Actomyosin_Contraction

Caption: The Rho-ROCK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment (this compound or Comparator) Cell_Culture->Treatment Kinase_Assay Biochemical Assay (Kinase Activity) Treatment->Kinase_Assay Western_Blot Cell-Based Assay (Western Blot) Treatment->Western_Blot Migration_Assay Functional Assay (Migration/Scratch) Treatment->Migration_Assay Invasion_Assay Functional Assay (Invasion/Transwell) Treatment->Invasion_Assay Growth_Assay Functional Assay (Soft Agar Growth) Treatment->Growth_Assay Data_Analysis 3. Data Analysis & Comparison Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Migration_Assay->Data_Analysis Invasion_Assay->Data_Analysis Growth_Assay->Data_Analysis

References

appropriate positive and negative controls for RKI-1447 experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the potent and selective ROCK inhibitor, RKI-1447, the use of appropriate controls is paramount for generating robust and interpretable data. This guide provides a comprehensive overview of recommended positive and negative controls, detailed experimental protocols, and comparative data to ensure the rigor of your findings.

This compound is a powerful small molecule inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, with IC50 values of 14.5 nM and 6.2 nM, respectively[1][2][3]. It functions as a Type I kinase inhibitor by competing with ATP for binding to the kinase domain[3][4][5]. The inhibition of ROCK signaling by this compound leads to the suppression of downstream substrate phosphorylation, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting Subunit 1 (MYPT1), which in turn disrupts actin stress fiber formation and inhibits cell migration and invasion[4][5][6]. Given its potent anti-invasive and anti-tumor activities, this compound is a valuable tool for cancer research and other fields[5][7].

Selecting the Right Controls: A Comparative Overview

The selection of appropriate controls is critical for validating the on-target effects of this compound and ruling out off-target or non-specific cellular responses.

Positive Controls: As a benchmark for ROCK inhibition, well-characterized, commercially available ROCK inhibitors are recommended.

  • Y-27632: A widely used and well-documented ROCK inhibitor that serves as an excellent positive control for comparing the efficacy and cellular effects of this compound[8][9].

  • Fasudil (HA-1077): A clinically approved ROCK inhibitor in some countries, Fasudil provides another valuable point of comparison for in vitro and in vivo studies[3][8].

Negative Controls: To demonstrate the specificity of this compound's effects, a structurally similar but biologically less active compound is the ideal negative control.

  • RKI-1313: This close structural analog of this compound is a significantly weaker inhibitor of ROCK1 and ROCK2, with IC50 values of 34 µM and 8 µM, respectively[4][10]. Its use as a negative control helps to attribute the observed biological effects directly to the potent ROCK inhibition by this compound[4][5][11].

  • Vehicle Control (e.g., DMSO): A vehicle control is essential in all experiments to account for any effects of the solvent used to dissolve this compound and other compounds.

Comparative Inhibitory Activity

The following table summarizes the in vitro potency of this compound and its recommended controls against ROCK1 and ROCK2.

CompoundTargetIC50 (nM)Reference
This compound ROCK1 14.5 [1][2][3]
ROCK2 6.2 [1][2][3]
RKI-1313 ROCK1 34,000 [4][10]
ROCK2 8,000 [4][10]

Experimental Protocols and Validation

To rigorously assess the activity and specificity of this compound, a combination of biochemical and cell-based assays is recommended.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ROCK1 and ROCK2.

Protocol:

  • Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific peptide substrate and ATP in a suitable reaction buffer.

  • Serial dilutions of this compound, positive controls (Y-27632, Fasudil), and the negative control (RKI-1313) are added to the reaction.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified using methods such as radioactivity, fluorescence, or luminescence.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blot Analysis of ROCK Substrate Phosphorylation

This cellular assay confirms the on-target effect of this compound by measuring the phosphorylation status of its downstream substrates.

Protocol:

  • Culture cells of interest (e.g., MDA-MB-231 breast cancer cells) to a suitable confluency.

  • Treat the cells with various concentrations of this compound, positive controls, negative control, and a vehicle control for a specified duration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated MLC2 (p-MLC2) and phosphorylated MYPT1 (p-MYPT1).

  • Use antibodies against total MLC2 and MYPT1 as loading controls.

  • Detect the primary antibodies with appropriate secondary antibodies and visualize the protein bands.

  • Quantify the band intensities to determine the relative levels of substrate phosphorylation. A significant decrease in the p-MLC2/total MLC2 and p-MYPT1/total MYPT1 ratios in this compound-treated cells compared to controls indicates effective ROCK inhibition.

Cellular Assays for Phenotypic Effects

These assays evaluate the functional consequences of ROCK inhibition by this compound.

Cytoskeleton Staining:

Protocol:

  • Seed cells on coverslips and allow them to adhere.

  • Treat the cells with this compound, controls, and vehicle.

  • To assess specificity, stimulate ROCK-dependent actin stress fiber formation with lysophosphatidic acid (LPA)[4][6].

  • In parallel, stimulate ROCK-independent lamellipodia and filopodia formation with platelet-derived growth factor (PDGF) or bradykinin, respectively[4][6].

  • Fix, permeabilize, and stain the cells with fluorescently labeled phalloidin to visualize F-actin.

  • Image the cells using fluorescence microscopy. This compound should selectively inhibit LPA-induced stress fiber formation without affecting PDGF-induced lamellipodia or bradykinin-induced filopodia[4][6].

Cell Migration and Invasion Assays:

Protocol:

  • Wound Healing/Scratch Assay: Create a "scratch" in a confluent cell monolayer and monitor the rate of cell migration into the gap in the presence of this compound and controls.

  • Transwell Invasion Assay: Seed cells in the upper chamber of a Matrigel-coated Transwell insert and add chemoattractant to the lower chamber. Quantify the number of cells that invade through the Matrigel and migrate to the lower surface of the membrane after treatment with this compound and controls.

Visualizing the Pathway and Experimental Design

To further clarify the mechanism of action and experimental logic, the following diagrams are provided.

RKI1447_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1/ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Inhibits (via phosphorylation) MLC MLC ROCK->MLC Phosphorylates RKI1447 This compound RKI1447->ROCK Inhibits MLC_Pase MLC Phosphatase MYPT1->MLC_Pase is a subunit of pMLC p-MLC MLC_Pase->pMLC Dephosphorylates Actin Actin Stress Fibers (Cell Contraction, Migration, Invasion) pMLC->Actin

Figure 1. Simplified signaling pathway of ROCK and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_specificity Specificity Validation Kinase_Assay In Vitro Kinase Assay (this compound, Y-27632, RKI-1313) IC50 Determine IC50 values Kinase_Assay->IC50 Cell_Treatment Treat cells with This compound & Controls IC50->Cell_Treatment Inform concentrations Western_Blot Western Blot for p-MLC2 & p-MYPT1 Cell_Treatment->Western_Blot Phenotypic_Assay Phenotypic Assays (Cytoskeleton, Migration, Invasion) Cell_Treatment->Phenotypic_Assay Cytoskeleton_Staining Actin Staining Stimulation Stimulate with LPA, PDGF, Bradykinin Stimulation->Cytoskeleton_Staining

Figure 2. Logical workflow for validating the efficacy and specificity of this compound.

By employing the recommended controls and following these detailed experimental guidelines, researchers can confidently elucidate the specific roles of ROCK signaling and the therapeutic potential of this compound in their models of interest.

References

A Head-to-Head Comparison of RKI-1447 and Other Kinase Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, particularly for pathways governed by Rho-associated coiled-coil containing protein kinase (ROCK), the selection of a potent and selective tool compound is critical for generating robust and reproducible data. This guide provides a detailed, data-driven comparison of RKI-1447 with other widely used ROCK inhibitors, namely Y-27632 and Fasudil. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

Introduction to this compound and its Comparators

This compound is a potent and selective, ATP-competitive small molecule inhibitor of ROCK1 and ROCK2.[1][2] It has demonstrated significant anti-invasive and anti-tumor activities in various cancer models.[3][4] Y-27632 and Fasudil are two of the most commonly used ROCK inhibitors in biomedical research. While they have been instrumental in elucidating the role of ROCK signaling, their lower potency and broader kinase selectivity profile compared to newer agents like this compound are important considerations for experimental design.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound, Y-27632, and Fasudil, providing a clear comparison of their biochemical potency and cellular activity.

Table 1: In Vitro Kinase Inhibitory Potency (IC50/Ki)

InhibitorROCK1ROCK2Other Kinases
This compound 14.5 nM (IC50)[2]6.2 nM (IC50)[2]Highly selective for ROCKs. At 1 µM, shows minimal inhibition of PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[2]
Y-27632 220 nM (Ki)300 nM (Ki)Less selective. Inhibits other kinases such as PRK2 and has off-target effects at concentrations commonly used in cell-based assays.
Fasudil 330 nM (Ki)158 nM (IC50)Broad selectivity. Also inhibits PKA (IC50 = 4.58 µM), PKC (IC50 = 12.30 µM), and PKG (IC50 = 1.650 µM).

Table 2: Cellular Activity and Experimental Concentrations

InhibitorEffective Concentration in Cell-Based AssaysKey Cellular Effects
This compound 1 - 10 µMInhibition of cancer cell migration, invasion, and anchorage-independent growth.[3]
Y-27632 10 - 50 µMInhibition of cell migration and induction of changes in cell morphology.
Fasudil 10 - 100 µMInhibition of smooth muscle cell contraction and promotion of neurite outgrowth.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this comparison, the following diagrams, created using the DOT language for Graphviz, depict the ROCK signaling pathway and a typical experimental workflow for evaluating ROCK inhibitors.

ROCK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK RhoGEF RhoGEF GPCR_RTK->RhoGEF RhoA_GTP RhoA-GTP RhoGEF->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK Activates MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates (Activates) Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization Promotes (when active) MLCP->MLC Dephosphorylates (Inactivates) Myosin_Activation Myosin Activation & Cell Contraction MLC->Myosin_Activation RKI_1447 This compound RKI_1447->ROCK Inhibits Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays Kinase_Assay Z'-LYTE™ Kinase Assay (ROCK1/ROCK2 + Inhibitor) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Inhibitor_Treatment Treat with Inhibitor (this compound, Y-27632, Fasudil) Cell_Culture->Inhibitor_Treatment Migration_Assay Cell Migration Assay (Wound Healing) Inhibitor_Treatment->Migration_Assay Invasion_Assay Cell Invasion Assay (Transwell) Inhibitor_Treatment->Invasion_Assay Western_Blot Western Blot (p-MLC, p-MYPT1) Inhibitor_Treatment->Western_Blot

References

reproducing published data on RKI-1447's anti-tumor activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The data presented is based on published preclinical studies, offering a valuable resource for researchers investigating ROCK inhibitors in oncology.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-invasive and anti-tumor effects, primarily in breast cancer models.[1][2][3][4] Its performance is often compared to its weaker structural analog, RKI-1313, to highlight the potency and specificity of this compound.

In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)
This compoundROCK114.5[5][6]
ROCK26.2[5][6]
RKI-1313ROCK1>1000
ROCK2>1000
Cellular Activity in Breast Cancer Cells
TreatmentConcentration (µM)Inhibition of Invasion (%)Inhibition of Migration (%)
This compound153Significant Inhibition
1085Significant Inhibition
RKI-13131Minimal EffectMinimal Effect
10Minimal EffectMinimal Effect

Data from studies on MDA-MB-231 human breast cancer cells.[1]

Mechanism of Action: The Rho-ROCK Signaling Pathway

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK1 and ROCK2.[1][2][4] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), which are crucial for actin cytoskeleton organization, cell contractility, motility, and invasion.[1][2][3][4] The selectivity of this compound is demonstrated by its lack of effect on other kinase pathways like AKT, MEK, and S6 kinase at concentrations up to 10 µM.[1][2][3]

RKI1447_Pathway RhoA RhoA ROCK ROCK1/2 RhoA->ROCK MLC2 p-MLC-2 ROCK->MLC2 MYPT1 p-MYPT-1 ROCK->MYPT1 RKI1447 This compound RKI1447->ROCK Actin Actin Stress Fiber Formation MLC2->Actin MYPT1->Actin Migration Cell Migration & Invasion Actin->Migration

Caption: this compound inhibits ROCK, blocking downstream signaling and cellular processes.

Experimental Protocols

Detailed methodologies for key experiments are summarized below.

Western Immunoblotting

To assess the inhibition of ROCK signaling, human cancer cells (e.g., MDA-MB-231) are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1 hour).[2] Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes are probed with primary antibodies specific for phosphorylated and total MLC-2 and MYPT-1.[4] Subsequent incubation with secondary antibodies and chemiluminescent detection allows for the visualization and quantification of protein phosphorylation levels.

Western_Blot_Workflow A Cell Treatment (this compound) B Cell Lysis A->B C SDS-PAGE B->C D Western Blot C->D E Antibody Probing D->E F Detection E->F

Caption: Workflow for assessing protein phosphorylation via Western Blot.

Cell Invasion Assay

The anti-invasive properties of this compound are evaluated using a Boyden chamber assay. MDA-MB-231 cells are pre-treated with this compound or RKI-1313 at various concentrations. The cells are then seeded into the upper chamber of a Matrigel-coated insert, with serum-containing medium in the lower chamber acting as a chemoattractant. After incubation, non-invading cells are removed from the upper surface of the insert, and the invading cells on the lower surface are fixed, stained, and quantified. The percentage of invasion inhibition is calculated relative to the vehicle-treated control.[1]

In Vivo Tumor Growth Inhibition

The in vivo anti-tumor efficacy of this compound has been assessed in transgenic mouse models of breast cancer.[1][2][3][4] Tumor-bearing mice are treated with this compound or a vehicle control, and tumor volumes are measured at regular intervals. The percentage of tumor volume change from the start to the end of the treatment is calculated to determine the extent of tumor growth inhibition.

Synergistic Anti-Tumor Effects

Recent studies have explored the therapeutic potential of this compound in combination with other anti-cancer agents. In neuroblastoma, this compound has shown synergistic effects when combined with BET inhibitors, such as ABBV-075.[7] This combination resulted in decreased cell growth, increased cell death, and inhibition of N-MYC both in vitro and in vivo.[7]

Synergistic_Effect RKI1447 This compound (ROCK Inhibitor) Synergy Synergistic Anti-Tumor Effect in Neuroblastoma RKI1447->Synergy BETi ABBV-075 (BET Inhibitor) BETi->Synergy Growth Decreased Growth Synergy->Growth Death Increased Cell Death Synergy->Death NMYC N-MYC Inhibition Synergy->NMYC

Caption: this compound and BET inhibitors show synergistic anti-tumor effects.

Concluding Remarks

The data presented in this guide underscore the potential of this compound as a selective and potent anti-tumor agent, particularly through its robust inhibition of cancer cell invasion and migration. Its well-defined mechanism of action and preclinical efficacy, both as a single agent and in combination, provide a strong rationale for its further investigation in oncological research and development.

References

RKI-1447: A Comparative Guide to Synergistic Drug Combinations in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

RKI-1447, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2, has demonstrated significant anti-tumor and anti-invasive properties in various cancer models. While its single-agent efficacy is established, emerging research highlights its potential for synergistic combinations with other therapeutic agents, offering promising avenues for enhanced anti-cancer activity and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with other drugs, supported by available experimental data and detailed methodologies.

Synergistic Combinations with this compound

Current preclinical research has identified two primary synergistic partners for this compound: BET bromodomain inhibitors and Polo-like kinase 1 (PLK1) inhibitors. These combinations have shown promise in specific cancer contexts, namely neuroblastoma and KRAS-mutant cancers, respectively.

This compound and BET Bromodomain Inhibitors in Neuroblastoma

A significant synergistic interaction has been identified between this compound and the BET bromodomain inhibitor, ABBV-075, in neuroblastoma models. This combination has been shown to enhance anti-tumor effects, including decreased cell growth and increased cell death[1][2].

Mechanism of Synergy: The synergistic effect stems from the interplay between ROCK and BET signaling pathways. While this compound inhibits the ROCK pathway, treatment with the BET inhibitor ABBV-075 has been observed to increase the phosphorylation of ROCK downstream effectors, myosin light chain 2 (MLC2) and cofilin. The addition of this compound effectively blocks this compensatory activation, leading to a more potent anti-tumor response. Furthermore, the combination treatment results in an augmented inhibitory effect on the expression of the proto-oncogenes C-MYC and N-MYC, key drivers in neuroblastoma[1][2].

Quantitative Synergy Analysis:

This compound and PLK1 Inhibitors in KRAS-Mutant Cancers

Preclinical studies have demonstrated a synthetic lethal interaction between the inhibition of ROCK and Polo-like kinase 1 (PLK1) in KRAS-mutant cancers[3][4]. Although these studies utilized other ROCK inhibitors such as fasudil and Y-27632, the findings are highly relevant to this compound due to their shared mechanism of action as potent ROCK inhibitors. This compound is a more selective and potent inhibitor of ROCK1 and ROCK2 than fasudil, suggesting that it could achieve a similar or even more potent synergistic effect in combination with a PLK1 inhibitor.

Mechanism of Synergy: The combination of a ROCK inhibitor and a PLK1 inhibitor (e.g., BI-2536) leads to a significant increase in the transcription and activity of the cyclin-dependent kinase inhibitor p21, resulting in a G2/M phase cell cycle blockade specifically in KRAS-mutant cells[3]. This selective induction of cell cycle arrest and subsequent apoptosis forms the basis of the synergistic anti-tumor effect.

Quantitative Synergy Analysis:

Studies using the ROCK inhibitor fasudil in combination with the PLK1 inhibitor BI-2536 have reported Combination Index (CI) values. These values provide a quantitative measure of the synergistic interaction.

Drug CombinationCell LineCombination Index (CI) ValueReference
Fasudil + BI-2536KRAS-mutant cancer cells< 1 (indicating synergy)[3]

Note: Specific CI values for this compound in combination with a PLK1 inhibitor are not yet published and would require dedicated experimental investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of these findings. Below are generalized methodologies for assessing the synergistic effects described.

Cell Viability and Synergy Assays

Objective: To determine the effect of single-agent and combination drug treatments on cell proliferation and to quantify the nature of the drug interaction.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., neuroblastoma cell lines for this compound + ABBV-075; KRAS-mutant cancer cell lines for this compound + PLK1 inhibitor) are cultured in appropriate media and conditions.

  • Drug Preparation: this compound and the combination drug (ABBV-075 or a PLK1 inhibitor) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared to achieve a range of concentrations for single-agent and combination treatments.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with:

    • Vehicle control (e.g., DMSO).

    • This compound alone at various concentrations.

    • The combination drug alone at various concentrations.

    • A combination of this compound and the other drug at various concentration ratios.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. Absorbance or fluorescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control.

    • IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined for each single agent.

    • The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Mechanistic Studies

Objective: To investigate the molecular mechanisms underlying the synergistic drug interactions by analyzing protein expression and phosphorylation status.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with the single agents and the combination at specified concentrations and time points. After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the proteins of interest (e.g., p-MLC2, MLC2, p-Cofilin, Cofilin, c-MYC, N-MYC, p21, and a loading control like β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Visualizing the Pathways and Workflows

To better understand the complex interactions and experimental designs, the following diagrams are provided.

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis A Cancer Cell Lines (e.g., Neuroblastoma, KRAS-mutant) C Cell Seeding (96-well plates) A->C B Drug Preparation (this compound & Combination Agent) D Single Agent & Combination Drug Treatment B->D C->D E Incubation (e.g., 72h) D->E F Cell Viability Assay (e.g., MTT) E->F G IC50 Determination F->G H Synergy Analysis (Chou-Talalay Method, CI Value) G->H

Caption: Experimental workflow for assessing synergistic effects.

RKI1447_BETi_Synergy cluster_drugs Therapeutic Agents cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome RKI1447 This compound ROCK ROCK RKI1447->ROCK Inhibits Apoptosis Increased Apoptosis & Decreased Cell Growth RKI1447->Apoptosis Synergistic Effect BETi BET Inhibitor (ABBV-075) BETi->ROCK Induces compensatory activation (inhibited by this compound) MYC c-MYC / N-MYC Expression BETi->MYC Inhibits BETi->Apoptosis Synergistic Effect pMLC2 p-MLC2 / p-Cofilin ROCK->pMLC2 Phosphorylates

Caption: this compound and BET inhibitor synergistic pathway.

RKI1447_PLK1i_Synergy cluster_drugs Therapeutic Agents cluster_pathway Cellular Mechanism cluster_outcome Cellular Outcome RKI1447 This compound (ROCK Inhibitor) p21 p21 Upregulation RKI1447->p21 Synergistically Upregulate PLK1i PLK1 Inhibitor (e.g., BI-2536) PLK1i->p21 Synergistically Upregulate CellCycle G2/M Cell Cycle Arrest p21->CellCycle Induces Apoptosis Selective Apoptosis in KRAS-mutant Cells CellCycle->Apoptosis

Caption: this compound and PLK1 inhibitor synergistic pathway.

Conclusion

The combination of this compound with other targeted therapies represents a promising strategy to enhance anti-cancer efficacy and address the challenge of drug resistance. The synergistic interactions with BET inhibitors in neuroblastoma and the potential for synergy with PLK1 inhibitors in KRAS-mutant cancers provide a strong rationale for further preclinical and clinical investigation. The provided experimental frameworks and pathway diagrams offer a foundation for researchers to build upon in the ongoing effort to develop more effective cancer combination therapies. Future studies should focus on obtaining precise quantitative synergy data for this compound with various partners and elucidating the detailed molecular mechanisms driving these synergistic effects.

References

Validating RKI-1447's Target: A Comparative Guide to Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological Inhibition versus Genetic Silencing of ROCK1 and ROCK2

This guide provides a comprehensive comparison of the potent and selective ROCK1/2 inhibitor, RKI-1447, with genetic knockout models for validating its on-target effects. The data presented herein is curated from peer-reviewed studies to assist researchers in designing robust experiments for target validation and drug development.

At a Glance: this compound vs. Genetic Knockout

FeatureThis compound (Pharmacological Inhibition)Genetic Knockout/Knockdown (siRNA/shRNA)
Primary Target Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2)[1][2]Targeted silencing of ROCK1 and/or ROCK2 gene expression
Mechanism of Action ATP-competitive inhibitor binding to the kinase domain of ROCK1 and ROCK2[1]Post-transcriptional gene silencing via RNA interference
Selectivity Highly potent against ROCK1 (IC50: 14.5 nM) and ROCK2 (IC50: 6.2 nM) with minimal off-target effects on a panel of other kinases[3]High specificity to the target mRNA sequence, but potential for off-target effects depending on siRNA design
Reversibility Reversible upon withdrawal of the compoundLong-lasting but can be transient (siRNA) or stable (shRNA/CRISPR)
Application In vitro and in vivo studies to probe the function of ROCK signaling[1][2]In vitro and in vivo validation of ROCK1/2 as the functional targets of this compound and other ROCK inhibitors

Quantitative Comparison of Effects

The following tables summarize quantitative data from studies investigating the effects of this compound and genetic silencing of ROCK1/2 on key cellular processes.

Table 1: Inhibition of Cancer Cell Invasion
TreatmentCell LineAssayConcentration/ Knockdown EfficiencyInhibition of Invasion (%)Reference
This compoundMDA-MB-231 (Breast Cancer)Boyden Chamber1 µM53%[1]
This compoundMDA-MB-231 (Breast Cancer)Boyden Chamber10 µM85%[1]
siRNA (ROCK1+ROCK2)TE-10 (Esophageal Cancer)Modified Scratch Assay70-90% protein reduction~20% reduction in migration distance[4]
Table 2: Inhibition of Cancer Cell Migration
TreatmentCell LineAssayConcentration/ Knockdown EfficiencyInhibition of MigrationReference
This compoundMDA-MB-231 (Breast Cancer)Scratch-Wound Healing1 µM and 10 µMSignificant inhibition observed[5]
siRNA (ROCK1+ROCK2)TE-10 (Esophageal Cancer)Modified Scratch Assay70-90% protein reductionDisturbed collective migration[4]
Table 3: Effect on Downstream Signaling (Phosphorylation of MYPT1)
TreatmentCell LineAssayConcentration/ Knockdown EfficiencyEffect on p-MYPT1 LevelsReference
This compoundHuman Cancer CellsWestern BlotDose-dependentSuppression of phosphorylation[1]
siRNA (ROCK1+ROCK2)Not SpecifiedWestern BlotNot SpecifiedSuppression of phosphorylation

Experimental Protocols

siRNA-mediated Knockdown of ROCK1 and ROCK2

This protocol describes a general procedure for transiently knocking down ROCK1 and ROCK2 expression in cultured cells using small interfering RNA (siRNA).

Materials:

  • ROCK1 and ROCK2 specific siRNAs and a non-silencing control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Appropriate cell culture medium and plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute siRNAs (e.g., 10 nM final concentration) in Opti-MEM I Medium.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I Medium.

    • Combine the diluted siRNAs and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation of Knockdown: Assess the knockdown efficiency by measuring ROCK1 and ROCK2 mRNA (qRT-PCR) or protein (Western blot) levels.

Western Blot Analysis of ROCK1/2 and Phospho-MYPT1

This protocol outlines the steps for detecting total ROCK1/2 and phosphorylated MYPT1 protein levels following treatment with this compound or siRNA.

Materials:

  • Cell lysates from treated and control cells

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-ROCK1, anti-ROCK2, anti-phospho-MYPT1, anti-total-MYPT1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Visualizing the Molecular Interactions

Rho-ROCK Signaling Pathway

The following diagram illustrates the canonical Rho-ROCK signaling pathway, which is the primary target of this compound.

Rho_ROCK_Signaling cluster_rho RhoA Activation Cycle Ligand Growth Factors, Cytokines, LPA GPCR GPCR / Receptor Tyrosine Kinase Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP RhoA_GTP->RhoA_GDP GTP Hydrolysis (RhoGAP) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition via Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation RKI1447 This compound RKI1447->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition via Phosphorylation Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Actin Depolymerization pCofilin p-Cofilin (Inactive) pMLC p-MLC MLCP->pMLC Dephosphorylation pMLCP p-MLCP (Inactive) Cell_Contraction Cell Contraction & Migration pMLC->Cell_Contraction Actin_Stress_Fibers->Cell_Contraction

Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Target Validation

This diagram outlines a typical workflow for validating the on-target effects of this compound using genetic knockout models.

Target_Validation_Workflow Start Hypothesis: This compound inhibits cell phenotype via ROCK1/2 inhibition Pharmacological_Arm Pharmacological Inhibition Start->Pharmacological_Arm Genetic_Arm Genetic Silencing Start->Genetic_Arm RKI1447_Treatment Treat cells with This compound Pharmacological_Arm->RKI1447_Treatment siRNA_Transfection Transfect cells with ROCK1/2 siRNA Genetic_Arm->siRNA_Transfection Phenotypic_Assay_RKI Phenotypic Assays (Migration, Invasion, Viability) RKI1447_Treatment->Phenotypic_Assay_RKI Signaling_Assay_RKI Signaling Analysis (Western Blot for p-MYPT1) RKI1447_Treatment->Signaling_Assay_RKI Phenotypic_Assay_siRNA Phenotypic Assays (Migration, Invasion, Viability) siRNA_Transfection->Phenotypic_Assay_siRNA Signaling_Assay_siRNA Signaling Analysis (Western Blot for p-MYPT1) siRNA_Transfection->Signaling_Assay_siRNA Comparison Compare Phenotypic and Signaling Readouts Phenotypic_Assay_RKI->Comparison Phenotypic_Assay_siRNA->Comparison Signaling_Assay_RKI->Comparison Signaling_Assay_siRNA->Comparison Conclusion Conclusion: Phenocopy confirms on-target effect of this compound Comparison->Conclusion

Caption: A typical workflow for validating the on-target effects of this compound.

References

A Comparative Analysis of RKI-1447: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4][5] As a Type I kinase inhibitor, it competitively binds to the ATP-binding site of ROCK, effectively blocking its kinase activity.[1][2][4][6][7] This targeted inhibition of the ROCK signaling pathway has demonstrated significant anti-tumor and anti-invasive properties in both laboratory settings and animal models, positioning this compound as a compelling candidate for further preclinical and clinical investigation in oncology.[1][3]

This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeMetricValueCell Line/SystemReference
ROCK1Kinase AssayIC₅₀14.5 nMRecombinant Enzyme[6]
ROCK2Kinase AssayIC₅₀6.2 nMRecombinant Enzyme[6]
ROCK Substrate (MLC-2)Western BlotInhibitionConcentration-dependentMDA-MB-231, MDA-MB-468[1][2]
ROCK Substrate (MYPT-1)Western BlotInhibitionConcentration-dependentMDA-MB-231, MDA-MB-468[1][2]
AKT, MEK, S6 KinaseWestern BlotEffectNo inhibition up to 10 µMHuman Cancer Cells[1][2][4][5][6]
Cell InvasionInvasion AssayInhibition53% at 1 µM, 85% at 10 µMMDA-MB-231[1]
Anchorage-Independent GrowthSoft Agar AssayInhibitionConcentration-dependentMDA-MB-231[1][3][7]

Table 2: In Vivo Anti-Tumor Efficacy of this compound

Animal ModelCancer TypeTreatment RegimenMetricResultReference
ErbB2 Transgenic MiceMammary TumorsNot specifiedTumor Growth Inhibition87% reduction in tumor volume[6]
ErbB2 Transgenic MiceMammary TumorsNot specifiedTumor Volume Change7.7-fold smaller tumors vs. control[6]
ErbB2 Transgenic MiceMammary TumorsNot specifiedTumor Response Rate35% regression, 25% growth inhibition[1]
Zebrafish XenograftNeuroblastomaNot specifiedN-MYC InhibitionSignificant reduction[8]
Zebrafish XenograftNeuroblastomaNot specifiedCell DeathIncreased[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

RKI1447_Pathway cluster_upstream Upstream Activators cluster_rock ROCK Signaling cluster_downstream Downstream Effectors cluster_cellular Cellular Effects RhoA_GTP RhoA-GTP ROCK ROCK1/2 RhoA_GTP->ROCK Activates ATP_Site ATP Binding Site MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates RKI1447 This compound RKI1447->ATP_Site Inhibits pMLC p-MLC pMYPT1 p-MYPT1 Actin Actin Stress Fibers pMLC->Actin pMYPT1->Actin Invasion Cell Migration & Invasion Actin->Invasion

Figure 1. this compound Mechanism of Action.

RKI1447_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Lines (e.g., MDA-MB-231) Kinase_Assay->Cell_Culture Confirm Potency Western_Blot Western Blot (Substrate Phosphorylation) Cell_Culture->Western_Blot Target Engagement Functional_Assays Functional Assays (Migration, Invasion, Anchorage-Independent Growth) Cell_Culture->Functional_Assays Cellular Efficacy Animal_Model Transgenic Mouse Model (e.g., ErbB2) Functional_Assays->Animal_Model Proceed to In Vivo Treatment This compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., Body Weight) Treatment->Toxicity_Assessment

Figure 2. Experimental Workflow for this compound Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

1. In Vitro Kinase Inhibition Assay (Z-Lyte® FRET)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ROCK1 and ROCK2.

  • Procedure:

    • The kinase reaction is performed in a 15 µL volume containing 5 ng of recombinant ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[6]

    • A Ser/Thr 13 peptide substrate is used at 1.5 µM for ROCK1 and 2 µM for ROCK2.[6]

    • ATP is added at a concentration of 12.5 µM for ROCK1 and 50 µM for ROCK2.[6]

    • This compound is added in a series of 8-point dilutions, performed in duplicate.

    • The reaction is incubated for 1 hour at room temperature.[6]

    • The degree of phosphorylation is measured using the Z-Lyte® FRET-based method according to the manufacturer's protocol.

    • IC₅₀ values are calculated from the dose-response curves.

2. Western Immunoblotting

  • Objective: To assess the effect of this compound on the phosphorylation of ROCK substrates in intact cells.

  • Procedure:

    • Breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are cultured to 70-80% confluency.

    • Cells are treated with vehicle control or varying concentrations of this compound for 1 hour.[2]

    • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and incubated with primary antibodies against p-MLC-2, p-MYPT-1, and total protein counterparts, as well as antibodies for off-target kinases like p-AKT and p-MEK.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Cell Invasion Assay

  • Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

  • Procedure:

    • Boyden chamber assays with Matrigel-coated inserts are used.

    • MDA-MB-231 cells are serum-starved overnight.

    • Cells are resuspended in serum-free media containing vehicle control or this compound (e.g., 1 µM and 10 µM) and seeded into the upper chamber.

    • The lower chamber is filled with media containing serum as a chemoattractant.

    • After a 24-hour incubation, non-invading cells on the upper surface of the insert are removed with a cotton swab.

    • Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The percentage of invasion inhibition is calculated relative to the vehicle-treated control.[1]

4. In Vivo Tumor Growth Study

  • Objective: To determine the anti-tumor efficacy of this compound in a relevant animal model.

  • Procedure:

    • An ErbB2 mammary cancer transgenic mouse model is utilized.[1]

    • Once tumors are established, mice are randomized into control (vehicle) and treatment (this compound) groups.

    • This compound is administered, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule.

    • Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

    • Animal body weight is monitored as an indicator of toxicity.[6]

    • At the end of the study, percent tumor growth inhibition is calculated by comparing the change in tumor volume between the treated and control groups.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the characterization of this compound as a potent and selective ROCK inhibitor. Its ability to effectively suppress key cellular processes essential for cancer progression—such as migration, invasion, and anchorage-independent growth—in a laboratory setting translates to significant anti-tumor activity in animal models.[1][3][5] The selectivity of this compound for the ROCK pathway over other related kinases underscores its potential for a favorable therapeutic window.[1][2][4][6] These findings provide a solid preclinical proof-of-concept, warranting further investigation into the clinical utility of this compound as a novel anti-cancer agent.[1][2][3]

References

Independent Verification of RKI-1447's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447, with other commonly used ROCK inhibitors: Y-27632, Fasudil, and GSK429286A. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their specific applications.

Data Presentation: Potency and Selectivity of ROCK Inhibitors

The following tables summarize the reported potency (IC50 and Ki values) of this compound and its comparators against ROCK1 and ROCK2, as well as their selectivity against a panel of other kinases.

Table 1: In Vitro Potency of ROCK Inhibitors against ROCK1 and ROCK2

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)ROCK1 Ki (nM)ROCK2 Ki (nM)
This compound 14.5[1][2][3][4][5]6.2[1][2][3][4][5]--
Y-27632 --220[6][7]300[6][7]
Fasudil 10,700[8]158[9][10]330[9][10]-
GSK429286A 14[11][12][13][14]63[12][13][14]--

Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources.

Table 2: Kinase Selectivity Profile of ROCK Inhibitors

InhibitorOff-Target Kinases with Significant Inhibition (>50% at 1µM)
This compound PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, MRCKa/CDC42BPA[2]
Y-27632 Reported to be non-selective against 4 out of 25 tested kinases[15]
Fasudil PKA, PKG, PKC, MLCK[10][16]
GSK429286A MSK1, RSK, p70S6K[11][17]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of experimental data. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET)

This assay is commonly used to determine the IC50 values of kinase inhibitors.

  • Principle: The assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to a site-specific protease. The kinase reaction is performed, and then a protease is added that will only cleave the non-phosphorylated peptide. Cleavage is detected using a FRET pair incorporated into the peptide.

  • Protocol Outline for this compound:

    • A reaction mixture is prepared containing the ROCK enzyme (ROCK1 or ROCK2), a peptide substrate (e.g., a derivative of Myosin Light Chain), and ATP in a buffer solution (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2][3]

    • The inhibitor (this compound) is added at various concentrations.

    • The reaction is incubated at room temperature for a defined period (e.g., 1 hour).[2][3]

    • A development reagent containing a site-specific protease is added.

    • After incubation, the fluorescence is measured at two wavelengths (e.g., 445 nm and 520 nm for the coumarin-fluorescein FRET pair).[3]

    • The ratio of the two fluorescence signals is used to calculate the percentage of inhibition, and the IC50 value is determined by fitting the data to a dose-response curve.[3]

Cellular Assays for ROCK Inhibition

These assays measure the effect of inhibitors on ROCK activity within a cellular context.

  • Principle: The phosphorylation of downstream targets of ROCK, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting Subunit 1 (MYPT1), is a direct indicator of ROCK activity in cells. Inhibition of ROCK leads to a decrease in the phosphorylation of these substrates.

  • Protocol Outline (Western Blotting):

    • Cells (e.g., breast cancer cell lines like MDA-MB-231) are cultured and treated with the ROCK inhibitor at various concentrations for a specific duration.[1]

    • The cells are then lysed to extract total protein.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MLC2 (p-MLC2) and MYPT1 (p-MYPT1), as well as antibodies for the total forms of these proteins as loading controls.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the level of phosphorylation.

Mandatory Visualizations

RhoA-ROCK Signaling Pathway

The following diagram illustrates the canonical RhoA-ROCK signaling pathway, which is the primary target of this compound and the other inhibitors discussed.

RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits p_MLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->p_MLC Phosphorylates RKI_1447 This compound RKI_1447->ROCK MLCP->p_MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton Cellular_Effects Cell Contraction, Motility, Adhesion Actin_Cytoskeleton->Cellular_Effects

Caption: The RhoA-ROCK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.

IC50_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Serial Dilutions start->prepare_reagents reaction Incubate Kinase, Substrate, ATP, and Inhibitor prepare_reagents->reaction detection Add Detection Reagent (e.g., Protease, Antibody) reaction->detection measure Measure Signal (e.g., Fluorescence, Luminescence) detection->measure analysis Calculate % Inhibition and Generate Dose-Response Curve measure->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end Logical_Relationship RKI_1447 This compound ROCK_Inhibition ROCK Inhibition RKI_1447->ROCK_Inhibition No_PAK_Inhibition No PAK Inhibition RKI_1447->No_PAK_Inhibition MLC_MYPT1_Dephosphorylation Decreased p-MLC & p-MYPT1 ROCK_Inhibition->MLC_MYPT1_Dephosphorylation No_Lamellipodia_Filopodia_Effect No Effect on Lamellipodia & Filopodia Formation No_PAK_Inhibition->No_Lamellipodia_Filopodia_Effect Actin_Stress_Fiber_Inhibition Inhibition of Actin Stress Fiber Formation MLC_MYPT1_Dephosphorylation->Actin_Stress_Fiber_Inhibition Reduced_Migration_Invasion Reduced Cell Migration and Invasion Actin_Stress_Fiber_Inhibition->Reduced_Migration_Invasion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
RKI-1447
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
RKI-1447

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。